3,5-Dichloro-4-formylbenzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-4-formylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O3/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZHVHRJCNWQKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-4-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-4-formylbenzoic acid is a key building block in organic synthesis, particularly valued in the development of novel pharmaceutical compounds and agrochemicals. Its trifunctional nature, featuring a carboxylic acid, an aldehyde, and a dichlorinated aromatic ring, provides multiple points for molecular modification. This guide offers a detailed exploration of the primary synthetic routes to this versatile intermediate, focusing on the underlying chemical principles and practical considerations for laboratory and potential scale-up applications.
Core Synthetic Strategies
The synthesis of this compound predominantly proceeds through two strategic pathways:
-
Formylation of a Dichlorinated Benzoic Acid Derivative: This approach involves introducing the formyl group onto a pre-existing 3,5-dichlorinated benzoic acid scaffold.
-
Oxidation of a Dichlorinated and Methyl-Substituted Precursor: This strategy begins with a toluene derivative, which is first chlorinated and then the methyl group is oxidized to an aldehyde.
This guide will delve into specific protocols for each of these strategies, providing detailed experimental procedures and insights into the critical parameters that govern the success of the synthesis.
Strategy 1: Synthesis via Oxidation of 3,5-Dichloro-4-methylbenzoic Acid
This is a widely employed and reliable method for preparing this compound. The overall transformation involves the selective oxidation of the methyl group of 3,5-dichloro-4-methylbenzoic acid.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow starting from p-toluic acid.
Part A: Synthesis of 3,5-Dichloro-4-methylbenzoic Acid
The initial step involves the chlorination of p-toluic acid. This can be achieved through various methods, with one common approach being the use of a chlorinating agent in the presence of a Lewis acid catalyst.
Experimental Protocol:
-
Reaction Setup: To a solution of p-toluic acid in a suitable solvent such as dichloromethane, add a Lewis acid catalyst like anhydrous aluminum trichloride portion-wise at a controlled temperature, typically below 10°C using an ice-water bath.[1]
-
Chlorination: Introduce a chlorinating agent. A mixture of nitrogen and chlorine gas can be bubbled through the reaction mixture.[2] The reaction is typically conducted in the dark to prevent radical side reactions.
-
Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.[1]
-
Work-up: After the reaction is complete, the mixture is carefully quenched with ice water to decompose the aluminum trichloride. The product is then extracted into an organic solvent.
-
Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as methanol or an acetone/water mixture, to yield 3,5-dichloro-4-methylbenzoic acid as a white solid.[1][2]
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst (AlCl₃): The aluminum trichloride acts as a Lewis acid, polarizing the chlorine molecule and making it a more potent electrophile for aromatic substitution.
-
Low Temperature: Maintaining a low temperature during the addition of the catalyst and the chlorinating agent helps to control the exothermic reaction and minimize the formation of undesired byproducts.
-
Dark Conditions: Conducting the reaction in the absence of light prevents the homolytic cleavage of the Cl-Cl bond, which would lead to radical chlorination of the methyl group instead of the desired aromatic chlorination.
Part B: Oxidation to this compound
The second step is the selective oxidation of the methyl group of 3,5-dichloro-4-methylbenzoic acid to an aldehyde.
Experimental Protocol:
-
Reaction Setup: Suspend 3,5-dichloro-4-methylbenzoic acid in a suitable solvent, such as a mixture of acetic acid and acetic anhydride.
-
Oxidation: Add an oxidizing agent, for example, chromium trioxide (CrO₃) or selenium dioxide (SeO₂), portion-wise while maintaining the reaction temperature. The use of selenium dioxide is a well-established method for the oxidation of benzylic methyl groups.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled and poured into water. The precipitated product is collected by filtration.
-
Purification: The crude product is washed with water to remove any residual acid and inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent to obtain pure this compound.
Causality Behind Experimental Choices:
-
Selective Oxidizing Agent: The choice of oxidizing agent is crucial for selectively oxidizing the methyl group to an aldehyde without over-oxidation to a carboxylic acid or cleaving the aromatic ring. Selenium dioxide is often preferred for its selectivity in this type of transformation.
-
Acetic Anhydride: The presence of acetic anhydride can help to trap the initially formed aldehyde as a diacetate, which can prevent over-oxidation. This diacetate is then hydrolyzed during the work-up to yield the final aldehyde.
| Parameter | 3,5-Dichloro-4-methylbenzoic Acid | This compound |
| Molecular Formula | C₈H₆Cl₂O₂ | C₈H₄Cl₂O₃ |
| Molecular Weight | 205.04 g/mol [3] | 219.02 g/mol [4] |
| Appearance | White to light yellow powder/crystal | White to light yellow powder/crystal[5] |
| Melting Point | Varies depending on purity | 169.0 to 173.0 °C[5] |
Strategy 2: Synthesis via Formylation of 3,5-Dichlorobenzoic Acid
This alternative route involves the direct introduction of a formyl group onto the 3,5-dichlorobenzoic acid ring. This can be challenging due to the deactivating nature of the two chlorine atoms and the carboxylic acid group. However, under specific conditions, formylation can be achieved.
Diagram of the Synthetic Pathway
Caption: General pathway for the formylation of 3,5-dichlorobenzoic acid.
Synthesis of the Precursor: 3,5-Dichlorobenzoic Acid
A common method for synthesizing 3,5-dichlorobenzoic acid is through the chlorination of benzonitrile followed by hydrolysis.[6][7]
Experimental Protocol:
-
Chlorination of Benzonitrile: Benzonitrile is chlorinated using an agent like sodium hypochlorite or a mixture of hydrogen peroxide and hydrochloric acid.[6] The pH and temperature of the reaction are carefully controlled to achieve the desired dichlorination.[6]
-
Hydrolysis: The resulting 3,5-dichlorobenzonitrile is then hydrolyzed to 3,5-dichlorobenzoic acid under either acidic or basic conditions.[6]
-
Purification: The product is isolated by filtration and can be purified by recrystallization.
Formylation of 3,5-Dichlorobenzoic Acid
Direct formylation of 3,5-dichlorobenzoic acid is not straightforward. A more viable approach is to first convert the carboxylic acid to a more reactive derivative, such as an acid chloride, and then perform a reduction.
Experimental Protocol (via Rosenmund Reduction):
-
Formation of the Acid Chloride: 3,5-Dichlorobenzoic acid is converted to 3,5-dichlorobenzoyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride.[8]
-
Catalytic Reduction: The 3,5-dichlorobenzoyl chloride is then subjected to a catalytic hydrogenation (e.g., using hydrogen gas and a palladium on barium sulfate catalyst, often poisoned with sulfur or quinoline). This is known as the Rosenmund reduction. The reaction is carefully monitored to prevent over-reduction to the corresponding alcohol.
-
Work-up and Purification: After the reaction, the catalyst is filtered off, and the product is isolated and purified.
Causality Behind Experimental Choices:
-
Activation as Acid Chloride: The carboxylic acid group is a deactivating group for electrophilic aromatic substitution. Converting it to an acid chloride makes the subsequent reduction to an aldehyde more feasible.
-
Poisoned Catalyst: In the Rosenmund reduction, a "poisoned" catalyst is used to deactivate the palladium catalyst slightly. This is crucial to stop the reduction at the aldehyde stage and prevent further reduction to the alcohol.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and the presence of the aldehyde, carboxylic acid, and aromatic protons.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the carbonyl groups of the aldehyde and carboxylic acid, as well as the C-Cl bonds.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[1]
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various biologically active molecules. For instance, it can be a precursor for compounds that act as inhibitors for enzymes like phosphodiesterase-4 (PDE4), which are targets in the treatment of inflammatory diseases.[9] The presence of the reactive aldehyde and carboxylic acid groups allows for diverse chemical modifications to create libraries of compounds for screening in drug discovery programs.
Conclusion
The synthesis of this compound can be effectively achieved through well-established organic chemistry protocols. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific requirements for purity. Careful control of reaction conditions and thorough characterization of the final product are essential for ensuring its suitability for further applications in research and development.
References
- 1. 3,5-Dichloro-4-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]
- 3. 3,5-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 18533234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C8H4Cl2O3 | CID 19788159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 153203-80-6 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
- 6. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 7. Method for synthesizing 3,5-dichlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. prepchem.com [prepchem.com]
- 9. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of 3,5-Dichloro-4-formylbenzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Dichloro-4-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 153203-80-6) is a polysubstituted aromatic compound featuring a carboxylic acid, an aldehyde, and two chlorine atoms. This unique combination of functional groups makes it a molecule of significant interest as a potential building block in medicinal chemistry and materials science. The precise arrangement of electron-withdrawing halogens and reactive carbonyl groups imparts specific steric and electronic properties that are critical for its application in targeted synthesis. This guide provides a comprehensive analysis of its core physicochemical properties, offering both established data and expert-grounded predictions to inform its use in research and development.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to confirm its structure and fundamental identifiers. This compound is a derivative of benzoic acid with chlorine substituents ortho to the carboxylic acid group and meta to the formyl group.
| Identifier | Value | Source |
| CAS Number | 153203-80-6 | [1] |
| Molecular Formula | C₈H₄Cl₂O₃ | [1] |
| Molecular Weight | 219.02 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=C(C=C(C(=C1Cl)C=O)Cl)C(=O)O | [1] |
| InChIKey | KNZHVHRJCNWQKI-UHFFFAOYSA-N | [1] |
Predicted Physicochemical Properties and Rationale
While extensive experimental data for this specific molecule is not widely published, we can predict its properties with a high degree of confidence by analyzing the known data of its parent compound, 4-formylbenzoic acid, and understanding the influence of its dichlorinated substitution pattern.
| Property | Reference Compound: 4-Formylbenzoic Acid | Predicted: this compound | Scientific Rationale for Prediction |
| Melting Point (°C) | ~247 | >250 (Estimated) | The significant increase in molecular weight and the potential for altered crystal lattice packing due to the bulky chlorine atoms would likely increase the energy required to break the solid-state structure. |
| Aqueous Solubility | Sparingly soluble | Low to very low | The two chlorine atoms significantly increase the lipophilicity (hydrophobicity) of the molecule, drastically reducing its ability to form favorable hydrogen bonds with water. |
| LogP (Octanol/Water) | 1.197 (Calculated) | 2.2 (Calculated) | The addition of halogens is a well-established method for increasing the partition coefficient, a critical parameter in drug design for modulating membrane permeability.[1][2] |
| pKa | ~3.77 | < 3.5 (Estimated) | The two chlorine atoms are strongly electron-withdrawing. Their inductive effect pulls electron density from the aromatic ring and the carboxylate group, stabilizing the conjugate base (R-COO⁻) and thus increasing the acidity (lowering the pKa) of the carboxylic acid. |
Synthesis and Reactivity
Plausible Synthetic Pathway
A common strategy for synthesizing polychlorinated aromatic acids involves the direct chlorination of a less substituted precursor. A plausible and efficient route to this compound would be the electrophilic chlorination of 4-formylbenzoic acid using a suitable chlorinating agent and a Lewis acid catalyst.
Caption: Proposed synthetic workflow for this compound.
Causality in Synthesis: The carboxylic acid and formyl groups are deactivating, meta-directing substituents. However, the directing effects in polysubstituted rings can be complex. Chlorination occurs at the positions meta to both groups (positions 3 and 5), which are also the least sterically hindered positions.
Chemical Reactivity
The molecule possesses three sites for chemical modification:
-
Carboxylic Acid: Can undergo standard reactions like esterification, amide bond formation (e.g., via an acyl chloride intermediate), and reduction.
-
Aldehyde: Susceptible to nucleophilic attack, oxidation to a second carboxylic acid, reduction to an alcohol, and reductive amination to form substituted benzylamines.
-
Aromatic Ring: The chlorine atoms can potentially be displaced via nucleophilic aromatic substitution under specific conditions, though this is generally difficult.
A study on the related compound 3,5-dichloro-4-hydroxybenzoic acid revealed that reduction with a strong reducing agent like LiAlH₄ can lead to unexpected cross-linking rather than simple reduction of the carboxylic acid.[3] This suggests that the steric hindrance and electronic effects from the 3,5-dichloro pattern may influence reaction outcomes, a critical consideration for synthetic planning.
Experimental Methodologies for Physicochemical Characterization
For any novel or sparsely characterized compound intended for drug development, rigorous experimental determination of its properties is mandatory. The following section details the standard, self-validating protocols grounded in international guidelines.
Determination of Melting Point (OECD Guideline 102)
Expertise & Rationale: The melting point is a crucial indicator of purity and provides insight into the crystal lattice energy of a compound. A sharp melting range typically signifies high purity.
Step-by-Step Protocol:
-
Sample Preparation: A small quantity of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the substance begins to collapse and the temperature at which it becomes a clear liquid are recorded as the melting range.
-
Validation: The protocol is validated by measuring the melting point of a certified reference standard (e.g., caffeine, vanillin) with a known, sharp melting point.
Determination of Aqueous Solubility (OECD Guideline 105)
Expertise & Rationale: Aqueous solubility is a cornerstone of drug development, directly impacting bioavailability and formulation strategies. The "shake-flask" method is the gold standard for its determination.
Step-by-Step Protocol:
-
System Preparation: A stock solution is prepared by adding an excess amount of this compound to a known volume of purified water (and relevant buffers, e.g., pH 7.4 phosphate-buffered saline) in a sealed, thermostatted vessel.
-
Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is essential.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid material from the aqueous solution.
-
Quantification: A sample of the clear supernatant is carefully removed, diluted if necessary, and analyzed by a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Validation: The analytical method (HPLC-UV) must be validated for linearity, accuracy, and precision using standard solutions of known concentrations.
Caption: Standard experimental workflow for solubility determination.
Spectroscopic Analysis
Spectroscopic data provides an irrefutable fingerprint of a molecule's structure.
¹H and ¹³C NMR Spectroscopy:
-
Purpose: To elucidate the carbon-hydrogen framework of the molecule.
-
Predicted ¹H NMR Spectrum: We would expect to see three distinct signals:
-
A singlet for the single aromatic proton (H-2/H-6 position). Its chemical shift would be downfield due to the deshielding effects of the adjacent chlorine and carboxylic acid groups.
-
A singlet for the aldehyde proton (-CHO), typically found around 9-10 ppm.
-
A broad singlet for the acidic proton (-COOH), often above 10 ppm, which is exchangeable with D₂O.
-
-
Predicted ¹³C NMR Spectrum: Due to the molecule's symmetry, only 5 signals are expected:
-
One signal for the carboxylic carbon (C=O).
-
One signal for the aldehyde carbon (C=O).
-
One signal for the aromatic carbon bearing the carboxylic acid (C-1).
-
One signal for the two equivalent aromatic carbons bearing the chlorine atoms (C-3/C-5).
-
One signal for the aromatic carbon bearing the formyl group (C-4). (Note: C-2 and C-6 are chemically equivalent, but due to substitution, there are no protons there). The signals for the carbons bonded to chlorine (C-3/C-5) would be significantly affected.
-
Infrared (IR) Spectroscopy:
-
Purpose: To identify the key functional groups based on their vibrational frequencies.
-
Expected Key Peaks:
-
A broad O-H stretch from the carboxylic acid, typically around 2500-3300 cm⁻¹.
-
Two distinct C=O stretches: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the aldehyde (~1680-1700 cm⁻¹).
-
C-Cl stretches in the fingerprint region (~600-800 cm⁻¹).
-
Aromatic C=C stretches (~1450-1600 cm⁻¹).
-
Mass Spectrometry (MS):
-
Purpose: To determine the exact mass and fragmentation pattern, confirming the molecular weight and formula.
-
Expected Observation: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) would appear as a cluster of peaks with a ratio of approximately 9:6:1 for (M), (M+2), and (M+4) respectively, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Safety and Handling
Based on safety data for analogous compounds, this compound should be handled with care.[4]
-
Hazards: It is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation.[4]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from oxidizing agents.
Conclusion
This compound is a valuable synthetic intermediate whose physicochemical properties are dictated by its unique substitution pattern. The presence of two electron-withdrawing chlorine atoms is predicted to increase its acidity and lipophilicity compared to its parent compound, 4-formylbenzoic acid. Its multiple reactive sites offer significant opportunities for synthetic diversification in drug discovery and materials science. While direct experimental data remains scarce, the principles and protocols outlined in this guide provide a robust framework for researchers to characterize this compound and confidently integrate it into their research and development programs.
References
An In-Depth Technical Guide to 3,5-Dichloro-4-formylbenzoic acid (CAS: 153203-80-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 3,5-Dichloro-4-formylbenzoic acid, a trifunctional aromatic building block with significant potential in medicinal chemistry and materials science. While not extensively characterized in public literature, its unique substitution pattern—featuring a carboxylic acid, an aldehyde, and a dichlorinated phenyl ring—makes it a valuable intermediate for synthesizing complex molecular architectures. This guide consolidates available physicochemical data, presents a robust, multi-step synthesis pathway from commercially available precursors, and offers expert analysis of its spectral characteristics and chemical reactivity based on established principles and data from close structural analogs. By providing detailed, actionable protocols and mechanistic insights, this whitepaper serves as a critical resource for scientists looking to leverage this versatile compound in their research and development programs.
Physicochemical Properties and Safety Data
This compound is a solid organic compound whose structural features dictate its physical properties and reactivity. The presence of both a hydrogen bond donor (carboxylic acid) and multiple hydrogen bond acceptors (carbonyls) suggests a high melting point and potential for crystalline polymorphism.
Key Properties Summary
The following table summarizes the core physicochemical properties of the compound. Experimental data is prioritized, with computed values from reliable databases used where empirical data is unavailable.
| Property | Value | Source / Notes |
| CAS Number | 153203-80-6 | [1] |
| Molecular Formula | C₈H₄Cl₂O₃ | [1] |
| Molecular Weight | 219.02 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 169.0 - 173.0 °C | |
| Boiling Point | 376.1 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.627 g/cm³ (Predicted) | [2] |
| XLogP3-AA | 2.2 | Computed by PubChem[1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds such as 4-formylbenzoic acid and other chlorinated benzoic acids indicate that it should be handled with care.
-
Hazard Classification (Anticipated): Likely to be classified as an irritant to the skin, eyes, and respiratory system.
-
Recommended Personal Protective Equipment (PPE): Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents and bases.
Synthesis and Purification
The synthesis of this compound can be logically approached via a two-stage process starting from p-toluic acid. The first stage involves the dichlorination of the aromatic ring to produce the key intermediate, 3,5-dichloro-4-methylbenzoic acid. The second, more challenging stage, is the selective oxidation of the methyl group to a formyl group without affecting the existing carboxylic acid.
Stage 1: Synthesis of 3,5-dichloro-4-methylbenzoic acid
This protocol is adapted from the methodology detailed in patent CN104262087A, which provides a robust and scalable method for producing the key precursor.[3]
-
Esterification (Protection): To a reaction vessel containing thionyl chloride (4.0 eq), add p-toluic acid (1.0 eq). Add N,N-dimethylformamide (DMF) (catalytic amount) dropwise. Heat the mixture to reflux and maintain until the reaction is complete (monitor by TLC/GC). Distill off the excess thionyl chloride under atmospheric pressure. Cool the residue and slowly add tert-butyl alcohol (1.1 eq), maintaining the temperature at 50°C. Stir for 30 minutes to yield tert-butyl p-methylbenzoate.
-
Chlorination: Dissolve the crude tert-butyl p-methylbenzoate in dichloromethane. Add anhydrous aluminum trichloride (catalytic) and hydroquinone (inhibitor). In a dark environment, introduce a nitrogen-chlorine gas mixture into the solution until dichlorination is complete (monitor by GC/MS).
-
Hydrolysis (Deprotection): Distill off the dichloromethane solvent. Carefully quench the reaction by the slow, dropwise addition of ice water. Subsequently, add a 10% sodium hydroxide solution dropwise until the pH reaches 14 to hydrolyze the tert-butyl ester.
-
Isolation and Purification: Filter the basic solution to remove any insoluble byproducts. Acidify the filtrate with concentrated hydrochloric acid to precipitate the product. Collect the solid by filtration. Recrystallize the crude filter cake from methanol to yield pure 3,5-dichloro-4-methylbenzoic acid.
Stage 2: Proposed Selective Oxidation to this compound
Direct experimental data for the selective oxidation of 3,5-dichloro-4-methylbenzoic acid is scarce. However, patent CN106588606A details a continuous-flow oxidation of the closely related 3,5-dichlorotoluene to 3,5-dichlorobenzaldehyde using hydrogen peroxide with a metal catalyst.[4] This methodology can be adapted for a batch process as a scientifically sound starting point for optimization. The key is the controlled oxidation of the benzylic methyl group, which is more susceptible to oxidation than the aromatic ring itself, while the carboxylic acid group remains stable under these conditions.
-
Reaction Setup: In a suitable reaction vessel, dissolve 3,5-dichloro-4-methylbenzoic acid (1.0 eq) in glacial acetic acid. Add a catalytic system composed of cobalt (II) acetate (e.g., 0.015 eq) and sodium bromide (e.g., 0.015 eq).
-
Oxidation: Heat the mixture to a controlled temperature (e.g., 100-130°C). Slowly add 30% hydrogen peroxide (H₂O₂) (e.g., 2.0 eq) dropwise over several hours using a syringe pump. The slow addition is critical to control the exotherm and prevent over-oxidation.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS, analyzing for the disappearance of the starting material and the appearance of the product. Once the reaction is complete, cool the mixture to room temperature. Quench any remaining peroxide by the careful addition of a sodium sulfite solution.
-
Extraction and Purification: Dilute the reaction mixture with water and extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.
Synthesis Workflow Diagram
Caption: Two-stage synthesis of the target compound.
Spectral Analysis (Predictive)
¹H NMR Spectroscopy (Predicted)
-
Solvent: DMSO-d₆
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically >13 ppm, due to the acidic proton. This signal will readily exchange with D₂O.
-
Aldehyde Proton (-CHO): A sharp singlet is expected between 9.9 and 10.2 ppm.[6]
-
Aromatic Protons (Ar-H): The two equivalent protons on the aromatic ring will appear as a single, sharp singlet. Due to the strong electron-withdrawing effects of the adjacent chlorine, aldehyde, and carboxylic acid groups, this signal is expected to be significantly downfield, likely in the range of 8.0-8.3 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Solvent: DMSO-d₆
-
Carboxylic Carbonyl (-COOH): Expected around 166-168 ppm.
-
Aldehyde Carbonyl (-CHO): Expected around 190-192 ppm.
-
Aromatic Carbons:
-
C-COOH: The carbon attached to the carboxylic acid is predicted to be around 133-135 ppm.
-
C-CHO: The carbon attached to the aldehyde group is predicted to be around 138-140 ppm.
-
C-Cl: The two carbons attached to the chlorine atoms are predicted to be in the 130-134 ppm range.
-
C-H: The two carbons bearing protons are expected around 129-131 ppm.
-
Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1720 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong, sharp peak, typically at a slightly higher wavenumber than the acid, around 1710-1730 cm⁻¹. These two carbonyl peaks may overlap.
-
C-H Stretch (Aldehyde): Two weak bands are expected around 2850 cm⁻¹ and 2750 cm⁻¹ (Fermi resonance).
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.
Reactivity and Synthetic Applications
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional groups, which can be addressed with high chemoselectivity.
Overview of Reactivity
-
Aldehyde Group: This is the most versatile handle for carbon-carbon bond formation. It readily undergoes nucleophilic addition, Wittig reactions, reductive amination, and condensation reactions.
-
Carboxylic Acid Group: This group can be converted into esters, amides, or acid chlorides. It can also be used as a directing group in certain ortho-metalation reactions, though the existing substitution pattern makes this less straightforward.
-
Dichlorinated Phenyl Ring: The chlorine atoms deactivate the ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution (SₙAr), particularly if a strong electron-withdrawing group is introduced. The chlorine atoms can also participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
Caption: Key reaction pathways for the functional groups.
Representative Application: Synthesis of Bioactive Chalcones
While direct applications for the title compound are not widely published, the utility of the 4-formylbenzoic acid scaffold is well-documented. For instance, it serves as a key building block in the Claisen-Schmidt condensation to form chalcones, a class of compounds known for a wide range of biological activities. A recent study demonstrated the synthesis of novel chalcones from 4-formylbenzoic acid and various ketones, with the resulting compounds showing promising anticholinesterase, tyrosinase, and urease inhibition activities.
This synthetic strategy is directly applicable to this compound, where the aldehyde would react with an enolizable ketone under basic conditions to yield the corresponding dichlorinated chalcone derivative. The presence of the chlorine atoms would significantly modulate the electronic properties and lipophilicity of the resulting molecule, potentially leading to enhanced or novel biological activity.
Conclusion
This compound is a highly functionalized building block poised for greater application in discovery chemistry. Although detailed characterization is sparse in the public domain, this guide provides a solid foundation for its synthesis, purification, and use. By leveraging established protocols for its precursor and adapting modern oxidation techniques, researchers can reliably access this compound. The predictive spectral data and analysis of its functional group reactivity offer a clear roadmap for its incorporation into synthetic routes targeting novel pharmaceuticals and advanced materials. As the demand for complex and precisely substituted molecular scaffolds grows, the value of intermediates like this compound will undoubtedly continue to rise.
References
- 1. This compound | C8H4Cl2O3 | CID 19788159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]
- 3. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]
- 4. CN106588606A - Method of continuously oxidizing 3,5-dichlorotoluene for producing 3,5-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. 4-Formylbenzoic acid(619-66-9) 1H NMR [m.chemicalbook.com]
- 7. 50-43-1 | 2,4,6-Trichlorobenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Dichloro-4-formylbenzoic Acid
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
3,5-Dichloro-4-formylbenzoic acid is a substituted aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. Its rigid structure, featuring both an electron-withdrawing carboxylic acid group and a reactive formyl group, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. Accurate and comprehensive characterization of this compound is paramount for its effective use in research and development. This guide provides a detailed analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in the fundamental principles of these analytical techniques, offering researchers a robust framework for the identification and quality control of this important chemical entity.
Molecular Structure and Key Features
A clear understanding of the molecular structure of this compound is the foundation for interpreting its spectroscopic data. The molecule consists of a benzene ring substituted with two chlorine atoms, a carboxylic acid group, and a formyl (aldehyde) group. The positioning of these substituents dictates the electronic environment of each atom and, consequently, their spectroscopic signatures.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the molecule. The key is to choose a suitable deuterated solvent in which the compound is soluble, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can help to solubilize the compound and allows for the observation of the acidic proton.
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| ~10.2 | Singlet | 1H | Aldehyde (-CHO) |
| ~8.2 | Singlet | 2H | Aromatic (Ar-H) |
Interpretation and Experimental Rationale:
-
Carboxylic Acid Proton: The proton of the carboxylic acid is typically highly deshielded and appears as a broad singlet at a very downfield chemical shift (~13.5 ppm). Its broadness is due to hydrogen bonding and chemical exchange.
-
Aldehyde Proton: The aldehyde proton is also significantly deshielded due to the electronegativity of the adjacent oxygen and the magnetic anisotropy of the carbonyl group, appearing as a sharp singlet around 10.2 ppm.
-
Aromatic Protons: The two protons on the benzene ring are chemically and magnetically equivalent due to the plane of symmetry in the molecule. They are expected to appear as a single sharp singlet. Their downfield shift (~8.2 ppm) is a result of the electron-withdrawing effects of the adjacent chlorine atoms, the formyl group, and the carboxylic acid group.
-
Choice of Solvent: The choice of DMSO-d₆ as a solvent is a deliberate one. Not only does it effectively dissolve the polar analyte, but its ability to form hydrogen bonds helps in observing the labile carboxylic acid proton, which might otherwise be broadened or exchanged out of existence in other solvents.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde Carbonyl (-CHO) |
| ~165 | Carboxylic Acid Carbonyl (-COOH) |
| ~140 | Aromatic (C-Cl) |
| ~138 | Aromatic (C-CHO) |
| ~135 | Aromatic (C-H) |
| ~132 | Aromatic (C-COOH) |
Interpretation and Experimental Rationale:
-
Carbonyl Carbons: The carbonyl carbons of the aldehyde and carboxylic acid are the most deshielded, appearing at the downfield end of the spectrum. The aldehyde carbonyl is typically found at a higher chemical shift than the carboxylic acid carbonyl.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the chlorine atoms and the formyl group are expected to be significantly downfield due to the electron-withdrawing nature of these groups. The carbon attached to the carboxylic acid will also be downfield. The carbons bonded to hydrogen will be the most upfield of the aromatic signals.
-
Proton Decoupling: ¹³C NMR spectra are typically acquired with proton decoupling. This experimental choice simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom. This makes the spectrum easier to interpret and improves the signal-to-noise ratio.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |
| ~1690 | Strong | C=O stretch (Aldehyde) |
| ~1600, ~1470 | Medium | C=C stretch (Aromatic ring) |
| ~1250 | Strong | C-O stretch (Carboxylic acid) |
| ~850 | Strong | C-Cl stretch |
Interpretation and Experimental Rationale:
-
O-H Stretch: The O-H stretch of the carboxylic acid appears as a very broad band in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimeric form of carboxylic acids in the solid state or in concentrated solutions.
-
C=O Stretches: Two distinct, strong carbonyl absorption bands are expected. The carboxylic acid C=O stretch will likely appear around 1710 cm⁻¹, while the aldehyde C=O stretch will be at a slightly lower wavenumber, around 1690 cm⁻¹. The exact positions can be influenced by conjugation with the aromatic ring.
-
Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear as a pair of bands in the 1600-1470 cm⁻¹ region.
-
C-O Stretch: A strong band corresponding to the C-O stretching of the carboxylic acid is expected around 1250 cm⁻¹.
-
C-Cl Stretch: The C-Cl stretching vibration will give rise to a strong band in the fingerprint region, typically around 850 cm⁻¹.
-
Sample Preparation: For a solid sample like this compound, the IR spectrum is commonly obtained using a KBr (potassium bromide) pellet. This involves grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. This method minimizes interference from the sample holder and provides a high-quality spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for both confirmation of identity and structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 220, 222, 224 | High | [M]⁺ (Molecular ion) |
| 191, 193, 195 | Moderate | [M-CHO]⁺ |
| 175, 177, 179 | Moderate | [M-COOH]⁺ |
| 146, 148 | Low | [M-COOH-CHO]⁺ |
Interpretation and Experimental Rationale:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The relative intensities of the M, M+2, and M+4 peaks should be in an approximate ratio of 9:6:1, corresponding to the natural abundances of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a powerful tool for confirming the presence of two chlorine atoms in the molecule.
-
Fragmentation Pattern: Under electron ionization (EI), the molecular ion can undergo fragmentation. Common fragmentation pathways for this molecule would include the loss of the formyl radical (-CHO), leading to a fragment at m/z 191/193/195, and the loss of the carboxylic acid radical (-COOH), resulting in a fragment at m/z 175/177/179. Further fragmentation could involve the loss of both of these groups.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
-
Choice of Ionization Method: Electron Ionization (EI) is a common and robust ionization technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching. For molecules that might be thermally labile, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) could be employed to enhance the abundance of the molecular ion.
The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive suite of data for the unambiguous characterization of this compound. The predicted data and interpretations presented in this guide offer a solid foundation for researchers working with this compound. It is crucial to correlate the data from all three techniques to ensure the identity and purity of the material. By understanding the principles behind the spectroscopic data and the rationale for the experimental choices, scientists can confidently utilize this compound in their synthetic endeavors.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--[1]
-
BLD Pharm. (n.d.). This compound. Retrieved from --INVALID-LINK--[2]
-
ChemicalBook. (n.d.). 4-Formylbenzoic acid(619-66-9) 13C NMR spectrum. Retrieved from --INVALID-LINK--[3]
-
SpectraBase. (n.d.). 4-Formylbenzoic acid. Retrieved from --INVALID-LINK--[4][5]
-
NIST. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid. NIST WebBook. Retrieved from --INVALID-LINK--[6]
References
- 1. This compound | C8H4Cl2O3 | CID 19788159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 153203-80-6|this compound|BLD Pharm [bldpharm.com]
- 3. 4-Formylbenzoic acid(619-66-9) 13C NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 3,5-Dichloro-4-hydroxybenzoic acid [webbook.nist.gov]
An In-Depth Technical Guide to the Molecular Structure and Conformation of 3,5-Dichloro-4-formylbenzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 3,5-dichloro-4-formylbenzoic acid. As a substituted benzoic acid derivative, its chemical behavior, reactivity, and potential applications in drug development and materials science are intrinsically linked to its three-dimensional architecture. This document synthesizes fundamental chemical principles with advanced computational and experimental methodologies to offer a detailed perspective for researchers, scientists, and drug development professionals. We will explore the electronic and steric effects of the chloro, formyl, and carboxyl substituents, predict the most stable conformations, and outline the experimental and computational workflows required for definitive characterization.
Introduction: The Architectural Basis of Chemical Function
This compound is a polysubstituted aromatic compound featuring a central benzene ring functionalized with a carboxylic acid group, a formyl (aldehyde) group, and two chlorine atoms. Its significance primarily lies in its role as a versatile chemical intermediate or building block in the synthesis of more complex molecules, such as pharmaceuticals and specialized polymers. The precise spatial arrangement of its functional groups—governed by a delicate balance of electronic effects, steric hindrance, and potential intramolecular interactions—dictates its reactivity, intermolecular binding capabilities, and physical properties. Understanding this molecular architecture is therefore not merely an academic exercise but a prerequisite for its rational application in targeted synthesis and molecular design.
This guide will deconstruct the molecule's structure from first principles, delve into its conformational possibilities, and present the modern analytical techniques used to elucidate these features.
Molecular Identity and Physicochemical Properties
A clear definition of the molecule is the foundation of any technical analysis. Key identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 153203-80-6 | Sigma-Aldrich |
| Molecular Formula | C₈H₄Cl₂O₃ | PubChem[1] |
| Molecular Weight | 219.02 g/mol | PubChem[1] |
| Canonical SMILES | C1=C(C=C(C(=C1Cl)C=O)Cl)C(=O)O | PubChem[1] |
| InChIKey | KNZHVHRJCNWQKI-UHFFFAOYSA-N | PubChem[1] |
The molecule's structure is characterized by a benzene ring substituted at positions 1, 3, 4, and 5. The carboxylic acid (-COOH) at C1, the formyl (-CHO) group at C4, and the two chlorine atoms at C3 and C5 create a unique electronic and steric environment that will be the focus of the subsequent sections.
Conformational Analysis: The Degrees of Rotational Freedom
The conformation of this compound is primarily determined by the rotation around two key single bonds:
-
The bond between the phenyl ring and the carboxylic carbon (C1-Cα).
-
The bond between the phenyl ring and the formyl carbon (C4-Cβ).
The orientation of these groups relative to the plane of the benzene ring defines the molecule's overall shape and is influenced by several competing factors.
Electronic Effects
-
Inductive Effect: The chlorine, carboxyl, and formyl groups are all electron-withdrawing. The two chlorine atoms, positioned meta to the carboxyl group and ortho to the formyl group, significantly lower the electron density of the aromatic ring. This has profound implications for the acidity of the carboxylic proton and the reactivity of the aldehyde.
-
Resonance Effect: Both the carboxyl and formyl groups can participate in resonance with the benzene ring, which favors a planar arrangement between the group and the ring to maximize π-orbital overlap.
Steric Hindrance
The primary steric interactions occur between the ortho substituents. In this molecule, the chlorine atoms at C3 and C5 are ortho to the formyl group at C4. This steric clash is a major determinant of the rotational barrier for the formyl group. A conformation where the formyl group is coplanar with the benzene ring would likely induce significant steric strain. Consequently, it is probable that the formyl group rotates out of the plane to alleviate this repulsion.
Similarly, while the carboxylic acid group has no ortho substituents, its rotation is still governed by the energetic preference for planarity versus non-planarity. Studies on substituted benzoic acids have shown that steric effects from ortho substituents are a primary cause of non-coplanarity of the carboxylic group.[2]
Predicted Stable Conformers
Based on the interplay of these effects, we can predict the likely low-energy conformations:
-
Carboxylic Acid Group: The carboxylic acid group itself has two planar conformations: cis and trans, referring to the orientation of the acidic proton relative to the carbonyl double bond. The cis conformer is generally more stable.[3][4] For maximal resonance stabilization, the entire -COOH group prefers to be coplanar with the benzene ring.
-
Formyl Group: Due to the steric hindrance from the two ortho chlorine atoms, the formyl group is likely to be twisted out of the plane of the benzene ring. The exact dihedral angle (Cl-C3-C4-Cβ) would represent a minimum on the potential energy surface.
The overall lowest energy conformation of the molecule is therefore expected to feature a near-planar carboxylic acid group and a significantly twisted formyl group.
Methodologies for Structural and Conformational Elucidation
A multi-pronged approach combining computational modeling and experimental verification is essential for a complete understanding of the molecule's structure.
Computational Chemistry Workflow
Density Functional Theory (DFT) is a powerful quantum chemical method for predicting molecular geometries, energies, and other properties.[5][6] A typical workflow to analyze this compound would be as follows.
Experimental Protocol: DFT-Based Conformational Analysis
-
Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder.
-
Conformational Search: Perform a systematic scan of the potential energy surface by rotating the dihedral angles associated with the C(ring)-C(carboxyl) and C(ring)-C(formyl) bonds in discrete steps (e.g., 15°).
-
Geometry Optimization: For each identified potential minimum, perform a full geometry optimization. A common and reliable level of theory for such systems is the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to give good results for substituted benzoic acids.[2][3][7] More modern functionals like M06-2X can also be employed, as they often provide better handling of dispersion interactions.[8][9]
-
Frequency Calculation: For each optimized structure, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra.
-
Energy Analysis: Compare the relative electronic energies of all confirmed conformers to identify the global minimum (the most stable conformation).
-
Visualization: Generate molecular electrostatic potential (MEP) maps to visualize the charge distribution and identify electrophilic and nucleophilic sites, which is crucial for predicting reactivity.[5]
The following diagram illustrates the logical flow of this computational investigation.
Caption: A typical DFT workflow for conformational analysis.
Experimental Verification Techniques
While computational methods provide powerful predictions, experimental validation is the cornerstone of scientific integrity.
-
X-Ray Crystallography: This is the definitive method for determining the molecular structure and conformation in the solid state. If a suitable single crystal can be grown, X-ray diffraction will provide precise bond lengths, bond angles, and dihedral angles. This data would directly confirm the degree of planarity of the functional groups. While no crystal structure appears to be publicly available for this specific molecule, data from analogues like 4-formylbenzoic acid show that intermolecular hydrogen bonding in the crystal lattice is a dominant organizational force.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in solution provides information about the chemical environment of each atom. The chemical shifts of the aromatic protons and carbons can be compared to those predicted by DFT calculations (using the GIAO method) to support the predicted conformation in solution. Advanced techniques like 2D NOESY could potentially reveal through-space interactions between protons on the functional groups and the ring, providing further conformational clues.
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are excellent for identifying functional groups. The C=O stretching frequencies of the aldehyde and carboxylic acid, as well as the O-H stretch, are particularly informative. Intramolecular hydrogen bonding, if present, would cause shifts in these frequencies. Comparing experimental spectra to the DFT-calculated frequencies provides a robust method for validating the computed structure.
Conclusion and Future Directions
The molecular structure of this compound is governed by a sophisticated interplay of steric repulsion and electronic stabilization. Computational analysis strongly suggests a non-planar conformation, particularly with respect to the formyl group, which is likely twisted out of the aromatic plane due to steric clashes with the adjacent chlorine atoms. The carboxylic acid group is expected to remain largely planar to maximize resonance.
This guide provides a robust framework for a comprehensive investigation. The definitive elucidation of this molecule's structure awaits experimental validation, primarily through single-crystal X-ray diffraction. Such a study would not only confirm the predicted conformation but also reveal the intermolecular interactions, such as hydrogen bonding or halogen bonding, that dictate its solid-state packing. This knowledge is critical for its application in crystal engineering and the design of new materials and pharmaceutical agents.
References
- 1. This compound | C8H4Cl2O3 | CID 19788159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Halogen bonds with benzene: an assessment of DFT functionals - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of 3,5-Dichloro-4-formylbenzoic acid in organic solvents
An In-depth Technical Guide to the Solubility of 3,5-Dichloro-4-formylbenzoic Acid in Organic Solvents
Abstract
Introduction: Understanding this compound
This compound is a multifaceted organic compound featuring a benzene ring substituted with two chlorine atoms, a formyl (aldehyde) group, and a carboxylic acid group.[1][2] This unique combination of functional groups dictates its chemical reactivity and, critically for formulation and synthesis, its solubility profile.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₂O₃ | PubChem[1] |
| Molecular Weight | 219.02 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 153203-80-6 | PubChem[1] |
The presence of the polar carboxylic acid and aldehyde groups suggests the potential for hydrogen bonding, while the dichlorinated benzene ring introduces significant nonpolar character. This duality is central to predicting its solubility in various organic solvents.
Theoretical Framework: The "Like Dissolves Like" Principle
The solubility of a solute in a solvent is governed by the principle that "like dissolves like."[3][4][5][6][7] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The dissolution process is favorable when the intermolecular interactions between the solute and solvent molecules are strong enough to overcome the interactions between the solute molecules themselves and between the solvent molecules themselves.[6]
For this compound, we can anticipate the following:
-
Polar Solvents (e.g., Methanol, Ethanol, DMSO): The carboxylic acid and aldehyde groups can engage in hydrogen bonding with protic solvents (like alcohols) and strong dipole-dipole interactions with aprotic polar solvents (like DMSO).[8] This suggests a higher likelihood of solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar dichlorobenzene ring will have favorable van der Waals interactions with nonpolar solvents.[8] However, the polar functional groups may hinder dissolution if their self-association is stronger than their interaction with the solvent.
-
Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): These solvents may offer a balance, capable of interacting with both the polar and nonpolar regions of the molecule.
The following diagram illustrates the key molecular interactions influencing solubility.
Caption: Molecular interactions governing solubility.
Experimental Determination of Solubility
3.1. Materials and Equipment
-
This compound (high purity)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), ethyl acetate, dichloromethane, toluene, hexane)
-
Volumetric flasks and pipettes
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
3.2. Step-by-Step Protocol
This protocol is based on the equilibrium solubility method, which is a reliable technique for determining the saturation point of a compound in a solvent.
-
Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary for the analytical method.
-
Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials. The key is to add more solid than will dissolve to ensure a saturated solution is achieved.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is fully saturated.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid. This step is crucial for separating the saturated supernatant from the excess solute.
-
Sample Extraction and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute this aliquot with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility using the determined concentration and the dilution factor. The result is typically expressed in mg/mL or g/L.
The following diagram illustrates the experimental workflow for determining solubility.
Caption: Experimental workflow for solubility determination.
Data Presentation and Interpretation
The results of the solubility experiments should be tabulated for clear comparison.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) |
| Hexane | Nonpolar | 0.1 | To be determined |
| Toluene | Nonpolar (Aromatic) | 2.4 | To be determined |
| Dichloromethane | Polar Aprotic | 3.1 | To be determined |
| Ethyl Acetate | Polar Aprotic | 4.4 | To be determined |
| Acetone | Polar Aprotic | 5.1 | To be determined |
| Ethanol | Polar Protic | 5.2 | To be determined |
| Methanol | Polar Protic | 6.6 | To be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | To be determined |
Interpretation of Expected Results:
-
It is anticipated that solubility will be lowest in nonpolar solvents like hexane and highest in polar aprotic solvents like DMSO or polar protic solvents like methanol and ethanol.
-
The solubility in solvents like dichloromethane and ethyl acetate will provide insight into the balance of polar and nonpolar interactions.
-
This data is invaluable for selecting appropriate solvents for chemical reactions, purifications (such as recrystallization), and formulation development.
Conclusion
While pre-existing quantitative solubility data for this compound is scarce, this guide provides the theoretical foundation and a detailed experimental framework for its determination. By understanding the compound's physicochemical properties and applying the principles of intermolecular forces, researchers can make informed predictions about its behavior in various organic solvents. The provided protocol offers a reliable method for generating the precise data needed for successful research and development endeavors.
References
- 1. This compound | C8H4Cl2O3 | CID 19788159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 153203-80-6|this compound|BLD Pharm [bldpharm.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. fiveable.me [fiveable.me]
- 6. youtube.com [youtube.com]
- 7. fountainmagazine.com [fountainmagazine.com]
- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
A Technical Guide to the Thermal Stability and Decomposition of 3,5-Dichloro-4-formylbenzoic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 3,5-Dichloro-4-formylbenzoic acid (DCFBA). As a substituted aromatic aldehyde and carboxylic acid, DCFBA's thermal behavior is critical for its application in chemical synthesis and drug development, where it may be subjected to various thermal stresses. This document outlines the compound's key physicochemical properties, explores its thermal degradation profile through established analytical techniques, proposes potential decomposition pathways, and provides detailed experimental protocols for its analysis. The guide is designed to equip researchers with the necessary knowledge for the safe handling, storage, and utilization of this compound in thermally sensitive applications.
Introduction
This compound is a bifunctional organic compound featuring a benzoic acid core substituted with two chlorine atoms and a formyl (aldehyde) group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials.[1] An understanding of its thermal stability is paramount to prevent degradation during synthesis, purification, and storage, ensuring the integrity and purity of the final products.
Chemical Identity and Physicochemical Properties
The structural and physical properties of this compound are fundamental to understanding its thermal behavior.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Formyl-3,5-dichlorobenzoic acid | [2] |
| CAS Number | 153203-80-6 | [2] |
| Molecular Formula | C₈H₄Cl₂O₃ | [2] |
| Molecular Weight | 219.02 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
Significance in Research and Development
The dual reactivity of the aldehyde and carboxylic acid groups allows for a wide range of chemical transformations, making DCFBA a versatile building block.[1] For instance, the aldehyde can undergo nucleophilic additions and condensations, while the carboxylic acid can participate in esterification and amide bond formation. These reactions may require elevated temperatures, highlighting the need for a thorough understanding of the compound's thermal limits.
Importance of Thermal Stability Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential tools for characterizing the thermal properties of chemical compounds. TGA measures changes in mass as a function of temperature, providing information on decomposition temperatures and volatile products. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, revealing information about phase transitions like melting and crystallization.[4][5]
Thermal Behavior and Stability Profile
Phase Transitions and Melting Point
Differential Scanning Calorimetry (DSC) is the primary technique for identifying the melting point and other phase transitions. A typical DSC scan would show an endothermic peak corresponding to the melting of the crystalline solid. For a pure compound, this peak should be sharp. The presence of impurities would likely lead to a broadening of the melting peak and a depression of the melting temperature.
Onset of Decomposition and Thermal Gravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is used to determine the temperature at which the compound begins to decompose. For aromatic carboxylic acids, a common initial decomposition step is decarboxylation (the loss of CO₂).[6] The thermal stability of aromatic aldehydes can vary depending on the other substituents on the ring.[7] Benzaldehyde itself is relatively stable, showing no reaction at 350-360 °C after extended periods.[8] However, the presence of electron-withdrawing groups, like the chlorine atoms and the carboxylic acid group in DCFBA, can influence this stability.
A study on the thermal decomposition of benzoic acid showed that significant decomposition, producing CO₂ and benzene, occurs at temperatures around 475-499 °C.[6] A similar study on gallic acid (3,4,5-trihydroxybenzoic acid) showed decomposition of the anhydrous compound beginning around 210°C.[9][10] Given these reference points, the decomposition of DCFBA is likely to occur in a multi-step process, with decarboxylation being a probable initial step at elevated temperatures.
Proposed Decomposition Pathway and Products
The thermal decomposition of this compound is likely to proceed through a complex series of reactions involving its three functional groups. A plausible pathway is initiated by decarboxylation, followed by reactions involving the formyl group.
Proposed Decomposition Mechanism
-
Decarboxylation: The primary and most likely initial thermal decomposition step for an aromatic carboxylic acid is the loss of carbon dioxide (CO₂) to form an aryl anion or radical intermediate. For DCFBA, this would lead to the formation of 2,6-dichlorobenzaldehyde. This reaction often requires high temperatures, sometimes in the presence of a catalyst.[11]
-
Further Decomposition of the Aldehyde: The resulting 2,6-dichlorobenzaldehyde is also subject to thermal decomposition. The aldehyde group can be cleaved from the aromatic ring, potentially forming formic acid, which can further decompose into CO and H₂O or CO₂ and H₂.[8]
-
High-Temperature Aromatic Reactions: At very high temperatures, the chlorinated benzene ring can undergo further reactions, including the formation of biphenyl-type structures or other complex aromatic compounds.[6]
Caption: Proposed multi-step thermal decomposition of DCFBA.
Experimental Protocols for Thermal Analysis
To obtain precise data on the thermal stability of DCFBA, standardized TGA and DSC experiments are required.
Thermogravimetric Analysis (TGA) Workflow
This protocol outlines a standard method for analyzing the thermal decomposition of a solid organic sample.
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or argon gas (for inert atmosphere)
-
Analytical balance
-
Sample pans (e.g., alumina, platinum)
-
This compound sample
Procedure:
-
Instrument Calibration: Ensure the TGA is calibrated for temperature and mass according to the manufacturer's specifications.
-
Sample Preparation: Weigh 5-10 mg of the DCFBA sample directly into a TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Set the purge gas (e.g., nitrogen) to a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Set the temperature program:
-
Equilibrate at 30 °C.
-
Ramp up to a final temperature (e.g., 600 °C) at a heating rate of 10 °C/min.
-
-
-
Data Acquisition: Start the experiment and record the mass loss as a function of temperature.
-
Data Analysis:
-
Plot the percentage of mass versus temperature.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Determine the onset temperature of decomposition.
-
Caption: Standard workflow for Thermogravimetric Analysis.
Differential Scanning Calorimetry (DSC) Workflow
This protocol describes a standard method for determining the melting point and other thermal transitions.
Objective: To identify the melting point and enthalpy of fusion for this compound.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
High-purity nitrogen or argon gas
-
Analytical balance
-
Sample pans (e.g., aluminum) and lids
-
Crimping press
Procedure:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Weigh 2-5 mg of the DCFBA sample into a DSC pan.
-
Pan Sealing: Hermetically seal the pan using a crimping press. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Set the purge gas (e.g., nitrogen) to a flow rate of 20-50 mL/min.
-
Set the temperature program:
-
Equilibrate at a temperature below the expected melting point (e.g., 30 °C).
-
Ramp up at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point.
-
-
-
Data Acquisition: Start the experiment and record the heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify and integrate the endothermic peak corresponding to melting to determine the peak temperature and the enthalpy of fusion (ΔHfus).
-
Safety Considerations and Handling
Given the potential for decomposition at elevated temperatures, appropriate safety measures are essential when working with this compound.
-
Thermal Hazards: Heating this compound, especially in a closed system, could lead to pressure buildup from the release of gaseous decomposition products like CO₂.
-
Decomposition Products: The decomposition of chlorinated aromatic compounds can potentially generate hazardous byproducts. All thermal experiments should be conducted in a well-ventilated area or a fume hood.
-
Handling: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.
Conclusion
This compound is a valuable synthetic intermediate whose utility is closely tied to its thermal stability. While specific experimental data is limited, a comprehensive understanding of its behavior can be inferred from the chemistry of its functional groups. The primary thermal event is likely to be decarboxylation at elevated temperatures, followed by further decomposition of the resulting aldehyde. The detailed experimental protocols provided in this guide offer a framework for researchers to precisely characterize the thermal properties of this compound, ensuring its effective and safe use in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H4Cl2O3 | CID 19788159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. d-nb.info [d-nb.info]
- 5. eng.uc.edu [eng.uc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
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- 10. pure.ul.ie [pure.ul.ie]
- 11. Benzene - Wikipedia [en.wikipedia.org]
Unlocking the Potential of 3,5-Dichloro-4-formylbenzoic Acid: A Technical Guide for Researchers
Introduction: A Molecule of Untapped Possibilities
In the vast landscape of chemical building blocks, 3,5-Dichloro-4-formylbenzoic acid stands as a molecule of significant, yet largely unexplored, potential. Its unique trifunctional architecture, featuring a carboxylic acid, an aldehyde, and a dichlorinated aromatic ring, offers a versatile platform for the synthesis of novel compounds with diverse applications. This guide provides a comprehensive overview of this compound, delving into its fundamental properties and, more importantly, illuminating promising avenues for future research and development. While direct literature on this compound is sparse, this document leverages established chemical principles and data from analogous structures to present a forward-looking perspective for researchers in medicinal chemistry, materials science, and organic synthesis.
Core Molecular Attributes
A thorough understanding of the physicochemical properties of this compound is the cornerstone of its effective utilization in research.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 153203-80-6 | [1] |
| Molecular Formula | C₈H₄Cl₂O₃ | [1] |
| Molecular Weight | 219.02 g/mol | [1] |
| Canonical SMILES | C1=C(C=C(C(=C1Cl)C=O)Cl)C(=O)O | [1] |
| InChI Key | KNZHVHRJCNWQKI-UHFFFAOYSA-N | [1] |
These fundamental properties, sourced from PubChem, provide the basic chemical identity of the molecule[1]. The presence of both an electron-withdrawing aldehyde group and a carboxylic acid group on a chlorinated benzene ring suggests a unique electronic and reactivity profile, ripe for exploration.
Proposed Synthetic Pathways: A Starting Point for Investigation
A plausible approach involves the oxidation of a suitable precursor, such as 3,5-dichloro-4-methylbenzoic acid. A patent for the synthesis of 3,5-dichloro-4-methylbenzoic acid from p-methylbenzoic acid has been described, involving esterification, chlorination, and hydrolysis[2]. The subsequent step to obtain the target molecule would be the selective oxidation of the methyl group to an aldehyde.
Caption: Proposed synthetic pathway for this compound.
Another potential route could start from 3,5-dichlorobenzoic acid, which is commercially available. Formylation of the aromatic ring at the 4-position would yield the desired product.
Experimental Protocol: Selective Oxidation of 3,5-Dichloro-4-methylbenzoic acid
This hypothetical protocol is designed as a starting point for researchers to develop a robust synthesis method.
-
Dissolution: Dissolve 3,5-dichloro-4-methylbenzoic acid (1.0 eq) in a suitable solvent such as carbon tetrachloride or chlorobenzene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Initiation: Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as benzoyl peroxide (0.05 eq).
-
Reaction: Heat the mixture to reflux with irradiation from a UV lamp for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Hydrolysis: The resulting benzylic bromide can be hydrolyzed to the corresponding aldehyde using methods such as the Sommelet reaction or by treatment with silver nitrate in aqueous acetone.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield this compound.
Potential Research Area 1: Medicinal Chemistry and Drug Discovery
The structural motifs present in this compound are frequently found in biologically active molecules. The dichlorinated phenyl ring can enhance lipophilicity and metabolic stability, while the aldehyde and carboxylic acid groups provide handles for derivatization to interact with biological targets.
Rationale for Exploration:
-
Enzyme Inhibition: The aldehyde functionality can act as a covalent warhead, forming reversible or irreversible bonds with nucleophilic residues (e.g., cysteine, serine) in enzyme active sites. This makes it a promising scaffold for developing enzyme inhibitors. For instance, derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been explored as carbonic anhydrase inhibitors[3].
-
Antimicrobial and Anticancer Agents: The combination of a halogenated aromatic ring and reactive functional groups is a common feature in many antimicrobial and anticancer drugs. The core of this compound can be elaborated to generate libraries of compounds for screening against various pathogens and cancer cell lines.
-
Neuroprotective Agents: Hybrids of 3,5-dichlorobenzoic acid with other scaffolds have shown promise as neuroprotective agents for the treatment of Alzheimer's disease. This suggests that derivatives of this compound could also be explored for similar applications.
Proposed Research Workflow: Synthesis of Schiff Base Derivatives and Biological Evaluation
Caption: Workflow for medicinal chemistry exploration.
Potential Research Area 2: Materials Science - Advanced Polymers and MOFs
The bifunctional nature of this compound, possessing both a carboxylic acid and an aldehyde, makes it an attractive candidate as a monomer for the synthesis of novel polymers and as a linker for the construction of Metal-Organic Frameworks (MOFs).
Rationale for Exploration:
-
High-Performance Polymers: The rigidity of the dichlorinated aromatic ring can impart thermal stability and mechanical strength to polymers. The aldehyde and carboxylic acid groups can participate in various polymerization reactions, such as polycondensation, leading to polyesters, polyamides, and polyimines with unique properties.
-
Functional Metal-Organic Frameworks (MOFs): Aromatic carboxylic acids are widely used as organic linkers in the synthesis of MOFs. The presence of the formyl group in this compound offers a unique advantage: it can serve as a post-synthetic modification site within the MOF structure. This would allow for the introduction of new functionalities after the framework has been assembled, opening up possibilities for applications in catalysis, sensing, and gas storage. While this specific linker has not been extensively studied, the general principles of using functionalized benzoic acids in MOF synthesis are well-established[4][5].
Proposed Research Workflow: Synthesis and Characterization of a MOF
Caption: Workflow for MOF synthesis and functionalization.
Potential Research Area 3: A Versatile Building Block in Organic Synthesis
Beyond its direct applications, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. The differential reactivity of the aldehyde and carboxylic acid groups allows for selective transformations.
Rationale for Exploration:
-
Orthogonal Functional Group Manipulation: The carboxylic acid can be protected as an ester, allowing for reactions to be performed exclusively on the aldehyde group. Conversely, the aldehyde can be protected as an acetal, enabling chemistry on the carboxylic acid. This orthogonal reactivity is a powerful tool in multi-step organic synthesis.
-
Multicomponent Reactions: The aldehyde group can participate in various multicomponent reactions (e.g., Ugi, Passerini reactions), enabling the rapid assembly of complex molecular scaffolds from simple starting materials.
-
Synthesis of Heterocycles: The formyl and carboxyl groups can be utilized in cyclization reactions to construct a variety of heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.
Conclusion: A Call to Innovate
This compound represents a compelling, yet underutilized, molecular scaffold. The confluence of a reactive aldehyde, a versatile carboxylic acid, and a robust dichlorinated aromatic ring presents a wealth of opportunities for innovation. This technical guide has outlined several promising research avenues in medicinal chemistry, materials science, and organic synthesis. It is our hope that by providing a structured overview of its potential, this document will inspire researchers to unlock the full scientific value of this intriguing molecule. The path forward lies in rigorous experimentation, creative synthetic design, and a collaborative spirit to transform this promising building block into the next generation of advanced materials and life-changing therapeutics.
References
- 1. This compound | C8H4Cl2O3 | CID 19788159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Metal-organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: syntheses and structures of metal(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3,5-Dichloro-4-formylbenzoic Acid
Introduction: A Chemist's Perspective on a Versatile Building Block
3,5-Dichloro-4-formylbenzoic acid is a bifunctional aromatic compound of significant interest in modern synthetic chemistry. Its utility as a pharmaceutical intermediate and a building block for complex molecular architectures stems from the orthogonal reactivity of its aldehyde and carboxylic acid moieties, framed by a dichlorinated benzene ring. This unique structure, however, necessitates a rigorous and informed approach to its handling and safety. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound, ensuring both personal safety and experimental integrity. Beyond a simple recitation of protocols, we will explore the chemical rationale behind each safety recommendation, fostering a culture of proactive risk mitigation in the laboratory.
Section 1: Compound Identification and Physicochemical Profile
A foundational understanding of a compound's physical and chemical properties is the bedrock of its safe handling. These characteristics dictate its behavior under various laboratory conditions and inform appropriate storage and handling protocols.
Chemical Identity:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₈H₄Cl₂O₃[1]
-
CAS Number: 153203-80-6[1]
-
Synonyms: 4-formyl-3,5-dichlorobenzoic acid[1]
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Weight | 219.02 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Boiling Point | 376.1 °C at 760 mmHg | [3] |
| Density | 1.627 g/cm³ | [3] |
| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., DMF) | [4] |
The reactivity of this compound is characteristic of both aldehydes and carboxylic acids. The aldehyde group is susceptible to nucleophilic addition, oxidation, and reduction, while the carboxylic acid can undergo esterification and amide formation.[4] The chlorinated aromatic ring is relatively stable but may decompose upon heating, releasing toxic gases.[2]
Section 2: Hazard Identification and Risk Assessment
Based on available safety data for this compound and structurally related compounds, a clear hazard profile emerges. The primary risks are associated with irritation to the skin, eyes, and respiratory system.
GHS Hazard Classification:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[5]
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[5]
The causality behind these classifications is rooted in the compound's chemical nature. The acidic proton of the carboxylic acid and the electrophilic nature of the aldehyde can interact with biological macromolecules in the skin, eyes, and mucous membranes, leading to an inflammatory response. The fine, crystalline nature of the solid also poses a risk of mechanical irritation and inhalation.
Logical Framework for Safety Controls
A multi-layered approach to safety is essential. The hierarchy of controls provides a systematic way to mitigate risks, prioritizing the most effective measures.
Caption: Hierarchy of Controls for Safe Handling.
Section 3: Safe Handling and Engineering Controls
Adherence to strict handling protocols is non-negotiable. The primary objective is to prevent contact and inhalation.
Engineering Controls:
-
Primary Handling: Always handle this compound within a certified chemical fume hood to control exposure to dust and potential vapors.[6]
-
Ventilation: Ensure the laboratory is equipped with adequate general ventilation to maintain a safe working atmosphere.[7] Accessible safety showers and eye wash stations are mandatory.[8]
Work Practices (Administrative Controls):
-
Avoid generating dust when handling the solid.[7] Use appropriate tools for weighing and transferring, such as a spatula.
-
Do not eat, drink, or smoke in the laboratory.[7]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]
-
Contaminated work clothing should be laundered separately from other items.[7]
Section 4: Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. It must be selected and used correctly.
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10] A face shield may be necessary for operations with a higher risk of splashing or dust generation.
-
Skin Protection:
-
Gloves: Wear appropriate protective gloves, such as nitrile gloves, to prevent skin exposure.[6][11] The quality of the gloves must be suitable for the specific workplace concentration and quantity of the hazardous substance.[11]
-
Clothing: A lab coat is mandatory. For larger quantities or tasks with a higher risk of exposure, consider additional protective clothing.[6]
-
-
Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required.[10] However, if exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[9]
Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First-Aid Measures:
| Exposure Route | Protocol | Source(s) |
| Inhalation | Remove the individual to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if you feel unwell. | [9] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice. | [6] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist. | [12] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6] |
Spill Response Protocol:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent the spill from spreading and entering drains.
-
Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.
-
Cleanup (Dry Spill): Carefully sweep up the solid material, avoiding dust generation.[6][7] Place the material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the waste in accordance with local, regional, and national regulations.[9]
Section 6: Storage and Disposal
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.
Storage Conditions:
-
Store in a tightly closed container.[7]
-
Keep in a cool, dry, and well-ventilated place.[7][11] Some suppliers recommend refrigerated storage at 2-8°C.[13]
-
Store away from incompatible materials.[7]
Incompatible Materials:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Bases/Alkalis: Can cause deprotonation and potential decomposition.[9]
-
Amines: The aldehyde group can react with amines.[9]
Disposal:
-
Disposal of this compound and its containers must be done at an approved waste disposal plant.[9][12]
-
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[12]
Conclusion: A Commitment to Safety and Scientific Excellence
The responsible use of this compound is a prerequisite for leveraging its synthetic potential. This guide has outlined the essential safety and handling considerations from a scientist's perspective, emphasizing the rationale behind each protocol. By integrating these principles into daily laboratory practice, researchers can confidently and safely explore the applications of this versatile compound, advancing the frontiers of drug discovery and materials science while upholding the highest standards of safety and scientific integrity.
References
- 1. This compound | C8H4Cl2O3 | CID 19788159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]
- 4. nbinno.com [nbinno.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. 4-Formylbenzoic acid(619-66-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. jk-sci.com [jk-sci.com]
Methodological & Application
The Strategic Utility of 3,5-Dichloro-4-formylbenzoic Acid in Modern Organic Synthesis
For Immediate Release to the Scientific Community
As a cornerstone in the synthesis of complex organic molecules, 3,5-Dichloro-4-formylbenzoic acid presents a unique trifecta of reactive sites, offering a strategic advantage in the design of novel pharmaceuticals and agrochemicals. This technical guide delves into the nuanced reactivity of this versatile building block, providing researchers, scientists, and drug development professionals with actionable insights and detailed protocols for its effective utilization.
A Molecule Defined by Orthogonal Reactivity
This compound is a polysubstituted benzene derivative featuring a carboxylic acid, a formyl (aldehyde) group, and two chlorine atoms. The strategic placement of these functionalities allows for a high degree of control in sequential chemical transformations. The electron-withdrawing nature of the chlorine atoms and the carbonyl groups significantly influences the reactivity of the aromatic ring and the functional groups themselves.
Key Structural Features and Their Synthetic Implications:
-
Carboxylic Acid Moiety: This group serves as a primary handle for amide bond formation, esterification, or conversion to an acid chloride. Its acidity is enhanced by the adjacent electron-withdrawing chlorine atoms.
-
Formyl Group: The aldehyde functionality is a versatile electrophile, readily participating in reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic systems.
-
Dichlorinated Aromatic Ring: The two chlorine atoms provide steric hindrance and electronic modulation. They can also be targets for nucleophilic aromatic substitution under specific conditions or participate in cross-coupling reactions, although this is less common due to the deactivating effect of the other substituents.
Core Applications in Medicinal and Agrochemical Chemistry
The unique structural arrangement of this compound makes it a valuable precursor in the synthesis of bioactive molecules. A notable application is in the development of novel insecticides, particularly in the synthesis of diarylamide derivatives.
Application Spotlight: Synthesis of Diaryl-Amide Insecticides
In the quest for new crop protection agents, diaryl-amide compounds have emerged as a promising class of insecticides. This compound can serve as a key building block for the synthesis of these complex molecules. The general synthetic strategy involves the sequential reaction of the carboxylic acid and formyl groups to build the final diaryl-amide scaffold.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the utilization of this compound in the synthesis of a key intermediate for diaryl-amide insecticides.
Protocol 1: Amide Bond Formation
This protocol details the conversion of the carboxylic acid group of this compound to an amide.
Workflow for Amide Bond Formation
Caption: Workflow for the two-step amide synthesis from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
An appropriate amine (e.g., aniline derivative)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3,5-dichloro-4-formylbenzoyl chloride is typically used in the next step without further purification.
-
-
Amidation:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the solution of the acid chloride to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water or saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purify the product by recrystallization or column chromatography as needed.
-
Protocol 2: Reductive Amination of the Formyl Group
This protocol describes the subsequent reaction of the formyl group of the newly synthesized amide to introduce a second amine moiety.
Workflow for Reductive Amination
Application Notes & Protocols: 3,5-Dichloro-4-formylbenzoic Acid as a Versatile Building Block for the Synthesis of Heterocyclic Compounds
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Trifunctional Aromatic Scaffold
3,5-Dichloro-4-formylbenzoic acid is a unique trifunctional aromatic compound featuring a carboxylic acid, an aldehyde, and a dichlorinated phenyl ring. This distinct arrangement of reactive sites makes it a highly valuable and versatile building block in synthetic organic chemistry, particularly for the construction of complex heterocyclic scaffolds. The electron-withdrawing nature of the chlorine atoms and the carboxylic acid group enhances the reactivity of the formyl group towards nucleophilic attack, while the ortho-positioning of the aldehyde to the chlorine atoms provides steric hindrance that can influence regioselectivity in certain reactions.
These structural features have positioned this compound as a key intermediate in the synthesis of medicinally important molecules. Its application is notably demonstrated in the synthesis of Lusutrombopag, an orally bioavailable thrombopoietin (TPO) receptor agonist used to treat thrombocytopenia in patients with chronic liver disease.[1] This guide will provide an in-depth exploration of the reactivity of this compound and present detailed protocols for its application in the synthesis of diverse heterocyclic systems, with a focus on thiazole derivatives.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₂O₃ | [2] |
| Molecular Weight | 219.02 g/mol | [2] |
| CAS Number | 153203-80-6 | [2] |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | Not specified | - |
| Solubility | Soluble in many organic solvents | - |
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound stems from the differential reactivity of its three functional groups. The aldehyde is a primary site for nucleophilic addition and condensation reactions, the carboxylic acid can undergo esterification or amidation, and the chlorinated aromatic ring can participate in nucleophilic aromatic substitution or cross-coupling reactions under specific conditions.
A common and powerful strategy involves a stepwise functionalization, where the aldehyde is first reacted to form a key heterocyclic intermediate, followed by modification of the carboxylic acid group. This approach allows for the controlled and efficient construction of complex molecules.
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A -> B [arrowhead=vee]; B -> C [arrowhead=vee]; C -> D [arrowhead=vee]; D -> E [arrowhead=vee]; }
General synthetic strategy using this compound.Application Protocol: Synthesis of a Thiazole Intermediate for Lusutrombopag
This protocol details the synthesis of a key thiazole intermediate from this compound, a critical step in the total synthesis of Lusutrombopag.[3] This reaction exemplifies the utility of the formyl group in forming a heterocyclic ring system.
Reaction Scheme:
The synthesis involves the condensation of the aldehyde group of this compound with an appropriate amino-thiol precursor to form the thiazole ring.
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Condensation reaction for thiazole synthesis.Materials and Reagents:
-
This compound
-
2-Amino-2-(4-(3-((S)-1-hexoxyethyl)-2-methoxyphenyl)thiazol-2-yl)acetamide (or a similar precursor)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Coupling agent (e.g., HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the amino-thiazole precursor (1.0 eq), followed by the coupling agent HATU (1.1 eq) and the base DIPEA (2.0 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: The purified thiazole derivative should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity.
Expected Outcome and Causality:
This protocol is expected to yield the desired thiazole-containing amide with good efficiency. The choice of HATU as a coupling agent is critical as it is a highly effective peptide coupling reagent that minimizes side reactions and promotes efficient amide bond formation between the carboxylic acid of the starting material and the amine of the thiazole precursor. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction, driving the reaction to completion. The dichlorinated phenyl ring remains intact under these conditions, available for further functionalization if required.
Further Applications and Future Directions
The versatile nature of this compound opens avenues for the synthesis of a wide array of other heterocyclic systems of significant interest in medicinal chemistry.
Potential Heterocyclic Targets:
-
Pyrimidines: Condensation of the formyl group with urea or guanidine derivatives can lead to the formation of pyrimidine rings, a core structure in many biologically active molecules.[4]
-
Benzimidazoles: Reaction with o-phenylenediamines can provide access to benzimidazole scaffolds, which are known to exhibit a broad range of pharmacological activities.[5][6]
-
Oxadiazoles and Thiadiazoles: The carboxylic acid moiety can be converted to a hydrazide, which can then be cyclized with various reagents to form oxadiazole or thiadiazole rings.
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Start -> Thiazoles [label=" + Amine-Thiol"]; Start -> Pyrimidines [label=" + Urea/Guanidine"]; Start -> Benzimidazoles [label=" + o-Phenylenediamine"]; Start -> Oxadiazoles [label=" -> Hydrazide -> Cyclization"]; }
Potential heterocyclic syntheses from the starting material.The continued exploration of the reactivity of this compound is expected to yield novel heterocyclic compounds with potential applications in drug discovery and materials science. The development of new synthetic methodologies, including multicomponent reactions and catalytic processes, will further expand the utility of this valuable building block.
References
- 1. Lusutrombopag | C29H32Cl2N2O5S | CID 49843517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]
- 3. medkoo.com [medkoo.com]
- 4. bu.edu.eg [bu.edu.eg]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole synthesis [organic-chemistry.org]
Application Notes and Protocols: 3,5-Dichloro-4-formylbenzoic Acid in Medicinal Chemistry
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dichloro-4-formylbenzoic acid, a versatile bifunctional building block for medicinal chemistry and drug discovery. We will explore its chemical properties, applications, and detailed protocols for its utilization in the synthesis of biologically active molecules. The unique structural features of this compound, namely the presence of a reactive aldehyde, a carboxylic acid, and a dichlorinated phenyl ring, make it a valuable scaffold for generating molecular diversity and targeting various therapeutic areas. A primary focus of this guide is its application in the synthesis of potent inhibitors of anti-apoptotic proteins, highlighting its relevance in oncology drug development.
Introduction: The Strategic Value of this compound
This compound is a unique trifunctional chemical entity, presenting medicinal chemists with a strategically valuable starting material. The molecule's architecture, featuring a benzoic acid moiety, an aldehyde group, and a dichlorinated aromatic core, offers orthogonal chemical handles for sequential or parallel synthetic modifications. The electron-withdrawing nature of the chlorine atoms and the carbonyl groups significantly influences the reactivity of the aromatic ring and the functional groups, providing a predictable platform for chemical elaboration.
The true potential of this compound lies in its capacity to serve as a cornerstone in the construction of complex molecular frameworks. The carboxylic acid can be readily converted to amides, esters, or other derivatives, while the aldehyde is a versatile precursor for the formation of imines, amines (via reductive amination), and various heterocyclic systems. This dual reactivity allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties of lead compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₈H₄Cl₂O₃ | PubChem[1] |
| Molecular Weight | 219.02 g/mol | PubChem[1] |
| CAS Number | 153203-80-6 | PubChem[1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents like DMF, DMSO; limited solubility in water. |
Core Application in Medicinal Chemistry: Synthesis of Bcl-2/Bcl-xL Inhibitors
A significant application of this compound is in the development of inhibitors of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[2] Overexpression of Bcl-2 and its homolog Bcl-xL is a hallmark of many cancers, enabling tumor cells to evade programmed cell death (apoptosis). Small molecules that inhibit these proteins can restore the natural apoptotic process in cancer cells, making them a promising therapeutic strategy.
The dichlorinated phenyl ring of this compound can serve as a key pharmacophoric element, occupying a hydrophobic pocket in the binding groove of Bcl-2/Bcl-xL. The aldehyde and carboxylic acid functionalities provide attachment points for building out the rest of the inhibitor to engage other critical binding interactions.
A notable example of its use is in the synthesis of potent Bcl-2/Bcl-xL inhibitors, as described in patent literature.[2] In these applications, the aldehyde group of this compound is typically reacted with an amine-containing fragment to form an imine, which can then be reduced to a stable secondary amine. This reaction is a cornerstone of combinatorial library synthesis, allowing for the rapid generation of a diverse set of analogs for structure-activity relationship (SAR) studies.
Logical Workflow for Drug Discovery
The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery campaign targeting Bcl-2/Bcl-xL.
References
The Strategic Role of 3,5-Dichloro-4-formylbenzoic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Architect of Complex Bioactive Molecules
In the intricate world of medicinal chemistry, the final architecture of a potent bioactive molecule often owes its existence to the careful selection of foundational building blocks. 3,5-Dichloro-4-formylbenzoic acid is one such crucial, albeit unassuming, architect. Its trifunctional nature—a carboxylic acid, an aldehyde, and a dichlorinated aromatic ring—provides a versatile platform for the construction of complex molecular scaffolds. The strategic placement of these functional groups allows for sequential and regioselective modifications, making it a valuable starting material in multi-step syntheses of therapeutic agents. The presence of the chlorine atoms can influence the electronic properties of the molecule and provide sites for further functionalization, while the aldehyde and carboxylic acid groups are gateways to a vast array of chemical transformations. This guide delves into the practical applications of this compound in the synthesis of bioactive molecules, with a particular focus on its role in the creation of the thrombopoietin receptor agonist, Lusutrombopag.
Chemical Profile of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for its effective utilization in synthesis.
| Property | Value |
| Molecular Formula | C₈H₄Cl₂O₃[1] |
| Molecular Weight | 219.02 g/mol [1] |
| Appearance | White to off-white crystalline powder |
| CAS Number | 153203-80-6[1] |
| Solubility | Soluble in organic solvents like DMF and THF |
The reactivity of this compound is dictated by its three functional groups:
-
Carboxylic Acid: Undergoes standard reactions such as esterification, amide bond formation, and reduction. Its acidity can be modulated by the electron-withdrawing nature of the chlorine atoms.
-
Aldehyde: Readily participates in nucleophilic addition reactions, reductive amination, Wittig reactions, and the formation of imines and oximes.
-
Dichlorinated Phenyl Ring: The chlorine atoms are generally stable but can be displaced under specific nucleophilic aromatic substitution conditions or participate in cross-coupling reactions. They also sterically hinder the ortho positions, directing reactions to other sites.
Application Spotlight: Synthesis of Lusutrombopag, a Thrombopoietin Receptor Agonist
Lusutrombopag is a small molecule, orally bioavailable thrombopoietin (TPO) receptor agonist that stimulates the production of platelets.[2][3] It is approved for the treatment of thrombocytopenia in patients with chronic liver disease who are scheduled to undergo an invasive procedure.[1][4] The synthesis of Lusutrombopag provides an excellent case study for the strategic application of this compound.
The core of the Lusutrombopag molecule features a substituted thiazole ring connected to a dichlorinated phenyl moiety. This compound serves as a key starting material for the introduction of this dichlorinated phenyl group.
Logical Workflow for the Synthesis of a Key Lusutrombopag Intermediate
The following diagram illustrates the conceptual workflow for the initial steps in the synthesis of a key intermediate for Lusutrombopag, starting from this compound.
Caption: Synthetic pathway from this compound.
Protocol 1: Reductive Amination for the Synthesis of a Key Amine Intermediate
A crucial step in the synthesis of many bioactive molecules, including intermediates for Lusutrombopag, is the conversion of the aldehyde group of this compound into an aminomethyl group.[5] Reductive amination is a powerful and widely used method for this transformation.[6][7]
Objective: To synthesize (4-(aminomethyl)-3,5-dichlorophenyl)methanol from this compound in a two-step process involving reduction of the carboxylic acid followed by reductive amination of the aldehyde.
Pillar of Trustworthiness: This protocol is based on established chemical principles of selective reduction and reductive amination, common in pharmaceutical synthesis.[7][8]
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of the amine intermediate.
Step-by-Step Methodology:
Step 1: Selective Reduction of the Carboxylic Acid
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.
-
Addition of Reducing Agent: Cool the solution to 0°C using an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~1.2 eq) dropwise via a syringe or dropping funnel.
-
Causality: Borane is a chemoselective reducing agent that will preferentially reduce the carboxylic acid over the aromatic aldehyde under these conditions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.
-
Workup: Remove the solvent under reduced pressure. To the residue, add ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield 3,5-dichloro-4-formylbenzyl alcohol. This intermediate can be used in the next step without further purification if it is of sufficient purity.
Step 2: Reductive Amination of the Aldehyde
-
Reaction Setup: Dissolve the 3,5-dichloro-4-formylbenzyl alcohol from the previous step (1.0 eq) in methanol in a round-bottom flask.
-
Addition of Reagents: To this solution, add ammonium acetate (~10 eq) followed by the portion-wise addition of sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq).
-
Causality: The aldehyde reacts with ammonia (from ammonium acetate) to form an intermediate imine or iminium ion, which is then selectively reduced by NaBH₃CN or NaBH(OAc)₃ in situ. These reducing agents are mild enough not to reduce the aldehyde directly under these conditions.[8]
-
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Acidify the reaction mixture to pH ~2 with 1M HCl to decompose any remaining reducing agent. Then, make the solution basic (pH ~10) with the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude (4-(aminomethyl)-3,5-dichlorophenyl)methanol can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.
Conclusion: A Versatile and Indispensable Synthetic Tool
This compound stands out as a highly valuable and versatile building block in the synthesis of bioactive molecules. Its unique combination of functional groups allows for a wide range of chemical transformations, enabling the efficient construction of complex molecular architectures. The successful synthesis of the thrombopoietin receptor agonist Lusutrombopag serves as a compelling example of its strategic importance in modern drug discovery. The protocols and workflows detailed in these application notes are intended to provide researchers and scientists with a practical guide to harnessing the synthetic potential of this remarkable compound. As the quest for novel therapeutics continues, the creative and efficient utilization of such foundational molecules will undoubtedly remain a cornerstone of medicinal chemistry.
References
- 1. Lusutrombopag for the Treatment of Thrombocytopenia in Patients With Chronic Liver Disease Undergoing Invasive Procedures (L‐PLUS 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Lusutrombopag | C29H32Cl2N2O5S | CID 49843517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lusutrombopag for the Treatment of Thrombocytopenia in Patients With Chronic Liver Disease Undergoing Invasive Procedures (L-PLUS 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN106565625A - Preparation method for intermediates of new medicine Lusutrombopag resisting to thrombopenia - Google Patents [patents.google.com]
- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for 3,5-Dichloro-4-formylbenzoic Acid in Synthetic Chemistry
Introduction: A Versatile Bifunctional Scaffold
3,5-Dichloro-4-formylbenzoic acid is a unique and highly valuable building block in modern organic synthesis. Its structure is characterized by a benzoic acid core substituted with two chlorine atoms, a carboxylic acid group, and a formyl (aldehyde) group. This trifecta of reactive sites—the carboxylic acid, the aldehyde, and the activated aromatic ring—provides chemists with a versatile platform for constructing complex molecules, ranging from pharmaceutical intermediates to functional materials.
The strategic placement of the electron-withdrawing chlorine and carboxyl groups significantly influences the reactivity of the aldehyde, making it a prime candidate for a variety of transformations. This guide provides detailed, field-proven protocols for key reactions involving this compound, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₂O₃ | PubChem[1] |
| Molecular Weight | 219.02 g/mol | PubChem[1] |
| CAS Number | 153203-80-6 | PubChem[1] |
| Appearance | Off-white to pale yellow solid | (Typical) |
| IUPAC Name | This compound | PubChem[1] |
Safety and Handling
Before commencing any experimental work, it is imperative to consult the material safety data sheet (MSDS). This compound and related structures are classified as irritants.[2][3][4]
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[3][4] Harmful if swallowed.
-
Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[3][5] Avoid inhalation of dust and contact with skin and eyes.
Part 1: Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for nucleophilic acyl substitution, most commonly leading to the formation of amides and esters. Direct condensation is often inefficient; therefore, activation of the carboxylic acid is a critical first step.[6]
Protocol 1.1: Amide Bond Formation via EDC/HOBt Coupling
Amide coupling is one of the most frequently used reactions in drug discovery.[7] The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) provides a reliable method for forming amides under mild conditions. EDC activates the carboxylic acid, while HOBt acts as a racemization suppressant and improves efficiency by forming a less reactive, more selective active ester intermediate.[7]
Workflow Diagram: Amide Coupling
Caption: Workflow for EDC/HOBt mediated amidation.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in a suitable anhydrous solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Reagent Addition: Add the desired primary or secondary amine (1.1 eq) followed by HOBt (1.1 eq).
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add EDC hydrochloride (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Table 2: Example Reagent Quantities for Amidation
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| This compound | 219.02 | 1.0 | 219 mg |
| Benzylamine | 107.15 | 1.1 | 118 mg (120 µL) |
| HOBt | 135.12 | 1.1 | 149 mg |
| EDC·HCl | 191.70 | 1.2 | 230 mg |
| Anhydrous DMF | - | - | 10 mL |
Part 2: Reactions at the Aldehyde Moiety
The formyl group is a versatile handle for carbon-nitrogen and carbon-carbon bond formation.
Protocol 2.1: Reductive Amination
Reductive amination is a powerful method for synthesizing secondary and tertiary amines. The process involves the initial formation of an imine or iminium ion, which is then reduced in situ. The choice of reducing agent is critical; it must be mild enough to not reduce the starting aldehyde but potent enough to reduce the intermediate imine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation due to its selectivity and mildness.[8][9]
Workflow Diagram: Reductive Amination
Caption: Workflow for Reductive Amination using STAB.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Imine Formation: Add a catalytic amount of acetic acid (e.g., 2-3 drops) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) in portions to control any effervescence.
-
Reaction: Allow the reaction to stir at room temperature until completion (typically 4-12 hours), as monitored by TLC or LC-MS.
-
Work-up: Slowly quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.
-
Purification: Transfer the mixture to a separatory funnel and extract with DCM or EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product is typically purified by flash chromatography.
Protocol 2.2: Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone C-C bond-forming reaction where an aldehyde reacts with an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base.[10][11][12] The Doebner modification is particularly relevant here, as it uses pyridine as both the catalyst and solvent and often results in subsequent decarboxylation if one of the activating groups is a carboxylic acid (e.g., when using malonic acid).[13][14]
Workflow Diagram: Knoevenagel Condensation
Caption: Workflow for Knoevenagel-Doebner Condensation.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a flask equipped with a reflux condenser, combine this compound (1.0 eq) and malonic acid (1.2 eq).
-
Solvent and Catalyst: Add pyridine to dissolve the solids, followed by a catalytic amount of piperidine (approx. 0.1 eq).
-
Reaction: Heat the mixture to reflux (80-100 °C) for 2-4 hours. The reaction progress can be monitored by the evolution of CO₂ (if using malonic acid) and by TLC analysis.
-
Work-up: After cooling to room temperature, remove the pyridine under reduced pressure.
-
Isolation: To the resulting residue, add water and acidify to a low pH (~1-2) with concentrated HCl. The product, a cinnamic acid derivative, will typically precipitate out of the aqueous solution.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any remaining salts, and dry in a vacuum oven. Recrystallization may be performed if further purification is needed.
Part 3: Advanced Application - Heterocycle Synthesis
The dual functionality of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. By reacting it with a substrate containing two different nucleophilic sites, one can achieve a cascade or one-pot reaction to build complex ring structures. For example, reaction with a substituted hydrazine could first form a hydrazone at the aldehyde, followed by an intramolecular cyclization and dehydration involving the carboxylic acid to form a phthalazinone derivative. Such strategies are highly valuable in medicinal chemistry for generating novel molecular scaffolds.[15][16]
References
- 1. This compound | C8H4Cl2O3 | CID 19788159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 3,5-Difluoro-4-formylbenzoic acid | C8H4F2O3 | CID 45073629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 11. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. Knoevenagel Condensation [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
Application Note: Advanced Derivatization Strategies for the Analytical Determination of 3,5-Dichloro-4-formylbenzoic Acid
Abstract
3,5-Dichloro-4-formylbenzoic acid (DCFBA) is a bifunctional organic molecule featuring both a carboxylic acid and an aldehyde group.[1] Its inherent polarity and low volatility present significant challenges for direct analysis using standard chromatographic techniques, particularly in complex matrices encountered during drug development and chemical research. This application note provides a comprehensive guide with detailed protocols for the chemical derivatization of DCFBA to enhance its analytical properties for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). We explore targeted strategies for both functional groups, explaining the causality behind reagent selection and reaction conditions to improve volatility, chromatographic retention, and detector sensitivity.
Introduction: The Analytical Challenge of DCFBA
The accurate quantification of molecules like this compound is critical in various stages of pharmaceutical and chemical manufacturing.[2] However, the molecule's two polar functional groups—a carboxylic acid and an aldehyde—lead to several analytical hurdles:
-
Poor Volatility: The carboxylic acid group engages in strong hydrogen bonding, making the molecule non-volatile and unsuitable for direct GC analysis without derivatization.[3]
-
Low UV Absorbance: While the benzene ring provides some UV activity, it may be insufficient for trace-level quantification without a chromophore-enhancing derivatization step.[4]
-
Poor Chromatographic Peak Shape: The polar nature of the analyte can lead to tailing on standard GC or reverse-phase HPLC columns due to strong interactions with active sites.[5]
-
Inefficient Ionization: In mass spectrometry, small polar molecules like DCFBA can suffer from poor ionization efficiency and ion suppression, limiting detection sensitivity.[6]
Chemical derivatization addresses these issues by chemically modifying one or both functional groups to produce a new compound with properties more suitable for analysis.[4][7] This guide details three distinct, field-proven protocols tailored for GC-MS, HPLC-UV/Fluorescence, and LC-MS/MS platforms.
Strategic Derivatization: Targeting the Functional Groups
The presence of both an aldehyde and a carboxylic acid on DCFBA allows for a strategic approach to derivatization. The choice of which group to target depends on the analytical technique and the desired outcome.
-
Targeting the Carboxylic Acid: This is the most common strategy for improving both GC and LC performance. Esterification or amidation reactions decrease polarity, reduce hydrogen bonding, and can introduce UV-active or fluorescent tags.[3][8]
-
Targeting the Aldehyde: Reactions with hydrazines or hydroxylamines are highly specific to the carbonyl group. This is particularly useful for introducing tags for UV or fluorescence detection or for enhancing ionization in MS.[9][10]
-
Dual Derivatization: In some cases, both groups may be derivatized, often sequentially or simultaneously (e.g., via silylation), to maximize volatility for GC analysis.
The following diagram illustrates the decision-making workflow for selecting an appropriate derivatization strategy.
Caption: Decision workflow for selecting a DCFBA derivatization protocol.
Protocol 1: Volatilization for GC-MS via Silylation
Principle: Silylation is a robust method for derivatizing compounds with active hydrogens, such as those in carboxylic acids.[7] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the acidic proton of the -COOH group with a nonpolar trimethylsilyl (TMS) group.[11] This conversion dramatically increases the volatility and thermal stability of the analyte, making it amenable to GC analysis, while also improving peak symmetry.[5]
Caption: Workflow for silylation of DCFBA for GC-MS analysis.
Materials and Reagents
-
This compound (DCFBA) standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine (anhydrous)
-
Ethyl Acetate (GC grade)
-
2 mL GC vials with PTFE-lined septa
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Step-by-Step Protocol
-
Sample Preparation: Aliquot a known volume of the sample extract containing DCFBA into a 2 mL GC vial. If working with a solid standard, accurately weigh approximately 1 mg into the vial.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents, as they will consume the silylation reagent.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the residue. Then, add 100 µL of BSTFA + 1% TMCS. The pyridine acts as a solvent and an acid scavenger.
-
Reaction: Immediately cap the vial tightly. Vortex for 10 seconds. Place the vial in a heating block set to 75°C for 45 minutes. The elevated temperature ensures the reaction goes to completion, especially for sterically hindered groups.[11]
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. No further work-up is required as the reagent and byproducts are volatile.[7]
Expected Results & GC-MS Considerations
-
Derivative Formed: The primary product will be the trimethylsilyl ester of DCFBA. The aldehyde group is generally unreactive towards BSTFA under these conditions.
-
Improved Chromatography: The resulting TMS-DCFBA derivative will be significantly more volatile and less polar, resulting in a sharp, symmetrical peak on a nonpolar GC column (e.g., DB-5ms or equivalent).
-
Mass Spectrum: The mass spectrum will show a clear molecular ion and characteristic fragmentation patterns, including the loss of a methyl group (M-15), which is typical for TMS derivatives.
Protocol 2: Sensitivity Enhancement for HPLC via Fluorescent Tagging
Principle: For HPLC analysis, derivatization is often employed to attach a chromophoric or fluorophoric tag, drastically lowering the limit of detection.[12] This protocol targets the carboxylic acid group using a carbodiimide-mediated coupling reaction with a fluorescent amine. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) is a water-soluble carbodiimide that activates the carboxylic acid, allowing it to react with a primary amine to form a stable amide bond.[13]
Caption: Workflow for fluorescent labeling of DCFBA for HPLC analysis.
Materials and Reagents
-
DCFBA standard or sample extract
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)
-
Dansyl cadaverine (or other fluorescent amine)
-
Acetonitrile (ACN, HPLC grade)
-
Dimethylformamide (DMF)
-
Deionized water
-
2 mL amber HPLC vials
Step-by-Step Protocol
-
Sample Preparation: Place 50 µL of the sample (dissolved in a 50:50 ACN:water mixture) into an amber vial.
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of Dansyl cadaverine in DMF.
-
Prepare a 50 mg/mL solution of EDAC in deionized water. This solution should be made fresh.
-
-
Derivatization Reaction:
-
To the sample vial, add 50 µL of the Dansyl cadaverine solution.
-
Add 25 µL of the freshly prepared EDAC solution to initiate the reaction. The EDAC activates the carboxylic acid to an unstable O-acylisourea intermediate, which then rapidly reacts with the primary amine of the dansyl cadaverine.[13]
-
-
Incubation: Vortex the vial for 30 seconds and let it stand at room temperature for 2 hours, protected from light.
-
Dilution & Analysis: Dilute the reaction mixture with the mobile phase (e.g., add 875 µL of 50:50 ACN:water) to a final volume of 1 mL. The sample is now ready for injection into the HPLC system with a fluorescence detector (FLD).
Expected Results & HPLC-FLD Considerations
-
Derivative Formed: A highly fluorescent and more hydrophobic dansyl amide derivative of DCFBA.
-
Improved Chromatography: The increased hydrophobicity of the derivative will result in better retention on a C18 reverse-phase column.
-
Enhanced Sensitivity: The dansyl group is a potent fluorophore, enabling detection at picogram levels, a significant improvement over UV detection of the underivatized molecule.[9] Suggested FLD wavelengths would be Ex: ~340 nm, Em: ~520 nm.
Protocol 3: Specificity for LC-MS/MS via Ionization Tagging
Principle: This advanced protocol is designed to maximize sensitivity and specificity for LC-MS/MS analysis, particularly in complex biological matrices. The strategy again involves derivatizing the carboxylic acid using EDAC coupling, but this time with a reagent specifically designed to enhance positive mode electrospray ionization (+ESI). 4-bromo-N-methylbenzylamine (4-BNMA) is an excellent choice as it introduces a readily protonated amine and a bromine atom, which provides a characteristic isotopic pattern (79Br/81Br) for confident identification.[6][14]
Caption: Workflow for ionization tagging of DCFBA for LC-MS/MS.
Materials and Reagents
-
DCFBA standard or sample extract, dried down
-
4-bromo-N-methylbenzylamine (4-BNMA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)
-
Acetonitrile (ACN, LC-MS grade)
-
Deionized water (LC-MS grade)
-
Formic Acid (LC-MS grade)
Step-by-Step Protocol
-
Sample Preparation: Ensure the sample containing DCFBA is completely dry in a 1.5 mL microcentrifuge tube.
-
Reagent Preparation:
-
Prepare a 10 mM solution of 4-BNMA in 50:50 ACN:water.
-
Prepare a 1 M solution of EDAC in water (make fresh).
-
-
Derivatization Reaction:
-
Add 50 µL of the 10 mM 4-BNMA solution to the dried sample.
-
Add 25 µL of the 1 M EDAC solution.
-
-
Incubation: Vortex the tube, then incubate in a heating block at 60°C for 45 minutes. The reaction is temperature and time-dependent, and these conditions have been optimized for efficient coupling.[6]
-
Sample Dilution: After incubation, cool the sample to room temperature. Dilute with 925 µL of mobile phase (e.g., water with 0.1% formic acid) for analysis. The formic acid ensures the tagged amine is protonated prior to injection.
-
Analysis: Inject into the LC-MS/MS system operating in positive ion mode (+ESI).
Expected Results & LC-MS/MS Considerations
-
Derivative Formed: The 4-BNMA amide of DCFBA.
-
Enhanced Ionization: The derivative will ionize efficiently in +ESI mode due to the tertiary amine group introduced by the tag.
-
Confident Identification: The mass spectrum of the parent ion will exhibit a characteristic doublet peak with a ~1:1 ratio, separated by 2 m/z units, which is the isotopic signature of bromine. This provides an extra layer of confirmation.
-
MRM Development: A sensitive Multiple Reaction Monitoring (MRM) method can be developed by monitoring the transition from the protonated parent ion to a stable product ion (e.g., loss of the benzyl group).
Summary and Method Comparison
| Parameter | Protocol 1: GC-MS (Silylation) | Protocol 2: HPLC-FLD (Tagging) | Protocol 3: LC-MS/MS (Tagging) |
| Primary Goal | Volatility Enhancement | Sensitivity Enhancement | Specificity & Sensitivity Enhancement |
| Target Group | Carboxylic Acid | Carboxylic Acid | Carboxylic Acid |
| Reagent(s) | BSTFA + 1% TMCS | EDAC, Dansyl Cadaverine | EDAC, 4-BNMA |
| Key Advantage | Simple, one-step reaction. Reagent and byproducts are volatile. | Extremely low limits of detection (pg range). | High specificity from MRM and bromine isotope pattern. Excellent for complex matrices. |
| Consideration | Requires anhydrous conditions. Not suitable for thermally labile compounds. | Requires protection from light. Potential for reagent-derived interferences. | Higher reagent cost. Requires MS detector. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Derivative Peak (All Methods) | - Inactive reagent.- Insufficient reaction time/temperature.- Presence of water (especially for silylation). | - Use fresh reagents, especially EDAC and BSTFA.- Optimize reaction conditions as per literature.[6]- Ensure samples are completely dry before adding silylation reagents. |
| Multiple Peaks in Chromatogram | - Incomplete derivatization.- Side reactions.- Derivatization of interfering matrix components. | - Increase reagent concentration or reaction time.- Optimize pH for coupling reactions.- Incorporate a sample cleanup step (e.g., SPE) before derivatization. |
| Poor Peak Shape (GC) | - Incomplete silylation.- Active sites in the GC inlet or column. | - Ensure reaction completion.- Use a deactivated inlet liner and a high-quality, low-bleed column. |
| No Bromine Isotope Pattern (LC-MS) | - Incorrect MRM transition selected.- Wrong derivative formed. | - Check the full scan spectrum of a standard to confirm the parent ion m/z.- Verify reagent identity and reaction conditions. |
References
- 1. This compound | C8H4Cl2O3 | CID 19788159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 153203-80-6|this compound|BLD Pharm [bldpharm.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. weber.hu [weber.hu]
- 6. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. ddtjournal.com [ddtjournal.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 12. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: Exploring the Catalytic Frontier of Metal Complexes with 3,5-Dichloro-4-formylbenzoic Acid
For: Researchers, Scientists, and Drug Development Professionals
Subject: A Methodological Guide to the Synthesis, Characterization, and Catalytic Evaluation of Novel Metal Complexes Incorporating 3,5-Dichloro-4-formylbenzoic Acid.
Editorial Note: Extensive literature searches did not yield specific examples of catalytically active metal complexes derived from this compound. This document, therefore, serves as a comprehensive, experience-driven guide for researchers pioneering this area. It provides a strategic framework and detailed protocols for the synthesis of such complexes and the systematic evaluation of their potential catalytic activities.
Introduction: The Untapped Potential of this compound as a Ligand
This compound is a compelling, yet underexplored, building block in the realm of coordination chemistry and catalysis. Its unique trifunctional nature—possessing a carboxylic acid, an aldehyde, and two chloro substituents on an aromatic ring—offers a rich playground for the design of novel metal complexes with potential catalytic applications.
-
Carboxylic Acid Group: This primary coordination site can bind to a wide array of metal ions, forming stable carboxylate complexes. It can act as a monodentate, bidentate, or bridging ligand, influencing the dimensionality and nuclearity of the resulting metal complex.
-
Aldehyde Group: The formyl moiety can serve as a secondary coordination site, potentially leading to the formation of chelating structures. Furthermore, it can be a reactive handle for post-synthetic modification of the metal complex or could participate directly in certain catalytic transformations.
-
Chloro Substituents: These electron-withdrawing groups can modulate the electronic properties of the aromatic ring and, by extension, the coordinated metal center. This can have a profound impact on the reactivity and catalytic efficiency of the complex.
The strategic combination of these functionalities suggests the potential for creating metal complexes tailored for a variety of catalytic reactions, including but not limited to oxidation, reduction, and carbon-carbon bond-forming reactions.
General Strategy for Synthesis and Characterization
The synthesis of metal complexes with this compound can be approached through several well-established methods in coordination chemistry. The choice of method will depend on the desired metal and the final structure of the complex (e.g., discrete molecule vs. coordination polymer).
Illustrative Synthetic Workflow
Below is a generalized workflow for the synthesis and characterization of a hypothetical metal complex.
Caption: Generalized workflow for the synthesis and characterization of a metal complex.
Protocol: Synthesis of a Hypothetical Copper(II) Complex
This protocol outlines the synthesis of a hypothetical paddlewheel-type dinuclear copper(II) complex, a common structural motif for carboxylate ligands.
Materials:
-
This compound (2 mmol)
-
Copper(II) acetate monohydrate (1 mmol)
-
N,N-Dimethylformamide (DMF, 20 mL)
-
Ethanol (20 mL)
-
Diethyl ether
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound in 10 mL of DMF with gentle heating.
-
In a separate beaker, dissolve copper(II) acetate monohydrate in 10 mL of ethanol.
-
Add the copper(II) acetate solution dropwise to the ligand solution with continuous stirring. A color change should be observed.
-
Attach a reflux condenser to the flask and heat the reaction mixture at 80°C for 4 hours.
-
Allow the mixture to cool slowly to room temperature. If crystals do not form, slow evaporation of the solvent or vapor diffusion of diethyl ether into the DMF/ethanol solution can be attempted.
-
Collect the resulting crystalline product by vacuum filtration.
-
Wash the crystals with small portions of cold ethanol, followed by diethyl ether.
-
Dry the product in a vacuum oven at 60°C for 12 hours.
Characterization:
-
FTIR: Confirm the coordination of the carboxylate group to the copper center by observing the shift in the C=O stretching frequency compared to the free ligand.
-
Single-Crystal X-ray Diffraction: If suitable crystals are obtained, this will provide the definitive structure of the complex.
-
Elemental Analysis: Confirm the empirical formula of the synthesized complex.
Potential Catalytic Applications and Evaluation Protocols
The multifunctionality of the ligand suggests several potential catalytic applications. Below, we outline a hypothetical application in the aerobic oxidation of benzyl alcohol and provide a detailed protocol for its evaluation.
Proposed Catalytic Application: Aerobic Oxidation of Alcohols
Copper complexes are well-known catalysts for the aerobic oxidation of alcohols to aldehydes or ketones. The presence of the electron-withdrawing chloro groups on the ligand could enhance the Lewis acidity of the copper centers, potentially improving catalytic activity.
Proposed Catalytic Cycle
Caption: A plausible catalytic cycle for the aerobic oxidation of an alcohol.
Protocol: Evaluation of Catalytic Activity in Benzyl Alcohol Oxidation
Materials:
-
Synthesized copper(II) complex (catalyst)
-
Benzyl alcohol (substrate, 1 mmol)
-
Toluene (solvent, 5 mL)
-
Internal standard (e.g., dodecane, 0.5 mmol)
-
Reaction vial (10 mL) with a magnetic stir bar
-
Balloon filled with air or pure oxygen
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
Procedure:
-
To the reaction vial, add the copper(II) complex (e.g., 1-5 mol%), benzyl alcohol, the internal standard, and the solvent.
-
Seal the vial with a septum and purge with air or oxygen from the balloon for 1 minute.
-
Place the vial in a preheated oil bath at the desired temperature (e.g., 100°C) and stir vigorously.
-
At regular time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture using a syringe.
-
Quench the aliquot by diluting it with a suitable solvent (e.g., ethyl acetate) and passing it through a short plug of silica gel to remove the catalyst.
-
Analyze the quenched aliquot by GC-FID to determine the conversion of benzyl alcohol and the yield of benzaldehyde.
Data Analysis:
-
Calculate the conversion and yield at each time point.
-
Plot conversion/yield versus time to obtain the reaction profile.
-
Calculate the turnover number (TON) and turnover frequency (TOF) to quantify the catalyst's efficiency.
| Parameter | Definition | Formula |
| Conversion (%) | Percentage of substrate that has reacted. | (moles of substrate consumed / initial moles of substrate) x 100 |
| Yield (%) | Percentage of substrate converted to the desired product. | (moles of product formed / initial moles of substrate) x 100 |
| Turnover Number (TON) | Moles of product formed per mole of catalyst. | moles of product / moles of catalyst |
| Turnover Frequency (TOF) | TON per unit time (usually hours). | TON / reaction time (h) |
Concluding Remarks and Future Directions
The field of catalysis is continually driven by the design and synthesis of novel metal complexes with unique structural and electronic properties. This compound represents a promising, yet unexplored, ligand for the development of new catalysts. The methodologies and protocols outlined in this guide provide a solid foundation for researchers to embark on the synthesis of its metal complexes and systematically investigate their catalytic potential. Future work could involve exploring a wider range of metal ions, post-synthetic modification of the aldehyde group, and the application of these novel complexes in a broader array of catalytic transformations.
3,5-Dichloro-4-formylbenzoic acid in polymer chemistry
An Application Note on the Strategic Use of 3,5-Dichloro-4-Formylbenzoic Acid in Advanced Polymer Chemistry
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of this compound in modern polymer chemistry. This bifunctional aromatic monomer, possessing both an aldehyde and a carboxylic acid group, serves as a highly versatile building block for the synthesis of advanced polymeric materials, most notably Covalent Organic Frameworks (COFs). We will explore the monomer's unique reactivity, provide detailed, field-proven protocols for polymer synthesis, and outline the essential characterization techniques required to validate the resulting material's structure and properties.
Monomer Profile: this compound
This compound (DCFBA) is a unique organic building block whose utility in polymer science stems from its rigid, pre-defined geometry and its two distinct reactive functional groups.[1][2] The central phenyl ring is substituted with two chlorine atoms, a formyl (aldehyde) group, and a carboxyl (carboxylic acid) group.
-
The Aldehyde Group (-CHO): This group is an excellent electrophile, primarily used in condensation reactions with nucleophilic amines to form stable imine bonds (C=N). This reaction is the cornerstone of synthesizing a large class of highly stable imine-linked COFs.[3]
-
The Carboxylic Acid Group (-COOH): This functional group can participate in classic esterification or amidation reactions.[2] In the context of framework materials, it can be left unreacted to impart acidity and functionality to the polymer's pores or can be used as a secondary reaction site for post-synthetic modification.
-
The Dichlorinated Phenyl Ring: The chlorine atoms enhance the monomer's rigidity and thermal stability. They also withdraw electron density from the ring, which can influence the reactivity of the functional groups and the electronic properties of the resulting polymer.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 153203-80-6 | [1] |
| Molecular Formula | C₈H₄Cl₂O₃ | [1] |
| Molecular Weight | 219.02 g/mol | [1] |
| Appearance | Typically a white to off-white powder | - |
| Solubility | Soluble in polar organic solvents like DMF, DMSO; insoluble in water | [2] |
Application in Covalent Organic Frameworks (COFs)
COFs are a class of crystalline, porous polymers with a structure held together by strong covalent bonds.[4][5] Their high surface area, tunable porosity, and structural regularity make them promising materials for gas storage, catalysis, and sensing.[3] DCFBA is an exemplary monomer for constructing COFs due to its ability to act as a defined "linker" molecule.
Scientific Principle: Imine-Linked COF Synthesis
The most common strategy for incorporating DCFBA into a COF is through imine condensation with a multi-functional amine monomer. The reaction is typically carried out under solvothermal conditions, which allows the reversible imine bond formation to "error-correct," leading to the thermodynamically favored, highly crystalline framework.[3] The choice of a complementary amine monomer dictates the final topology of the COF. For instance, reacting a C₂-symmetric linker like DCFBA with a C₃-symmetric amine like 1,3,5-tris(4-aminophenyl)benzene (TAPB) can yield a hexagonal 2D sheet structure.
Diagram: General Mechanism of Imine Condensation
The formation of the imine linkage proceeds through a reversible condensation reaction, which is critical for achieving a crystalline, ordered COF structure.
Caption: Reversible formation of an imine bond for COF synthesis.
Experimental Protocol: Synthesis of a 2D COF using DCFBA and TAPB
This protocol describes the synthesis of a hypothetical imine-linked COF (COF-DCFBA-TAPB).
Materials:
-
This compound (DCFBA)
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
Solvent Mixture: o-dichlorobenzene (o-DCB) and n-butanol (BuOH) (e.g., 1:1 v/v)
-
Aqueous Acetic Acid (e.g., 6 M)
-
Pyrex tube suitable for solvothermal reactions
-
Anhydrous acetone, Tetrahydrofuran (THF)
Procedure:
-
Reagent Preparation: In a Pyrex tube, add DCFBA (1.5 mmol) and TAPB (1.0 mmol). The 3:2 molar ratio corresponds to the stoichiometry of the aldehyde and amine groups for a complete reaction.
-
Solvent Addition: Add the o-DCB/BuOH solvent mixture (e.g., 10 mL). The choice of a high-boiling point solvent system is crucial for achieving the necessary reaction temperature for crystallization.
-
Catalyst Introduction: Add the aqueous acetic acid catalyst (e.g., 1 mL). The acid catalyzes the dehydration step in imine formation, accelerating the reaction.
-
Sonication: Briefly sonicate the mixture to ensure a homogeneous suspension of the monomers.
-
Degassing: Subject the tube to three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the reaction. Seal the tube under vacuum.
-
Solvothermal Reaction: Place the sealed tube in a preheated oven at 120 °C for 3 days. During this time, the monomers will react and the crystalline COF will precipitate from the solution.
-
Isolation: After cooling to room temperature, the resulting solid powder is collected by filtration.
-
Washing: Wash the collected solid sequentially with anhydrous acetone and THF (3 times each) to remove any unreacted monomers and residual solvent. This is a critical step for obtaining a pure material.
-
Activation: Dry the COF powder under high vacuum (e.g., at 150 °C) for 12 hours. This activation step is essential to remove any guest molecules from the pores, making the internal surface area accessible.
Diagram: Experimental Workflow for COF Synthesis
Caption: Step-by-step workflow for COF synthesis and activation.
Polymer Characterization: A Validating System
Thorough characterization is essential to confirm the successful synthesis of the target polymer and to understand its properties.
Table 2: Key Characterization Techniques and Expected Results
| Technique | Purpose | Expected Result for COF-DCFBA-TAPB |
| FTIR Spectroscopy | Confirm functional group conversion | Disappearance of N-H stretches (~3300-3400 cm⁻¹) from TAPB and C=O stretch (~1700 cm⁻¹) from DCFBA's aldehyde. Appearance of a strong C=N imine stretch (~1620 cm⁻¹). |
| Powder X-Ray Diffraction (PXRD) | Determine crystallinity and structure | A diffraction pattern with distinct peaks corresponding to a specific crystal lattice, confirming long-range order. The peak positions can be compared to a simulated pattern for the expected structure. |
| Gas Sorption Analysis (N₂, 77 K) | Measure surface area and porosity | A Type I or Type IV isotherm, indicating a microporous or mesoporous material. A high Brunauer-Emmett-Teller (BET) surface area (e.g., >1000 m²/g) is expected. |
| Thermogravimetric Analysis (TGA) | Evaluate thermal stability | High thermal stability, with a decomposition temperature (Td5) typically above 400 °C in an inert atmosphere. |
| Scanning/Transmission Electron Microscopy (SEM/TEM) | Visualize morphology | Provides images of the polymer's particle size, shape, and morphology. For COFs, this can reveal crystalline facets. |
| Solid-State ¹³C NMR | Confirm covalent linkages | Resonances corresponding to the imine carbon (~158 ppm) and the aromatic carbons of the framework, confirming the polymer structure. |
Concluding Remarks for the Advanced Researcher
This compound is more than just a chemical reagent; it is an enabling tool for the rational design of advanced functional materials. Its pre-organized structure and dual reactivity provide a reliable platform for constructing robust, crystalline Covalent Organic Frameworks. The protocols and principles outlined herein serve as a foundational guide. Future work may involve leveraging the unreacted carboxylic acid group for post-synthetic modification, creating catalytic sites, or improving the hydrophilicity of the COF channels for applications in aqueous environments or proton conduction. The inherent design flexibility of COF chemistry ensures that this monomer will continue to be a valuable asset in the development of next-generation materials.
References
- 1. This compound | C8H4Cl2O3 | CID 19788159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Covalent Organic Frameworks (COFs) Linkers | TCI EUROPE N.V. [tcichemicals.com]
- 4. Covalent organic frameworks (COFs): from design to applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Quantitative Analysis of 3,5-Dichloro-4-formylbenzoic Acid: A Guide to Chromatographic Methods
Abstract
This technical guide provides detailed analytical methods for the quantitative determination of 3,5-Dichloro-4-formylbenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Accurate quantification of this analyte is critical for process monitoring, quality control, and stability testing. This document outlines two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the principal method, and Gas Chromatography-Mass Spectrometry (GC-MS) as a confirmatory method. Detailed protocols, method validation parameters, and sample preparation guidelines are provided to assist researchers, scientists, and drug development professionals in implementing robust and reliable analytical workflows.
Introduction: The Analytical Imperative for this compound
This compound (DCFBA) is a substituted aromatic compound characterized by the presence of a carboxylic acid and an aldehyde functional group, along with two chlorine atoms on the benzene ring. Its molecular structure makes it a versatile building block in organic synthesis. The purity and concentration of DCFBA in reaction mixtures and final products directly impact the yield, purity, and safety of the desired end-products. Therefore, the development of validated, accurate, and precise analytical methods for its quantification is of paramount importance.
This application note presents a comprehensive approach to the analysis of DCFBA, with a primary focus on a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method due to its suitability for non-volatile organic acids.[1] Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method is described, which, although requiring a derivatization step to enhance volatility, offers high specificity and confirmatory identification.
Principle of Analytical Methodologies
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone for the analysis of moderately polar, non-volatile compounds like DCFBA. The separation principle is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase.[2] By adjusting the mobile phase composition, specifically the pH and organic solvent ratio, the retention and elution of DCFBA can be precisely controlled. The acidic nature of the mobile phase is crucial as it suppresses the ionization of the carboxylic acid group, rendering the molecule more hydrophobic and thus increasing its retention on the nonpolar stationary phase.[2] Detection is achieved using a UV-Vis or Photodiode Array (PDA) detector at a wavelength where DCFBA exhibits strong absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For non-volatile compounds like DCFBA, a chemical derivatization step is necessary to convert the polar carboxylic acid group into a more volatile ester or silyl ester.[3][4] This increases the analyte's volatility, allowing it to be transported through the GC column in the gas phase. Separation in the GC is based on the analyte's boiling point and its interaction with the stationary phase of the column. The mass spectrometer then detects the derivatized analyte, providing both quantitative data and mass spectral information that confirms the identity of the compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This validated HPLC method is recommended for the routine quantification of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a PDA or UV-Vis detector.[2]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal resolution.[2][5]
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Experimental Protocol
3.2.1. Preparation of Solutions
-
Mobile Phase A: Prepare a 0.01 M ammonium acetate solution in water and adjust the pH to 2.5 with formic acid or phosphoric acid. Filter through a 0.45 µm membrane filter.[2]
-
Mobile Phase B: Methanol (HPLC grade).[2]
-
Diluent: A mixture of methanol and water (50:50, v/v) is a suitable diluent.[2]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of diluent in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[2]
3.2.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.01 M Ammonium Acetate, pH 2.5B: Methanol |
| Gradient Program | Time (min) | %B0 | 5015 | 9020 | 9021 | 5025 | 50 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
3.2.3. Data Analysis
Quantitative analysis is performed by constructing a calibration curve from the peak areas of the calibration standards. The concentration of this compound in unknown samples is determined by interpolating their peak areas from the calibration curve.
Method Validation
The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1] The following table summarizes typical performance characteristics based on validated methods for similar dichlorinated aromatic acids.
| Validation Parameter | Typical Acceptance Criteria/Results |
| Linearity (r²) | >0.999 |
| Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantitation (LOQ) | ~0.6 µg/mL |
| Accuracy (Recovery %) | 98.0 - 102.0% |
| Precision (RSD %) | < 2.0% |
| Specificity | No interference from blank/placebo |
HPLC Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method serves as a confirmatory technique for the identification and quantification of this compound. A derivatization step is mandatory.
Instrumentation and Materials
-
GC-MS System: A standard GC-MS system with a capillary column and an electron ionization (EI) source.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[1]
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile)
-
Extraction solvent (e.g., Hexane, Ethyl acetate)
-
Experimental Protocol
4.2.1. Sample Preparation and Derivatization
-
Extraction: For solid samples, dissolve a precisely weighed amount in a suitable organic solvent. For liquid samples, a liquid-liquid extraction may be necessary to isolate the analyte.
-
Drying: Evaporate the solvent from the extracted sample to complete dryness under a gentle stream of nitrogen. It is crucial to remove all moisture as it can interfere with the derivatization reaction.
-
Derivatization: To the dried residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes.
-
Dilution: After cooling to room temperature, the derivatized sample can be diluted with hexane or ethyl acetate to the desired concentration for GC-MS analysis.
4.2.2. GC-MS Conditions
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold at 280 °C for 5 min |
| Injector Temperature | 250 °C |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound after derivatization.
Sample Preparation Considerations
The choice of sample preparation technique is highly dependent on the sample matrix.
-
For Drug Substances (Bulk Powder): A simple "dissolve and dilute" approach is typically sufficient. Accurately weigh the sample and dissolve it in the HPLC diluent or a suitable solvent for GC-MS derivatization.
-
For Drug Products (e.g., Tablets): The sample will require extraction to separate the analyte from excipients. This may involve grinding the tablets, followed by extraction with a suitable solvent and subsequent filtration.
-
For Environmental or Biological Matrices: More complex sample preparation techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be necessary to remove interfering substances and concentrate the analyte.[6]
Conclusion
This application note provides robust and reliable HPLC-UV and GC-MS methods for the quantitative analysis of this compound. The HPLC-UV method is presented as the primary technique for routine analysis due to its simplicity and suitability for the analyte's properties. The GC-MS method serves as a valuable confirmatory tool, offering high specificity. The provided protocols and validation parameters are intended to serve as a comprehensive guide for researchers and quality control analysts. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. irejournals.com [irejournals.com]
Application Note: A Scalable and Efficient Synthesis of 3,5-Dichloro-4-formylbenzoic Acid for Pharmaceutical and Agrochemical Intermediate Production
Abstract
This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 3,5-Dichloro-4-formylbenzoic acid, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The described method is based on the robust and scalable Vilsmeier-Haack reaction, offering a reliable pathway to high-purity product. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries, providing not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and safety.
Introduction: The Significance of this compound
This compound is a bifunctional aromatic compound containing a carboxylic acid, an aldehyde, and two chlorine substituents on the benzene ring. This unique combination of functional groups makes it a versatile building block in organic synthesis. Its structural motifs are found in a variety of biologically active molecules, and it serves as a crucial starting material for the synthesis of more complex chemical entities. The controlled, large-scale production of this intermediate with high purity is therefore of significant industrial importance.
Synthetic Strategy: The Vilsmeier-Haack Reaction
The chosen synthetic route for the formylation of the starting material, 3,5-dichlorobenzoic acid, is the Vilsmeier-Haack reaction. This well-established method is widely used for the formylation of electron-rich aromatic compounds.[1][2][3] The reaction typically employs a Vilsmeier reagent, which is generated in situ from a formamide derivative, most commonly N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[2][4][5]
The Vilsmeier reagent, a chloroiminium salt, is a moderately strong electrophile that attacks the aromatic ring.[4] The subsequent intermediate is then hydrolyzed during the work-up to yield the desired aryl aldehyde. The Vilsmeier-Haack reaction is favored for its operational simplicity, use of relatively inexpensive reagents, and its applicability to a wide range of substrates.
Experimental Protocol: Scale-up Synthesis
This protocol outlines the synthesis of this compound starting from 3,5-dichlorobenzoic acid.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,5-Dichlorobenzoic acid | ≥98% | Commercially Available | Starting material |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Reagent and solvent |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available | Activating agent |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Solvent |
| Sodium acetate | Anhydrous, ≥99% | Commercially Available | For work-up |
| Hydrochloric acid (HCl) | 37% aqueous solution | Commercially Available | For pH adjustment |
| Deionized water | In-house | ||
| Ice | In-house |
3.2. Equipment
-
22 L 5-neck glass reactor equipped with:
-
Mechanical overhead stirrer with a glass or PTFE-coated anchor agitator
-
Thermocouple for internal temperature monitoring
-
Addition funnel with pressure-equalizing arm
-
Reflux condenser with a gas outlet connected to a scrubber (for HCl and POCl₃ fumes)
-
Nitrogen inlet
-
-
Heating/cooling mantle or circulator bath
-
Large Buchner funnel and filter flask
-
Vacuum oven
-
Appropriate personal protective equipment (PPE): safety goggles, face shield, lab coat, acid-resistant gloves.
3.3. Reaction Workflow Diagram
Caption: Synthetic workflow for this compound.
3.4. Step-by-Step Procedure
Caution: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride is corrosive and reacts violently with water. Appropriate PPE must be worn at all times.
-
Reactor Setup: Assemble the 22 L reactor system as described in section 3.2. Ensure all glassware is dry and the system is purged with nitrogen.
-
Vilsmeier Reagent Preparation:
-
To the reactor, charge N,N-dimethylformamide (DMF, 5.0 L).
-
Begin stirring and cool the DMF to 0-5 °C using an ice bath or circulator.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 L, 16.4 mol) via the addition funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.
-
-
Formylation Reaction:
-
In a separate container, dissolve 3,5-dichlorobenzoic acid (1.0 kg, 5.24 mol) in anhydrous dichloromethane (DCM, 5.0 L).
-
Slowly add the solution of 3,5-dichlorobenzoic acid to the pre-formed Vilsmeier reagent in the reactor over 1-2 hours, maintaining the temperature between 0-10 °C.
-
Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 55-60 °C.
-
Maintain the reaction at this temperature for 12-16 hours, monitoring the progress by TLC or HPLC.
-
-
Reaction Quenching and Hydrolysis:
-
After the reaction is complete, cool the mixture to 0-5 °C.
-
Prepare a large vessel with crushed ice (10 kg).
-
CAUTION: The quenching process is highly exothermic and will release HCl gas. Ensure the scrubber is functioning correctly.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Once the initial exotherm has subsided, add a pre-prepared aqueous solution of sodium acetate (2.5 kg in 5 L of water) to the mixture to hydrolyze the iminium salt intermediate.
-
Stir the mixture vigorously for 1-2 hours at room temperature.
-
-
Product Isolation and Purification:
-
The crude product will precipitate out of the aqueous solution.
-
Isolate the solid product by vacuum filtration using a large Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 2 L) until the filtrate is neutral.
-
To further purify the product, create a slurry of the crude solid in a 1:1 mixture of ethanol and water (5 L). Heat the slurry to 60-70 °C for 1 hour, then cool to room temperature and filter.
-
Wash the purified solid with cold water (2 x 1 L).
-
Dry the final product in a vacuum oven at 60-70 °C to a constant weight.
-
3.5. Expected Yield and Purity
-
Expected Yield: 85-92%
-
Appearance: Off-white to pale yellow solid
-
Purity (by HPLC): ≥98%
Analytical Characterization (Expected Data)
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, CHO), 8.2 (s, 2H, Ar-H), ~13.5 (br s, 1H, COOH).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 191.5 (CHO), 165.0 (COOH), 140.0, 138.5, 132.0, 130.0 (Ar-C).
-
IR (KBr, cm⁻¹): 3100-2800 (br, O-H), 1700 (C=O, acid), 1685 (C=O, aldehyde), 1580, 1450, 850.
-
Mass Spectrometry (ESI-): m/z 217, 219 [(M-H)⁻, corresponding to chlorine isotopes].
Safety and Waste Disposal
-
Phosphorus oxychloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a fume hood with appropriate PPE.
-
N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.
-
Hydrochloric acid: Corrosive. Handle with care.
-
Waste Disposal: All organic and aqueous waste should be neutralized and disposed of in accordance with local environmental regulations. The scrubber solution should be neutralized before disposal.
Conclusion
The Vilsmeier-Haack reaction provides an efficient and scalable method for the synthesis of this compound. The protocol detailed in this application note is designed to be robust and reproducible, yielding a high-purity product suitable for use in further synthetic applications in the pharmaceutical and agrochemical industries. Adherence to the outlined safety precautions is paramount for the successful and safe execution of this procedure on a larger scale.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dichloro-4-formylbenzoic acid
Welcome to the technical support guide for the synthesis of 3,5-Dichloro-4-formylbenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Given the electronic properties of the target molecule, achieving high yields can be challenging. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your experimental outcomes.
Understanding the Synthetic Challenge
The primary difficulty in synthesizing this compound lies in the electronic nature of the precursors. In a molecule like 3,5-dichlorobenzoic acid, the benzene ring is significantly deactivated by three electron-withdrawing groups (two chlorine atoms and a carboxylic acid). This deactivation makes standard electrophilic aromatic substitution reactions, such as direct formylation, exceptionally difficult and low-yielding. Therefore, successful synthesis often requires a multi-step, strategic approach rather than a direct functionalization.
Strategic Approaches to Synthesis
Choosing the correct synthetic pathway is the most critical factor for improving yield. Direct formylation of 3,5-dichlorobenzoic acid is often impractical. More viable routes typically involve constructing the molecule from a more reactive precursor, where the key functional groups are introduced in a specific order.
Technical Support Center: Purification of Crude 3,5-Dichloro-4-formylbenzoic Acid
Welcome to the technical support center for the purification of crude 3,5-Dichloro-4-formylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. Here, we move beyond simple procedural lists to explain the underlying principles of each technique, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
I. Understanding the Compound and Potential Impurities
This compound is a solid, multifunctional aromatic compound featuring a carboxylic acid, an aldehyde, and two chlorine substituents on the benzene ring.[1][2] Its purification can be challenging due to the potential for various impurities arising from its synthesis.
Common Impurities May Include:
-
Starting Materials: Unreacted precursors from the synthesis route.
-
Isomers: Positional isomers with different substitution patterns on the aromatic ring.
-
Over- or Under-halogenated Species: Compounds with more or fewer than two chlorine atoms.
-
Oxidation or Reduction Byproducts: Impurities where the aldehyde or carboxylic acid group has been altered.
-
Catalyst Residues: Residual catalysts used in the synthetic process.[3]
The choice of purification strategy will largely depend on the nature and properties of these impurities.
II. Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Acid-Base Extraction
Q1: My crude product is an oily solid and won't fully dissolve in the initial organic solvent for acid-base extraction. What should I do?
A1: This is a common issue related to solvent selection and the presence of highly polar or insoluble impurities.
-
Rationale: For an effective acid-base extraction, the target compound and its impurities should initially be soluble in an organic solvent that is immiscible with water.[4][5] 3,5-Dichlorobenzoic acid, a related compound, shows good solubility in solvents like ethanol, acetone, and dichloromethane.[6]
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of a small amount of your crude product in various water-immiscible organic solvents such as dichloromethane (DCM), ethyl acetate, or diethyl ether.
-
Increase Solvent Volume: You may not be using a sufficient volume of the organic solvent. Gradually add more solvent until the solid dissolves.
-
Gentle Warming: Gently warming the mixture can help dissolve the compound, but be cautious to avoid solvent loss through evaporation.
-
Pre-filtration: If a portion of the solid remains insoluble even with increased solvent and gentle warming, it may be an inorganic salt or a highly insoluble impurity. In this case, you can filter the organic solution to remove the insoluble material before proceeding with the aqueous base extraction.
-
Q2: After adding the aqueous base (e.g., sodium bicarbonate) and shaking, I'm not getting a clean separation of layers. What's causing this emulsion?
A2: Emulsion formation is a frequent problem in liquid-liquid extractions, often caused by fine particulate matter, high concentrations of dissolved substances, or vigorous shaking.
-
Rationale: The goal of the basic wash is to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.[4][5][7]
-
Troubleshooting Steps:
-
"Break" the Emulsion:
-
Add a small amount of saturated sodium chloride solution (brine). The increased ionic strength of the aqueous phase can help force the separation of the layers.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Allow the funnel to stand undisturbed for a longer period.
-
If the emulsion persists, filtering the entire mixture through a pad of Celite or glass wool can sometimes resolve the issue.
-
-
Q3: I've acidified the aqueous layer, but my product is not precipitating out, or the yield is very low. What went wrong?
A3: This typically points to issues with pH adjustment or the initial extraction efficiency.
-
Rationale: To recover the carboxylic acid from its salt in the aqueous phase, the solution must be acidified to a pH at least three units below the pKa of the acid to ensure complete protonation and precipitation.[8]
-
Troubleshooting Steps:
-
Check the pH: Use pH paper or a pH meter to ensure the aqueous solution is sufficiently acidic (pH 1-2 is generally a safe target). Add more acid (e.g., concentrated HCl) dropwise if necessary.[7]
-
Cooling: Cooling the acidified solution in an ice bath can decrease the solubility of the product and promote precipitation.[9]
-
Back-Extraction: If the product still doesn't precipitate, it might be more soluble in water than anticipated, or the initial extraction into the aqueous phase was incomplete. You can try to extract the acidified aqueous solution with a fresh portion of an organic solvent (like ethyl acetate or DCM) to recover the dissolved product.
-
Initial Extraction Issues: If the yield remains low, it's possible that the initial extraction with the basic solution was not efficient. You may need to perform multiple extractions of the organic layer with the aqueous base to ensure all the carboxylic acid is converted to its salt and transferred to the aqueous phase.
-
Recrystallization
Q4: I'm having trouble finding a suitable single solvent for recrystallizing my crude this compound.
A4: It's not uncommon for a single solvent to be suboptimal for recrystallization. A two-solvent system is often a good alternative.
-
Rationale: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] Impurities should either be very soluble at all temperatures or insoluble even at high temperatures.
-
Troubleshooting Steps:
-
Solvent Screening:
-
Test the solubility of your crude product in small amounts of various solvents at room temperature and upon heating. Good candidates for benzoic acid derivatives include water, ethanol, methanol, and toluene.[8][9][10] A patent for a related compound, 3,5-dichloro-4-methylbenzoic acid, mentions recrystallization from methanol.[11]
-
-
Two-Solvent System:
-
Find a "good" solvent that readily dissolves your compound at room temperature.
-
Find a "poor" solvent in which your compound is sparingly soluble, but that is miscible with the "good" solvent.
-
Dissolve your crude product in a minimal amount of the hot "good" solvent.
-
Slowly add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy (the point of saturation).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Q5: My recrystallized product has a yellowish or off-white color. How can I improve the color?
A5: A persistent color often indicates the presence of colored impurities.
-
Rationale: These impurities may co-crystallize with your product.
-
Troubleshooting Steps:
-
Activated Charcoal: After dissolving the crude product in the hot recrystallization solvent, add a small amount (1-2% of the solute mass) of activated charcoal to the hot solution. The charcoal will adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal. This step must be done rapidly to prevent the product from crystallizing prematurely in the funnel.
-
Proceed with Recrystallization: Allow the hot, decolorized filtrate to cool slowly to form pure crystals.[12]
-
Q6: After cooling, no crystals have formed, or I have an oil instead of crystals. What should I do?
A6: This can happen if the solution is not sufficiently saturated, if the cooling is too rapid, or if the melting point of the compound is below the temperature of the solution.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod just below the surface of the solution. The small glass particles that are scraped off can serve as nucleation sites for crystal growth.[9]
-
Seeding: Add a tiny crystal of the pure product (if available) to the solution to initiate crystallization.
-
-
Concentrate the Solution: If induction techniques fail, it's likely the solution is not saturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Address Oiling Out: If an oil forms, it means the compound's solubility limit was reached at a temperature above its melting point. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
Column Chromatography
Q7: My compound is streaking on the TLC plate, making it difficult to choose a solvent system for column chromatography.
A7: Streaking on a TLC plate for a carboxylic acid is often due to its strong interaction with the silica gel.
-
Rationale: Silica gel is acidic, and strong interactions with acidic compounds can lead to poor separation.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: Add a small amount of a polar, acidic modifier to your eluent. Acetic acid or formic acid (typically 0.5-2%) is commonly used.[13] This modifier will compete with your compound for binding sites on the silica gel, resulting in more symmetrical spots and better separation.
-
Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase, such as alumina (neutral or basic) or a bonded-phase silica gel.[13]
-
Q8: The separation of my product from a close-running impurity on the column is poor.
A8: This requires optimizing the chromatographic conditions for better resolution.
-
Troubleshooting Steps:
-
Fine-tune the Eluent: Carefully adjust the polarity of your mobile phase. Sometimes, a small change in the solvent ratio can significantly improve separation.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar eluent and gradually increase the polarity over the course of the separation (gradient elution).[14] This can help to separate compounds with similar polarities.
-
Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve resolution.
-
Sample Loading: Ensure you are not overloading the column. The amount of crude material should typically be 1-5% of the mass of the silica gel.
-
III. Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is ideal for removing neutral or basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approximately one-third of the organic layer volume). Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure all the carboxylic acid has been extracted. Combine all aqueous extracts.
-
Wash Organic Layer (Optional): The remaining organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these impurities if desired.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH ~1-2, check with pH paper). A white precipitate of the purified product should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Recrystallization
This method is effective for removing impurities with different solubility profiles.
-
Solvent Selection: Choose an appropriate solvent or solvent pair (see FAQ Q4). For this example, a methanol/water system will be used.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes persistently cloudy. Add a few drops of hot methanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold methanol/water, and dry as described in the acid-base extraction protocol.
IV. Data Presentation
Table 1: Solvent Selection for Recrystallization
| Solvent | Solubility at Room Temp. | Solubility when Hot | Suitability |
| Water | Low | Moderate | Good "poor" solvent |
| Methanol | Moderate | High | Good "good" solvent |
| Ethanol | Moderate | High | Good "good" solvent |
| Toluene | Low | Moderate | Potential single solvent |
| Hexanes | Very Low | Very Low | Unsuitable |
| Dichloromethane | High | High | Unsuitable as single solvent |
V. Workflow Diagrams
Caption: Decision tree for selecting a primary purification method.
Caption: Workflow for purification by acid-base extraction.
VI. References
-
Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Acid–base extraction. Retrieved from --INVALID-LINK--
-
Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199-207.
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from --INVALID-LINK--
-
University of Toronto. (n.d.). Acid and Base Extraction. Retrieved from --INVALID-LINK--
-
Solubility of Things. (n.d.). 3,5-Dichlorobenzoic acid. Retrieved from --INVALID-LINK--
-
University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid. Retrieved from --INVALID-LINK--
-
Yang, Q., Ni, L-F., & Faessler, P. (n.d.). The purification of benzoic acid using dividing wall columns. Hydrocarbon Processing.
-
Florida A&M University. (2016). Lab Report Recrystallization.
-
Google Patents. (2015). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid. Retrieved from --INVALID-LINK--
-
MedchemExpress.com. (n.d.). 4-Formylbenzoic acid.
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Google Patents. (1966). US3235588A - Purification of benzoic acid. Retrieved from --INVALID-LINK--
-
Solubility of Things. (n.d.). 4-formylbenzoic acid. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
-
Google Patents. (1996). JPH08127553A - Production of formyl benzoic acid. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]- on Newcrom R1 HPLC column.
-
J&K Scientific. (n.d.). This compound, 97%.
-
ChemicalBook. (n.d.). A new method for synthesizing 4-Formylbenzoic acid.
-
BLD Pharm. (n.d.). 153203-80-6|this compound.
-
Zhang, X., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
-
CATO Reference Materials. (n.d.). 153203-80-6 | this compound.
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 4506-45-0 5-Chloro-2-formylbenzoic acid Impurity.
-
Organic Syntheses. (n.d.). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID.
-
Google Patents. (2016). CN105837432A - Novel preparation method of 3,5-dichlorobenzoyl chloride.
-
TCI Chemicals. (n.d.). This compound.
-
Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
-
ResearchGate. (2025). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.
References
- 1. This compound | C8H4Cl2O3 | CID 19788159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CATO Chemical Reference Standards & Materials [en.cato-chem.com]
- 3. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 4. vernier.com [vernier.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. researchgate.net [researchgate.net]
- 11. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]
- 12. famu.edu [famu.edu]
- 13. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. orgsyn.org [orgsyn.org]
common side reactions in the synthesis of 3,5-Dichloro-4-formylbenzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3,5-Dichloro-4-formylbenzoic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this key chemical intermediate. We will delve into the common synthetic routes, troubleshoot frequent side reactions and experimental pitfalls, and provide validated protocols to enhance your success rate.
Synthesis Overview: The Vilsmeier-Haack Approach
The most common and direct method for synthesizing this compound is the formylation of 3,5-dichlorobenzoic acid. Due to the electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group, the aromatic ring is significantly deactivated, making standard formylation methods like Gattermann-Koch less effective[1][2]. The Vilsmeier-Haack reaction, employing a potent electrophile generated in situ, is the preferred method.[3][4]
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3][5][6]
-
Electrophilic Aromatic Substitution & Hydrolysis: The Vilsmeier reagent attacks the electron-deficient 3,5-dichlorobenzoic acid ring. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[7]
Caption: High-level overview of the Vilsmeier-Haack formylation process.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: Why is my reaction yield extremely low or showing no conversion?
This is the most frequent challenge, primarily due to the electronic properties of the starting material.
-
Likely Cause 1: Poor Substrate Reactivity.
-
Explanation: The starting material, 3,5-dichlorobenzoic acid, is a highly electron-deficient aromatic ring. The two chlorine atoms and the meta-directing carboxylic acid group strongly withdraw electron density, making the ring a poor nucleophile for the Vilsmeier reagent, which itself is a relatively weak electrophile.[6][8]
-
Recommended Action: More forcing reaction conditions are typically required compared to activated systems. Incrementally increase the reaction temperature (e.g., from room temperature to 60-80 °C) and extend the reaction time. Monitor progress by TLC or HPLC (see Protocol 3.1) to find the optimal balance before decomposition occurs. Consider using a moderate excess of the Vilsmeier reagent (1.5-2.0 equivalents).
-
-
Likely Cause 2: Deactivated or Impure Reagents.
-
Explanation: The Vilsmeier-Haack reaction is highly sensitive to moisture. Water will rapidly decompose phosphorus oxychloride and the Vilsmeier reagent, quenching the reaction.
-
Recommended Action: Use freshly distilled or a new bottle of phosphorus oxychloride. Ensure the N,N-dimethylformamide (DMF) is anhydrous grade. All glassware should be oven-dried, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Likely Cause 3: Interaction with the Carboxylic Acid Group.
-
Explanation: The Vilsmeier reagent is known to react with carboxylic acids to form corresponding acid chlorides or other activated species.[4] This can consume the reagent in a non-productive pathway, effectively reducing its concentration for the desired C-C bond formation.
-
Recommended Action: Ensure sufficient stoichiometry of the Vilsmeier reagent is used (at least 1.5 equivalents) to account for potential side reactions with the carboxylic acid moiety.
-
Q2: My NMR/Mass Spec shows an unexpected nitrogen-containing impurity.
This issue points directly to problems during the workup phase.
-
Likely Cause: Incomplete Hydrolysis of the Iminium Intermediate.
-
Explanation: The final step of the reaction is the hydrolysis of the C-N double bond of the iminium salt to a C=O bond (the aldehyde).[5][7] If this step is incomplete, the charged iminium salt or its neutral amine precursor will remain as a significant impurity.
-
Recommended Action: The hydrolysis step often requires heating and controlled pH. After quenching the reaction mixture on ice, add a base such as sodium acetate or sodium hydroxide and heat the aqueous mixture (e.g., 50-60 °C) for a period (30-60 minutes) to drive the hydrolysis to completion before proceeding with extraction.[6]
-
Caption: Reaction outcome depends critically on the hydrolysis workup conditions.
Q3: The reaction mixture turned into a dark, intractable tar.
Tar formation indicates decomposition, a common issue when forcing conditions on deactivated substrates.
-
Likely Cause 1: Excessively High Temperature.
-
Explanation: While heating is necessary to drive the reaction, exceeding the decomposition temperature of the reactants or products will lead to polymerization and charring.
-
Recommended Action: Maintain strict temperature control using an oil bath. Increase the temperature gradually (e.g., in 10 °C increments) while monitoring the reaction. Avoid aggressive, uncontrolled heating.
-
-
Likely Cause 2: Non-anhydrous Conditions.
-
Explanation: The reaction of POCl₃ with trace water is highly exothermic and can create localized hot spots, initiating decomposition pathways.
-
Recommended Action: Re-emphasize the need for completely anhydrous conditions as described in Q1. Add the POCl₃ slowly to the DMF solution, preferably at a reduced temperature (e.g., 0 °C), to control the initial exothermic formation of the Vilsmeier reagent before adding the substrate and heating.
-
Table 1: Troubleshooting Summary
| Observable Issue | Potential Cause(s) | Recommended Corrective Action(s) |
| Low/No Conversion | Deactivated substrate; Wet reagents; Insufficient reagent. | Increase temperature/time cautiously; Use anhydrous reagents; Increase Vilsmeier reagent stoichiometry (1.5-2.0 eq). |
| Starting Material in Product | Incomplete reaction. | Increase reaction time/temperature; Purify via recrystallization or column chromatography. |
| Nitrogen Impurities | Incomplete hydrolysis of iminium intermediate. | Heat the aqueous quench mixture (50-60 °C) after basification to ensure complete hydrolysis. |
| Dark Tar Formation | Reaction temperature too high; Trace moisture. | Maintain strict temperature control; Ensure rigorously anhydrous conditions and slow addition of POCl₃. |
Key Experimental Protocols
Protocol 3.1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Objective: To qualitatively assess the consumption of starting material and the formation of the product.
-
Procedure:
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes with 1% acetic acid). The acetic acid helps produce sharper spots for the carboxylic acids.
-
Carefully take a micro-sample from the reaction mixture and quench it in a vial containing water and ethyl acetate.
-
Spot the organic layer on a silica gel TLC plate alongside a spot of the starting 3,5-dichlorobenzoic acid.
-
Elute the plate, dry it, and visualize under a UV lamp (254 nm).
-
The starting material will have a specific Rf value. The product, being slightly less polar (aldehyde vs. carboxylic acid), should appear at a higher Rf. The reaction is complete when the starting material spot has disappeared or is minimal.
-
Protocol 3.2: Purification by Recrystallization
-
Objective: To remove unreacted starting material and other impurities from the crude product.
-
Procedure:
-
After extraction and evaporation of the solvent, obtain the crude solid product.
-
Select a suitable solvent system. A mixture like Toluene, Ethanol/Water, or Acetic Acid/Water may be effective. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.
-
Dissolve the crude material in a minimal amount of the hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
Troubleshooting Workflow
The following decision tree can guide your troubleshooting process systematically.
Caption: A systematic workflow for reaction monitoring and troubleshooting.
References
- 1. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. organicreactions.org [organicreactions.org]
troubleshooting failed reactions with 3,5-Dichloro-4-formylbenzoic acid
Technical Support Center: 3,5-Dichloro-4-formylbenzoic Acid
Welcome to the technical support resource for this compound (DCFBA). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile trifunctional building block. DCFBA's unique structure, featuring an aldehyde, a carboxylic acid, and a dichlorinated phenyl ring, offers a wealth of synthetic possibilities but also presents specific challenges. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate your synthetic challenges successfully.
Section 1: General Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses broad issues that can arise in any reaction involving this compound.
FAQ 1: My this compound starting material is not dissolving. What solvents are recommended?
Answer: Due to the polar carboxylic acid group and the large, relatively nonpolar dichlorinated aromatic ring, the solubility of DCFBA can be challenging. Its solubility profile is highly dependent on the solvent system. Like the related 4-formylbenzoic acid, it has low solubility in nonpolar solvents and limited solubility in water.[1][2] For reactions, polar aprotic solvents are typically the best choice.
Troubleshooting Steps & Recommendations:
-
Primary Recommendations: Start with Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP), where solubility is generally high.
-
Ester or Ether Solvents: Tetrahydrofuran (THF) and 1,4-Dioxane can be effective, sometimes requiring gentle warming to achieve complete dissolution.
-
Protic Solvents: In alcohols like methanol or ethanol, solubility is moderate but can be increased by converting the carboxylic acid to its carboxylate salt using a non-nucleophilic base (e.g., NaH, K₂CO₃). This is often a key step in reactions where the carboxylic acid is not the reacting group.
-
Avoid: Nonpolar solvents like hexanes, toluene, or dichloromethane are generally poor choices for dissolving the free acid.
Table 1: Qualitative Solubility of this compound
| Solvent | Polarity | Solubility | Notes |
|---|---|---|---|
| Water | High (Protic) | Poor | Solubility increases with pH as the carboxylate salt is formed. |
| Methanol / Ethanol | High (Protic) | Moderate | Can be used, but may require heating. |
| Dichloromethane (DCM) | Medium | Poor | Generally not recommended for the free acid. |
| Tetrahydrofuran (THF) | Medium | Moderate | Often requires warming; a common reaction solvent. |
| Dimethylformamide (DMF) | High (Aprotic) | High | Excellent choice for many reaction types. |
| Dimethyl sulfoxide (DMSO) | High (Aprotic) | High | Excellent choice, but can be difficult to remove. |
FAQ 2: My reaction is sluggish or fails to proceed to completion. What are the first things to check?
Answer: This is a common issue that can usually be traced back to a few key factors. The electronic nature of the starting material—with three electron-withdrawing groups on the phenyl ring—makes the aldehyde less reactive than simple benzaldehyde in some cases and the aryl chlorides resistant to certain transformations.
Troubleshooting Workflow:
Caption: General troubleshooting decision tree for failed reactions.
FAQ 3: How should I store this compound?
Answer: The compound is generally stable under normal laboratory conditions.[3] However, to ensure its longevity and reactivity, it is best stored in a cool, dry place away from strong oxidizing agents and bases.[4] Storing at 2-8°C is recommended by some suppliers.[4] The aldehyde functionality can be susceptible to slow air oxidation to the corresponding carboxylic acid over long periods, though the electron-withdrawing nature of the ring provides some stability.
Section 2: Troubleshooting Specific Reactions
The trifunctional nature of DCFBA means that chemoselectivity is a primary concern. This section breaks down common reactions by the functional group involved.
Reductive Amination (Aldehyde)
Reductive amination is a powerful method for forming C-N bonds. The process involves the formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced in situ.[5]
Problem: Low yield of the desired amine; isolation of the alcohol byproduct.
Causality: This is the most common failure mode and occurs when the reducing agent reduces the aldehyde faster than the imine is formed. Aromatic aldehydes are generally less reactive than aliphatic ones, and the steric hindrance from the ortho-chlorines on DCFBA can slow down the initial nucleophilic attack by the amine.[6] If a strong reducing agent like sodium borohydride (NaBH₄) is used, it will readily reduce the aldehyde to the benzyl alcohol.
Solution:
-
Use a Selective Reducing Agent: The gold standard for this reaction is Sodium Triacetoxyborohydride (NaBH(OAc)₃) .[7] This reagent is milder and moisture-sensitive, but it selectively reduces the protonated iminium ion intermediate, which is much more electrophilic than the starting aldehyde. It is the preferred reagent for challenging reductive aminations.[7]
-
Control the pH: Imine formation is catalyzed by mild acid (typically pH 4-6).[8] Adding a catalytic amount of acetic acid can accelerate the initial condensation step, favoring the correct reaction pathway.[9]
-
Two-Step Procedure: For particularly stubborn substrates, a two-step approach can be effective. First, form the imine by mixing the aldehyde and amine in a solvent like methanol or toluene, often with a dehydrating agent (like molecular sieves) or a Dean-Stark trap to remove water. Once imine formation is complete (monitored by TLC/LCMS), cool the reaction and then add the reducing agent.
Caption: Reaction pathways in the reductive amination of DCFBA.
Knoevenagel Condensation (Aldehyde)
This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malonates, cyanoacetates), typically catalyzed by a weak base like piperidine or pyridine.[10][11]
Problem: Reaction fails to initiate or stalls.
Causality: The electrophilicity of the aldehyde's carbonyl carbon is crucial. While the chlorine and carboxyl groups are electron-withdrawing, which should activate the aldehyde, steric hindrance from the two ortho-chlorine atoms can impede the approach of the nucleophile. Furthermore, the acidic proton of the carboxylic acid can neutralize the basic catalyst.
Solution:
-
Protect the Carboxylic Acid: Convert the carboxylic acid to a methyl or ethyl ester prior to the condensation. This removes the acidic proton that can quench the catalyst and can improve solubility.
-
Use a Stronger Base/Catalyst System: While strong bases can cause self-condensation of the active methylene component, a slightly stronger, non-nucleophilic base might be required.[10] Alternatively, using the Doebner modification, where pyridine is both the catalyst and solvent, can be effective, especially if one of the activating groups on the nucleophile is a carboxylic acid, as this can lead to a decarboxylation-condensation cascade.[12][13]
-
Increase Temperature: These condensations often require heat to drive the final dehydration step. Refluxing in a solvent like toluene with a Dean-Stark trap to remove water can drive the equilibrium toward the product.
Wittig Reaction (Aldehyde)
The Wittig reaction converts the aldehyde to an alkene using a phosphonium ylide.[14][15] This is a robust C-C bond-forming reaction.
Problem: Low yield and recovery of starting aldehyde.
Causality: The primary issue is often inefficient formation or reactivity of the Wittig reagent (the ylide). The carboxylic acid group of DCFBA is a significant liability here, as the strong base (e.g., n-BuLi, NaH) used to generate the ylide from its phosphonium salt will deprotonate the carboxylic acid first.[16] This consumes at least one equivalent of base and can lead to solubility issues and side reactions.
Solution:
-
Protect the Carboxylic Acid: This is almost mandatory for a successful Wittig reaction. Convert the carboxylic acid to an ester (e.g., methyl ester) before attempting the reaction.
-
Use Stabilized Ylides: If possible, use a stabilized ylide (e.g., Ph₃P=CHCO₂Et). These ylides are less basic, can often be generated with weaker bases (like K₂CO₃), and are less likely to cause side reactions. They typically favor the formation of the (E)-alkene.[17]
-
Ensure Anhydrous Conditions: Both the ylide generation and the reaction itself are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
Suzuki-Miyaura Coupling (Aryl Chlorides)
This palladium-catalyzed cross-coupling reaction can be used to form biaryl compounds by reacting one or both of the aryl chlorides with a boronic acid or ester.[18]
Problem: No reaction or mono-coupling only.
Causality: Aryl chlorides are the least reactive of the aryl halides for Suzuki coupling, requiring specialized, electron-rich phosphine ligands and strong conditions to undergo oxidative addition to the Pd(0) center.[19][20] The two chlorine atoms on DCFBA are sterically hindered, further decreasing reactivity.
Solution:
-
Choose the Right Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[19] Use modern catalyst systems designed for this purpose, such as those based on Buchwald or Herrmann palladacycle catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).
-
Select the Correct Base and Solvent: A strong base is typically required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate. The reaction often requires high temperatures (80-120 °C) in solvents like dioxane, toluene, or DMF.
-
Consider Reactivity Differences: It is possible that one chlorine undergoes reaction preferentially, allowing for sequential couplings if desired. If double coupling is the goal, more forcing conditions (higher temperature, longer reaction time, higher catalyst loading) may be necessary.
Section 3: Experimental Protocol
This section provides a reliable, self-validating protocol for a common transformation.
Protocol: Reductive Amination of this compound with Benzylamine
This protocol details the synthesis of 4-((benzylamino)methyl)-3,5-dichlorobenzoic acid.
Materials:
-
This compound (DCFBA) (219.02 g/mol )
-
Benzylamine (107.15 g/mol )
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (211.94 g/mol )
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid, glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (4.38 g, 20.0 mmol, 1.0 equiv).
-
Solvent Addition: Add 100 mL of anhydrous dichloromethane. Stir the suspension.
-
Amine Addition: Add benzylamine (2.19 mL, 2.14 g, 20.0 mmol, 1.0 equiv) followed by glacial acetic acid (0.11 mL, 2.0 mmol, 0.1 equiv).
-
Imine Formation (Validation Step): Stir the reaction mixture at room temperature for 60 minutes. The suspension should become clearer as the imine forms.
-
Checkpoint: Withdraw a small aliquot for TLC analysis (e.g., 50:50 Ethyl Acetate:Hexanes). You should observe the consumption of the starting aldehyde and the appearance of a new, less polar spot for the imine intermediate.
-
-
Addition of Reducing Agent: Once imine formation is confirmed, add sodium triacetoxyborohydride (6.36 g, 30.0 mmol, 1.5 equiv) portion-wise over 15 minutes. Caution: Gas evolution (hydrogen) may occur.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours.
-
Checkpoint: Monitor the reaction by TLC or LC-MS until the imine intermediate is fully consumed.
-
-
Workup - Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. The product may precipitate. Add ethyl acetate (100 mL) to redissolve the solids. Separate the organic layer. Wash the organic layer with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel if necessary.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 4-Formylbenzoic Acid: Versatile Building Block for Biomedical Applications with Catalyst Properties_Chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 12. Knoevenagel Condensation [organic-chemistry.org]
- 13. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Wittig Reaction [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 3,5-Dichloro-4-formylbenzoic Acid
Welcome to the technical support center for the synthesis and optimization of 3,5-Dichloro-4-formylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing scientifically sound, field-tested insights to enhance the efficiency, yield, and purity of your reactions.
I. Synthetic Strategies and Key Considerations
The synthesis of this compound (C₈H₄Cl₂O₃)[1][2] presents unique challenges due to the electronic and steric effects of the substituents on the benzene ring. The presence of two electron-withdrawing chloro groups and a carboxylic acid moiety deactivates the ring, influencing the choice of synthetic route and reaction conditions. The most common and practical approaches involve either the formylation of a pre-existing dichlorinated benzoic acid derivative or the oxidation of a corresponding methyl group.
This guide will focus on the two primary synthetic pathways:
-
Vilsmeier-Haack Formylation of 3,5-Dichlorobenzoic Acid: A classic method for introducing a formyl group to an aromatic ring.[3][4] However, the deactivated nature of the substrate requires careful optimization.
-
Oxidation of 3,5-Dichloro-4-methylbenzoic Acid: This route leverages the selective oxidation of a methyl group to an aldehyde. Controlling the oxidation state is the critical challenge.
Below is a workflow diagram illustrating the decision-making process for selecting a synthetic route.
Caption: Decision workflow for selecting the synthetic route.
II. FAQs and Troubleshooting Guide
This section addresses common questions and issues encountered during the synthesis of this compound, categorized by the synthetic approach.
A. Vilsmeier-Haack Formylation Route
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate an electron-rich aromatic ring.[5][6]
Q1: My Vilsmeier-Haack reaction with 3,5-dichlorobenzoic acid is not proceeding or giving very low yields. What are the likely causes and solutions?
A1: This is a common issue due to the electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group, which deactivates the aromatic ring towards electrophilic substitution. The Vilsmeier reagent is a relatively weak electrophile.[7]
-
Causality: The reduced nucleophilicity of the benzene ring hinders the attack on the electrophilic Vilsmeier reagent.
-
Troubleshooting Steps:
-
Increase Reaction Temperature and Time: Carefully increase the reaction temperature in increments (e.g., from room temperature to 60-80 °C) and extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Stoichiometry of Reagents: An excess of the Vilsmeier reagent may be required to drive the reaction to completion. Try increasing the molar ratio of POCl₃ and DMF relative to the 3,5-dichlorobenzoic acid.
-
Solvent Choice: While DMF is a reactant, using it as the solvent can sometimes be beneficial.[5] Alternatively, a non-reactive, high-boiling solvent like 1,2-dichloroethane can be used.
-
Protecting the Carboxylic Acid: The carboxylic acid group can interfere with the reaction. Consider converting it to an ester (e.g., methyl or ethyl ester) prior to the formylation reaction. The ester can be hydrolyzed back to the carboxylic acid after the formylation step.
-
Q2: I am observing the formation of multiple byproducts. What are they and how can I minimize them?
A2: Side reactions can be prevalent under harsh reaction conditions.
-
Potential Byproducts:
-
Unreacted Starting Material: Due to the low reactivity of the substrate.
-
Formation of Acid Chloride: The carboxylic acid can react with POCl₃ to form the corresponding acid chloride.
-
Decarboxylation: At high temperatures, decarboxylation of the starting material or product may occur.
-
-
Minimization Strategies:
-
Temperature Control: Avoid excessively high temperatures. A carefully controlled temperature ramp can help find the optimal balance between reaction rate and byproduct formation.
-
Order of Addition: Slowly add the POCl₃ to the solution of 3,5-dichlorobenzoic acid in DMF at a low temperature (e.g., 0 °C) before gently heating.[5] This allows for the controlled formation of the Vilsmeier reagent.
-
Aqueous Workup: A careful aqueous workup is crucial to hydrolyze any remaining iminium intermediates and quench excess reagents.[5]
-
B. Oxidation of 3,5-Dichloro-4-methylbenzoic Acid
This route involves the synthesis of the precursor, 3,5-dichloro-4-methylbenzoic acid, followed by its selective oxidation.
Q3: My synthesis of the precursor, 3,5-dichloro-4-methylbenzoic acid from p-toluic acid, is giving a low yield. How can I optimize this step?
A3: The direct chlorination of p-toluic acid can be challenging. A common method involves using a Lewis acid catalyst like aluminum chloride (AlCl₃) with chlorine gas.[8]
-
Causality: Inefficient chlorination or side reactions can reduce the yield.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a low temperature (below 10 °C) during the addition of the chlorinating agent to prevent undesired side reactions.[8]
-
Moisture Control: The reaction is sensitive to moisture, which can deactivate the Lewis acid catalyst. Ensure all glassware is dry and use anhydrous solvents.
-
Monitoring: Follow the reaction's progress by GLC or HPLC to determine the optimal reaction time and avoid over-chlorination.[8]
-
Q4: The oxidation of the methyl group in 3,5-dichloro-4-methylbenzoic acid is leading to the formation of 3,5-dichloroterephthalic acid (over-oxidation). How can I selectively obtain the aldehyde?
A4: Over-oxidation of the methyl group to a carboxylic acid is a primary challenge. The choice of oxidizing agent and reaction conditions is critical.
-
Causality: Strong oxidizing agents or prolonged reaction times will favor the formation of the thermodynamically more stable carboxylic acid.
-
Troubleshooting & Optimization:
-
Choice of Oxidizing Agent:
-
Milder Oxidants: Consider using milder oxidizing agents that are known for stopping at the aldehyde stage. Examples include manganese dioxide (MnO₂) or ceric ammonium nitrate (CAN).
-
Controlled Oxidation: If using stronger oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide[9], carefully control the stoichiometry. Add the oxidant in portions and monitor the reaction closely by TLC or HPLC.
-
-
Reaction Conditions:
-
Temperature: Perform the reaction at lower temperatures to reduce the rate of over-oxidation.
-
pH Control: The pH of the reaction medium can influence the selectivity. Buffer the reaction mixture if necessary.
-
-
Protection-Deprotection Strategy: An alternative is to protect the carboxylic acid as an ester. This can sometimes improve the selectivity of the methyl group oxidation. The ester can then be hydrolyzed post-oxidation.
-
Quantitative Data Summary for Oxidation Optimization:
| Oxidizing Agent | Typical Temperature (°C) | Solvent | Key Considerations |
| MnO₂ | 25 - 100 | Dichloromethane, Chloroform | Requires a large excess of the reagent. |
| Ceric Ammonium Nitrate (CAN) | 25 - 60 | Acetonitrile/Water | Stoichiometric amounts are often used. |
| H₂O₂/Catalyst | 50 - 80 | Acetic Acid | Catalyst choice (e.g., Co, Mo, Br complexes) is crucial.[9] |
| KMnO₄ | 0 - 25 | Acetone/Water | Careful control of stoichiometry and pH is essential. |
III. Experimental Protocols
Protocol 1: Synthesis of 3,5-Dichloro-4-methylbenzoic Acid[8]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet, dissolve p-toluic acid in methylene chloride.
-
Catalyst Addition: Cool the solution to below 10 °C using an ice-water bath and add aluminum chloride portion-wise.
-
Chlorination: Bubble chlorine gas through the solution at a rate that maintains the temperature below 10 °C.
-
Monitoring: Monitor the reaction by gas-liquid chromatography until the starting material is consumed (approximately 4 hours).
-
Workup: Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be recrystallized from acetone/water or ethyl acetate/hexane.
Protocol 2: General Procedure for Oxidation to this compound
-
Reaction Setup: Dissolve 3,5-dichloro-4-methylbenzoic acid in a suitable solvent (e.g., acetic acid, acetonitrile).
-
Oxidant Addition: Add the chosen oxidizing agent (e.g., CAN, portion-wise KMnO₄) at the appropriate temperature (see table above).
-
Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting material and the appearance of the product.
-
Workup: Quench the reaction appropriately (e.g., with sodium bisulfite for KMnO₄). Acidify the solution if necessary and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.[10]
IV. Analytical Methods and Characterization
Proper analysis is key to optimizing the reaction and ensuring product purity.
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexane) and visualize with UV light.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction conversion and product purity.[11] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like trifluoroacetic acid) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing the purity of starting materials and identifying volatile byproducts. Derivatization of the carboxylic acid to a more volatile ester may be necessary.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the final product. Expect to see characteristic peaks for the aldehyde proton (~10 ppm), aromatic protons, and the carboxylic acid proton.
-
Infrared (IR) Spectroscopy: Shows characteristic stretches for the aldehyde C-H, carbonyl (C=O) of the aldehyde and carboxylic acid, and the O-H of the carboxylic acid.
Caption: Analytical workflow for the synthesis process.
V. References
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). MESITALDEHYDE. Org. Synth. 1966, 46, 68. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Optimizing reaction conditions for the synthesis of 3,5-dichlorobenzoic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). JPH08127553A - Production of formyl benzoic acid. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 3,5-Dichloro-4-methylbenzoic acid synthesis. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from --INVALID-LINK--
-
Patil, P. G., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from a specific, though not broadly known, institutional repository or journal.
-
Google Patents. (n.d.). CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN105837432A - Novel preparation method of 3,5-dichlorobenzoyl chloride. Retrieved from --INVALID-LINK--
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from a specific supplementary information document on the RSC website.
-
Organic Syntheses. (n.d.). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Org. Synth. 1951, 31, 96. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). A new method for synthesizing 4-Formylbenzoic acid. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 3-(3,5-dichlorophenyl)benzoic Acid. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Challenges in the work-up procedure for Methyl 4-formylbenzoate reactions. Retrieved from --INVALID-LINK--
-
J&K Scientific. (n.d.). This compound, 97%. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017). Formation of Bis(3,5-dichloro-4-hydroxyphenyl)methane From the Reduction of 3,5-Dichloro-4-hydroxybenzoic acid. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3,5-Dichloro-4-methylbenzoic acid. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 153203-80-6|this compound. Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). The Chemical Properties and Synthesis of 4-Formylbenzoic Acid Explained. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Degradation pathway for 3-chlorobenzoic acid by.... Retrieved from a specific research paper on ResearchGate.
-
Google Patents. (n.d.). CN106588606A - Method of continuously oxidizing 3,5-dichlorotoluene for producing 3,5-dichlorobenzaldehyde. Retrieved from --INVALID-LINK--
-
VEGSCI Inc. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from a specific article on Semantic Scholar.
References
- 1. This compound | C8H4Cl2O3 | CID 19788159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 153203-80-6 [sigmaaldrich.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. 3,5-Dichloro-4-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. CN106588606A - Method of continuously oxidizing 3,5-dichlorotoluene for producing 3,5-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
identifying impurities in 3,5-Dichloro-4-formylbenzoic acid samples
Welcome to the technical support resource for 3,5-Dichloro-4-formylbenzoic acid (DCFBA). This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in DCFBA samples. The presence of unwanted chemicals, even in trace amounts, can significantly alter the efficacy, safety, and stability of active pharmaceutical ingredients (APIs).[1][2][3] This document provides field-proven insights and validated protocols to ensure the quality and integrity of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
The impurity profile of this compound is heavily dependent on the synthetic route employed.[4] However, based on common synthetic pathways starting from precursors like p-methylbenzoic acid or toluic acid derivatives, impurities can be broadly categorized.[5][6]
-
Process-Related Impurities (Organic): These arise from the chemical transformations during synthesis.
-
Starting Materials: Unreacted precursors, such as 4-formylbenzoic acid or 3,5-dichlorotoluene.
-
Intermediates: Incompletely chlorinated species like 3-Chloro-4-formylbenzoic acid or partially oxidized intermediates.
-
Isomeric Byproducts: Impurities arising from non-specific chlorination, such as 2,4-dichloro- or 3,4-dichloro- isomers.
-
-
Process-Related Impurities (Inorganic): These include residual catalysts, reagents, or salts from the manufacturing process.[7]
-
Residual Solvents: Volatile organic compounds used during synthesis or purification that are not completely removed.[4][7]
-
Degradation Products: Impurities formed during storage due to factors like heat, light, or moisture, which can cause oxidation of the aldehyde or other reactions.[2]
Here is a summary of likely organic impurities:
| Impurity Name | Chemical Structure | Likely Origin |
| 4-Formylbenzoic acid | C₈H₆O₃ | Unreacted starting material |
| 3-Chloro-4-formylbenzoic acid | C₈H₅ClO₃ | Incomplete chlorination intermediate |
| 3,5-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | Over-oxidation of a precursor or side reaction |
| 5-Chloro-2-formylbenzoic acid | C₈H₅ClO₃ | Isomeric byproduct[8] |
Q2: Why is impurity identification in an API intermediate like DCFBA so critical?
Controlling impurities is fundamental to ensuring that medicines are safe and effective.[3] Even small amounts of impurities can have significant consequences:
-
Toxicity: Some impurities, particularly genotoxic ones, can pose serious health risks even at very low concentrations.[7]
-
Altered Efficacy: Impurities can interfere with the API's therapeutic effect or alter its pharmacokinetic properties.[7]
-
Reduced Stability: The presence of reactive impurities can accelerate the degradation of the API, reducing the drug product's shelf life.[2][4][7]
-
Regulatory Compliance: Regulatory agencies like the FDA and EMA have stringent guidelines for impurity levels. Failure to meet these standards can lead to batch rejection and significant delays in drug development.[3]
Q3: What is the best initial analytical technique for assessing the purity of a new batch of DCFBA?
For a comprehensive initial assessment, High-Performance Liquid Chromatography (HPLC) coupled with a UV or Photodiode Array (PDA) detector is the industry standard. This technique offers an excellent balance of sensitivity, selectivity, and quantitative accuracy for non-volatile aromatic carboxylic acids like DCFBA.[9] A well-developed HPLC method can simultaneously separate the main compound from its various potential impurities, allowing for accurate quantification and purity assessment in a single run.
Analytical & Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for the key analytical techniques used in impurity profiling of this compound.
Workflow for Impurity Identification
The following diagram outlines a logical workflow for the comprehensive analysis of a DCFBA sample.
Caption: A logical workflow for impurity identification in DCFBA samples.
High-Performance Liquid Chromatography (HPLC)
Reverse-Phase HPLC (RP-HPLC) is the cornerstone for analyzing DCFBA. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase.[9] Acidifying the mobile phase suppresses the ionization of the carboxylic acid group, increasing its retention.[9]
Experimental Protocol: RP-HPLC Method
This protocol provides a robust starting point for method development.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Gradient pump, autosampler, column oven, PDA/UV detector | Standard configuration for pharmaceutical analysis.[9] |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good resolution for aromatic acids.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to ensure the analyte is in its non-ionized form.[9] |
| Mobile Phase B | Acetonitrile (or Methanol) | Organic modifier to elute the compound.[9][10] |
| Gradient | 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18-20 min: 30% B | A gradient ensures separation of early and late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic compounds typically show strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | |
| Diluent | Acetonitrile:Water (50:50, v/v) | Ensures good solubility and peak shape. |
Troubleshooting HPLC Issues
Caption: Decision tree for troubleshooting an unexpected HPLC peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for identifying and quantifying volatile impurities, such as residual solvents. It can also be used to analyze the main analyte and non-volatile impurities after a chemical modification step called derivatization.[11]
Experimental Protocol: GC-MS for Residual Solvents (Headspace)
-
Sample Preparation: Accurately weigh ~100 mg of the DCFBA sample into a headspace vial. Add a high-boiling point solvent (e.g., DMSO or DMF) to dissolve the sample.
-
Incubation: Place the vial in the headspace autosampler. Incubate at a set temperature (e.g., 80 °C) for a defined period (e.g., 15 minutes) to allow volatile solvents to partition into the gas phase.
-
Injection: A sample of the vapor (headspace) is automatically injected into the GC.
-
Separation: Use a standard capillary column (e.g., DB-624) suitable for solvent analysis. Program the oven temperature to ramp from low to high (e.g., 40 °C to 240 °C) to separate the solvents based on their boiling points.
-
Detection: The mass spectrometer scans a mass range (e.g., 35-300 amu). The resulting mass spectra of the eluting peaks are compared against a spectral library (e.g., NIST) for positive identification.
Causality Note: Derivatization (e.g., methylation with diazomethane or trimethylsilyl derivatization) is often required to analyze carboxylic acids by GC-MS.[12][13] This process converts the non-volatile acid into a more volatile ester, making it suitable for GC analysis.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation of unknown impurities once they are isolated. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
| Nucleus | Expected Signals for this compound | Interpretation |
| ¹H NMR | ~10.5 ppm (singlet, 1H) | Aldehyde proton (-CHO) |
| ~8.3 ppm (singlet, 2H) | Aromatic protons | |
| >13 ppm (broad singlet, 1H) | Carboxylic acid proton (-COOH) | |
| ¹³C NMR | ~190 ppm | Aldehyde carbonyl carbon |
| ~165 ppm | Carboxylic acid carbonyl carbon | |
| ~140-128 ppm | Aromatic carbons |
Troubleshooting Insight: The presence of an impurity with a different substitution pattern will disrupt the singlet signal for the aromatic protons. For example, a mono-chlorinated impurity would likely show a more complex set of doublet and triplet signals in the aromatic region (8.0-7.5 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups. It serves as an excellent identity check.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300-2500 (broad) | O-H stretch | Carboxylic acid[14] |
| ~1700-1680 | C=O stretch | Aldehyde carbonyl[14] |
| ~1710-1680 | C=O stretch | Carboxylic acid carbonyl[14][15] |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
| ~800-600 | C-Cl stretch | Aryl halide |
Expert Tip: The two carbonyl (C=O) stretching bands from the aldehyde and carboxylic acid groups may overlap significantly. The most telling feature for the carboxylic acid is the extremely broad O-H stretch, which is a result of hydrogen bonding.[14]
References
- 1. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 2. qingmupharm.com [qingmupharm.com]
- 3. fbpharmtech.com [fbpharmtech.com]
- 4. oceanicpharmachem.com [oceanicpharmachem.com]
- 5. JPH08127553A - Production of formyl benzoic acid - Google Patents [patents.google.com]
- 6. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]
- 7. contractpharma.com [contractpharma.com]
- 8. CAS 4506-45-0 5-Chloro-2-formylbenzoic acid Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. env.go.jp [env.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. files01.core.ac.uk [files01.core.ac.uk]
preventing decomposition of 3,5-Dichloro-4-formylbenzoic acid during reactions
Welcome to the technical support center for 3,5-Dichloro-4-formylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the use of this versatile bifunctional molecule. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and prevent its decomposition during chemical reactions, ensuring the integrity and success of your experiments.
Introduction
This compound is a valuable building block in organic synthesis, prized for its dual reactivity conferred by the aldehyde and carboxylic acid functional groups.[1] However, the very features that make it so useful—the electron-withdrawing nature of its substituents and the inherent reactivity of its functional groups—also render it susceptible to specific degradation pathways under certain reaction conditions. This guide will delve into the primary decomposition mechanisms and provide actionable troubleshooting protocols to maintain the compound's stability.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound?
A1: The three primary decomposition pathways to be aware of are:
-
Cannizzaro Reaction: A base-induced disproportionation of the aldehyde group.[2][3][4]
-
Decarboxylation: The loss of carbon dioxide from the carboxylic acid group, typically at elevated temperatures.[5][6]
-
Nucleophilic Aromatic Substitution: The displacement of one or both of the chlorine atoms by a nucleophile.[7][8]
Q2: At what pH range is this compound most stable?
A2: The compound is most stable in acidic to neutral conditions (pH < 7). Strongly alkaline conditions (pH > 9) should be avoided as they can promote the Cannizzaro reaction. The chlorine and formyl groups are electron-withdrawing, which increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.[9]
Q3: Is this compound sensitive to high temperatures?
A3: Yes, prolonged exposure to high temperatures can induce decarboxylation, especially in the presence of certain metal catalysts like copper or palladium.[5] It is advisable to conduct reactions at the lowest effective temperature.
Q4: Can I use strong nucleophiles in reactions with this compound?
A4: Caution is advised. The electron-withdrawing formyl and carboxyl groups activate the aromatic ring, making the chlorine atoms susceptible to nucleophilic aromatic substitution, particularly those at the ortho and para positions to the activating groups.[8] The choice of nucleophile and reaction conditions should be carefully considered to avoid this unwanted side reaction.
Troubleshooting Guides
Issue 1: Low Yield and Formation of Unexpected Byproducts in Basic Media
Symptom: You are running a reaction under basic conditions and observe a lower than expected yield of your desired product, accompanied by the formation of two new, more polar compounds.
Probable Cause: Cannizzaro Reaction
The Cannizzaro reaction is a disproportionation reaction that occurs with aldehydes lacking α-hydrogens, such as this compound, in the presence of a strong base.[2][4][10][11] In this process, one molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to a carboxylic acid.
Proposed Decomposition Pathway:
Caption: Cannizzaro reaction pathway for this compound.
Troubleshooting Protocol
-
pH Control:
-
Action: If possible, modify your reaction to proceed under acidic or neutral conditions.
-
Causality: The Cannizzaro reaction is base-catalyzed. By removing the strong base, you eliminate a key reagent for this decomposition pathway.[2]
-
-
Use of Weaker Bases:
-
Action: If a base is essential, consider using a weaker, non-nucleophilic base such as sodium carbonate (Na₂CO₃) or triethylamine (NEt₃) instead of strong bases like NaOH or KOH.
-
Causality: Weaker bases are less likely to initiate the nucleophilic attack on the aldehyde's carbonyl carbon, which is the first step of the Cannizzaro mechanism.[4]
-
-
Temperature Management:
-
Action: Run the reaction at a lower temperature.
-
Causality: Like many reactions, the rate of the Cannizzaro reaction is temperature-dependent. Reducing the temperature can slow down this unwanted side reaction.
-
| Parameter | Recommended Condition | Rationale |
| pH | < 7 | Prevents base-catalyzed Cannizzaro reaction. |
| Base | Weak, non-nucleophilic (e.g., Na₂CO₃) | Avoids initiation of the Cannizzaro mechanism. |
| Temperature | As low as feasible for the desired reaction | Reduces the rate of decomposition. |
Issue 2: Gas Evolution and Formation of a Less Functionalized Aromatic Compound
Symptom: During your reaction, particularly at elevated temperatures, you notice gas evolution (effervescence) and your final product analysis shows the presence of 3,5-dichlorobenzaldehyde.
Probable Cause: Decarboxylation
The carboxylic acid group can be removed from the aromatic ring as carbon dioxide (CO₂) in a process called decarboxylation. This is often facilitated by heat. The presence of electron-withdrawing groups, such as the two chlorine atoms and the formyl group on this compound, can stabilize the intermediate carbanion formed during decarboxylation, making this process more favorable than for benzoic acid itself.[5]
Proposed Decomposition Pathway:
Caption: Decarboxylation of this compound.
Troubleshooting Protocol
-
Temperature Optimization:
-
Action: Carefully control the reaction temperature and avoid overheating. Determine the minimum temperature required for your desired transformation.
-
Causality: Decarboxylation is a thermally driven process. By lowering the temperature, you reduce the kinetic energy available to overcome the activation barrier for the C-C bond cleavage.
-
-
Avoid Certain Metal Catalysts:
-
Action: If your reaction protocol uses a metal catalyst, be aware that copper and palladium salts are known to promote decarboxylation of benzoic acids.[5] If possible, screen for alternative catalysts.
-
Causality: These metals can coordinate with the carboxylate, facilitating the removal of CO₂ and stabilizing the resulting aryl-metal intermediate.
-
-
Derivative Protection:
-
Action: In multi-step syntheses, consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) early in the sequence.
-
Causality: Esters are generally much more stable towards decarboxylation than carboxylic acids. The ester can be hydrolyzed back to the carboxylic acid in a later step under milder conditions if needed.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | Monitor and maintain at the lowest effective level | Minimizes thermal decomposition. |
| Catalysts | Avoid Cu and Pd salts if possible | These metals are known to catalyze decarboxylation. |
| Reaction Strategy | Protect the carboxylic acid as an ester | Increases stability towards heat. |
Issue 3: Unintended Halogen Displacement
Symptom: Your product analysis (e.g., by mass spectrometry) reveals a product with a mass corresponding to the replacement of one or both chlorine atoms with your nucleophile.
Probable Cause: Nucleophilic Aromatic Substitution (SNAr)
The aromatic ring of this compound is electron-deficient due to the strong electron-withdrawing effects of the formyl and carboxyl groups. This makes the ring susceptible to attack by strong nucleophiles, leading to the displacement of the chloride leaving groups.
Proposed Reaction Pathway:
Caption: Nucleophilic aromatic substitution (SNAr) on this compound.
Troubleshooting Protocol
-
Nucleophile Choice and Concentration:
-
Temperature Control:
-
Action: Perform the reaction at lower temperatures.
-
Causality: The activation energy for SNAr can be significant. Lowering the temperature will slow down this unwanted reaction, often more than the desired reaction.
-
-
Protecting Group Strategy:
-
Action: Temporarily convert the electron-withdrawing groups into less activating ones. For example, the aldehyde could be protected as an acetal.
-
Causality: Protecting the formyl group as an acetal reduces its electron-withdrawing capability, thereby deactivating the aromatic ring towards nucleophilic attack and preserving the chloro substituents.
-
| Parameter | Recommended Condition | Rationale |
| Nucleophile | Use weaker nucleophiles or stoichiometric amounts | Reduces the rate of the SNAr side reaction. |
| Temperature | Maintain at the lowest effective level | Slows the kinetics of the substitution. |
| Protecting Groups | Protect aldehyde as an acetal | Reduces the electron-withdrawing nature of the ring. |
References
- 1. nbinno.com [nbinno.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01755C [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. THE CANNIZZARO REACTION OF AROMATIC ALDEHYDES - ProQuest [proquest.com]
- 11. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 12. gacariyalur.ac.in [gacariyalur.ac.in]
- 13. Khan Academy [khanacademy.org]
Technical Support Center: Work-up Procedures for Reactions Containing 3,5-Dichloro-4-formylbenzoic Acid
Welcome to the technical support guide for handling reactions involving 3,5-Dichloro-4-formylbenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional reagent. The unique chemical nature of this compound, possessing both a reactive aldehyde and an acidic carboxylic acid moiety, presents specific challenges and opportunities during reaction work-up and purification. This guide provides in-depth, field-tested answers to common questions, explaining not just the "how" but the critical "why" behind each procedural step.
Section 1: Foundational Properties & Strategic Considerations
Before addressing specific troubleshooting scenarios, it is crucial to understand the physicochemical properties of this compound, as these directly influence the design of any successful work-up protocol.
The molecule possesses two key functional groups:
-
Aromatic Carboxylic Acid (-COOH): This group is acidic and will be deprotonated (forming a carboxylate salt) under basic conditions. This property is the cornerstone of purification by acid-base extraction.
-
Aromatic Aldehyde (-CHO): This group is susceptible to nucleophilic attack and can undergo reactions like reductive amination, oxidation to a carboxylic acid, or reduction to an alcohol.[1] Its reactivity must be considered during quenching and extraction to avoid unwanted side reactions.
The dual functionality of this reagent makes it a valuable building block in the synthesis of pharmaceuticals and other complex molecules.[2] However, this same feature necessitates careful planning during purification.
Key Physicochemical Data Summary
| Property | Value / Observation | Implication for Work-up |
| Molecular Formula | C₈H₄Cl₂O₃[3] | --- |
| Molecular Weight | 219.02 g/mol [3] | Used for stoichiometric calculations. |
| Appearance | White to light yellow crystalline solid. | Physical state at room temperature. |
| Boiling Point | 376.1 °C at 760 mmHg[4] | Distillation is not a viable purification method for this compound. |
| Solubility | Generally low in water, higher in polar organic solvents like DMF.[1] | Choice of reaction and extraction solvents is critical. |
Section 2: General Work-up Strategy: A Decision-Making Workflow
A successful work-up hinges on selectively separating your desired product from unreacted starting materials, reagents, and byproducts. The bifunctional nature of this compound allows for a robust purification strategy based on pH-controlled extractions.
The following flowchart outlines a general decision-making process for a typical reaction work-up.
Section 3: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the work-up of reactions involving this compound.
Question 1: My product is an amine from a reductive amination. How do I effectively separate it from the unreacted starting acid?
Answer: This is a classic purification challenge that leverages the different acid-base properties of the starting material and the product.
The Causality: Your starting material is an acid, and your product is a base (amine). This difference is key. The goal is to manipulate the pH of the aqueous phase during extraction to ensure only one of these compounds is charged (and therefore water-soluble) at a time.
Recommended Protocol:
-
Initial Quench & Dilution: After the reaction is complete, carefully quench any remaining reducing agent as per the specific reagent's protocol (e.g., slow addition of water for borohydrides). Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basic Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) sodium hydroxide (NaOH) solution.
-
What's Happening: The base will deprotonate the carboxylic acid of the unreacted this compound, forming its sodium salt. This salt is ionic and highly soluble in the aqueous layer. Your amine product, being basic, will remain in its neutral form and stay dissolved in the organic layer.
-
-
Separation: Separate the two layers. The aqueous layer now contains the starting material as a salt. The organic layer contains your desired amine product.
-
Acidic Wash (Optional but Recommended): To remove any non-acidic, basic impurities, you can wash the organic layer with a dilute acid (e.g., 1M HCl). Your amine product will now become a protonated, water-soluble salt. You can then re-basify this aqueous layer and re-extract your purified amine.
-
Final Steps: Dry the final organic layer containing your product over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Question 2: During the basic wash, a thick white precipitate formed at the interface of the organic and aqueous layers. What is it and how do I handle it?
Answer: This is a common issue, especially with aromatic carboxylic acids. The precipitate is likely the sodium salt of your starting material, this compound, which has limited solubility in both the aqueous and organic phases.
The Causality: While the sodium salt is more water-soluble than the neutral acid, its solubility is still finite. If the concentration is high, it can crash out of the solution, forming an emulsion or a solid layer that makes separation impossible.
Troubleshooting Steps:
-
Dilute, Dilute, Dilute: The most effective solution is to add more water to the separatory funnel. This will increase the volume of the aqueous phase and help dissolve the precipitated salt. You may need to add a significant amount of water.
-
Add More Organic Solvent: Concurrently, adding more of your organic extraction solvent can help to keep the organic phase less saturated and improve the partition coefficient.
-
Consider a Different Base: In some cases, using a weaker base like potassium carbonate (K₂CO₃) or a buffered solution might mitigate the issue, although NaHCO₃ or NaOH are standard.
-
Mechanical Agitation: Gently swirl or stir the mixture after dilution to encourage the solid to dissolve fully before attempting to separate the layers. Avoid vigorous shaking, which can worsen emulsions.
Question 3: I've modified the carboxylic acid (e.g., to an ester or amide). How does my work-up strategy change?
Answer: If you have derivatized the carboxylic acid, you have fundamentally changed the molecule's acid-base properties. You can no longer rely on a basic wash to extract it into an aqueous layer.
The Causality: By converting the -COOH group to a neutral ester (-COOR) or amide (-CONR₂), you have removed the acidic proton. The molecule is now neutral (or basic, if the amide contains a free amine).
New Strategy:
-
If the Aldehyde is Unchanged: Your product is now a neutral compound. Standard work-up procedures apply: quench the reaction, perform a liquid-liquid extraction, wash the organic layer with water and/or brine to remove water-soluble impurities, dry, and concentrate. Purification will likely require column chromatography or crystallization to separate your neutral product from other neutral starting materials or byproducts.
-
If Both Groups Have Reacted: If you have, for example, esterified the acid and performed a reductive amination on the aldehyde, your final product is likely a neutral or basic amino ester. Purification will almost certainly require chromatography to achieve high purity.
Question 4: What are the best practices for crystallizing the final product or the starting material itself for purification?
Answer: Crystallization is an excellent technique for purifying solid aromatic compounds like this compound and its derivatives.[5][6] The key is to find a suitable solvent system.
The Causality: A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[6] This differential solubility allows the compound to dissolve at high temperatures and then crystallize out in a pure form as the solution cools, leaving impurities behind in the solvent (the "mother liquor").
Recommended Protocol for Crystallization:
-
Solvent Screening: Test the solubility of a small amount of your crude material in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, heptane, or mixtures thereof).
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude solid until it completely dissolves. Using a condenser is advisable to prevent solvent loss.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Do not disturb it. Slow cooling encourages the formation of larger, purer crystals.[7]
-
Induce Crystallization (if needed): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.
-
Ice Bath: Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of the crystallized product.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of the cold crystallization solvent to remove any adhering mother liquor, and dry them under a vacuum.
Common Solvent Systems:
-
For this compound itself, alcohol/water or toluene/heptane mixtures are often good starting points.
-
For derivatives, the ideal solvent will depend on the new functional groups present.
Section 4: pH-Dependent Partitioning Explained
Understanding how pH affects the solubility of your compound is fundamental to designing an effective extraction protocol. The diagram below illustrates this principle for this compound.
This principle is the foundation of acid-base extraction, a powerful tool for purifying this class of compounds.[5][8][9] By adjusting the pH, you can effectively "switch" the compound's preference between the organic and aqueous layers, leaving impurities behind.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C8H4Cl2O3 | CID 19788159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. depts.washington.edu [depts.washington.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of 3,5-Dichloro-4-formylbenzoic Acid and Its Derivatives
Welcome to the technical support center for 3,5-dichloro-4-formylbenzoic acid (DCFBA) and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but often challenging chemical scaffold. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your characterization workflows effectively.
The unique trifunctional nature of DCFBA—a carboxylic acid, an aldehyde, and a dichlorinated aromatic ring—presents a specific set of analytical hurdles. This guide addresses the most common issues encountered during spectroscopic, chromatographic, and solid-state analysis.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge crucial for handling and analyzing DCFBA and its derivatives.
Q1: What are the key structural features of this compound that influence its characterization?
The structure of DCFBA (C₈H₄Cl₂O₃, Molar Mass: ~219.02 g/mol ) is defined by three key functionalities on a benzene ring, each presenting distinct analytical behavior[1]:
-
Carboxylic Acid (-COOH): This acidic proton is often broad or may exchange in ¹H NMR, and its high polarity can cause peak tailing in reverse-phase chromatography. It's a prime site for derivatization, such as ester or amide formation[2].
-
Aldehyde (-CHO): The aldehyde proton has a characteristic downfield shift in ¹H NMR (~10 ppm)[3]. This group is reactive and can form hydrates or acetals, potentially leading to unexpected species in your analysis.
-
Dichlorinated Benzene Ring: The two chlorine atoms create a distinctive isotopic pattern in mass spectrometry, which is a powerful diagnostic tool[4]. The electron-withdrawing nature of the chlorine atoms and the other substituents significantly influences the chemical shifts of the aromatic protons.
Q2: What are the typical solubility issues encountered with this compound and how can they be overcome for analysis?
Like many benzoic acid derivatives, DCFBA has limited solubility in water but is soluble in polar organic solvents[5][6].
-
Poor Aqueous Solubility: The hydrophobic, chlorinated aromatic ring counteracts the polarity of the carboxylic acid and aldehyde groups, leading to poor solubility in neutral water[5].
-
Good Organic Solvent Solubility: It dissolves well in solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and acetone[2][5]. For NMR analysis, DMSO-d₆ is a common and effective choice.
-
Troubleshooting Tip: For aqueous-based analyses like reverse-phase HPLC, solubility can be dramatically improved by adjusting the pH. Deprotonating the carboxylic acid (pKa ≈ 3-4) with a small amount of base (e.g., ammonium hydroxide) to form the carboxylate salt will significantly increase aqueous solubility.
Q3: What are common impurities I might see from its synthesis, and how can I detect them?
Impurities often stem from incomplete reactions or side reactions during synthesis. Common synthetic routes may involve the chlorination and formylation of a benzoic acid precursor[7][8]. Potential impurities include:
-
Starting Materials: Unreacted p-methylbenzoic acid or related precursors.
-
Incompletely Chlorinated Species: Mono-chlorinated intermediates (e.g., 3-chloro-4-formylbenzoic acid).
-
Over-Chlorinated Species: Introduction of additional chlorine atoms on the ring.
-
Oxidation/Reduction Products: The aldehyde can be oxidized to a second carboxylic acid (isophthalic acid derivative) or reduced to an alcohol, particularly if reducing agents are used in subsequent steps[2].
-
Detection: HPLC-UV is an excellent tool for detecting these impurities, as they will likely have different retention times and UV spectra. Mass spectrometry can confirm their identities by their molecular weight.
Section 2: Troubleshooting Guide: Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural elucidation, but the spectra of DCFBA derivatives can be deceptive.
Q: Why is my ¹H NMR spectrum showing broad peaks for the carboxylic acid and aldehyde protons?
-
Causality: The carboxylic acid proton (-COOH) is acidic and undergoes rapid chemical exchange with trace amounts of water in the NMR solvent (even in deuterated solvents). This exchange broadens the signal significantly, often to the point where it's just a low, wide bump or is invisible. Its chemical shift is also highly concentration-dependent, typically appearing between 12-14 ppm[3]. The aldehyde proton (-CHO) can also participate in slower exchange processes or hydrogen bonding, which can cause moderate broadening.
-
Solution:
-
Use High-Purity Solvent: Ensure your deuterated solvent (e.g., DMSO-d₆) is fresh and dry.
-
D₂O Exchange: To confirm the -COOH peak, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The acidic proton will exchange with deuterium, causing the peak to disappear. This is a definitive test.
-
Low Temperature: Cooling the sample can sometimes slow the exchange rate enough to sharpen the peak, but this is often not necessary for simple confirmation.
-
Q: I'm having trouble assigning the aromatic protons in my substituted derivatives. Any tips?
-
Causality: In the parent DCFBA, the two aromatic protons are chemically equivalent due to the molecule's symmetry, resulting in a single peak (a singlet) in the aromatic region (typically 7-8.5 ppm). When you create a derivative, for example by forming an amide, this symmetry may be broken, leading to more complex splitting patterns (e.g., two doublets). The electron-withdrawing or -donating nature of your derivatizing group will influence the exact chemical shifts.
-
Solution:
-
Consult Correlation Tables: Use standard NMR chemical shift tables for substituted benzene rings as a starting point.
-
2D NMR: If the ¹H spectrum is ambiguous, run a 2D experiment. A COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons, while a HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to the carbon it's attached to, and a HMBC (Heteronuclear Multiple Bond Correlation) will show correlations over 2-3 bonds. An HMBC is particularly useful for connecting the aromatic protons to the carbonyl carbons of the acid and aldehyde groups.
-
-
Weigh Sample: Accurately weigh 5-10 mg of your dried DCFBA derivative directly into a clean, dry NMR tube.
-
Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Dissolve: Vortex the sample thoroughly until the solid is completely dissolved. Gentle warming may be required for less soluble derivatives.
-
Filter (Optional): If any particulate matter remains, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming problems.
-
Acquire Spectrum: Acquire a standard ¹H spectrum. If needed, follow up with ¹³C, DEPT-135, and 2D experiments (COSY, HSQC, HMBC) for full structural assignment.
Mass Spectrometry (MS)
MS is critical for confirming molecular weight and elemental composition. For halogenated compounds, it offers a unique diagnostic fingerprint.
Q: What is the expected isotopic pattern for a compound containing two chlorine atoms like this compound?
-
Causality: Chlorine has two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance), with a mass difference of approximately 2 Da.[4] When a molecule contains two chlorine atoms, the molecular ion region will show a characteristic cluster of peaks due to the different possible combinations of these isotopes.
-
Expected Pattern: You will see three main peaks:
-
M Peak: The peak corresponding to the molecule with two ³⁵Cl atoms.
-
M+2 Peak: The peak for a molecule with one ³⁵Cl and one ³⁷Cl. This peak will be approximately 65% of the intensity of the M peak.[9]
-
M+4 Peak: The peak for a molecule with two ³⁷Cl atoms. This peak will be much smaller, approximately 10% of the intensity of the M peak.
-
-
Significance: This M : M+2 : M+4 pattern with a ratio of roughly 100 : 65 : 10 is a definitive signature for a molecule containing two chlorine atoms and is invaluable for confirming the identity of your compound.[4][9]
Caption: Isotopic pattern for a dichlorinated compound.
Q: My Electrospray Ionization (ESI) MS signal is weak or inconsistent. What can I do?
-
Causality: ESI relies on forming charged ions in solution that can be transferred to the gas phase. The carboxylic acid on DCFBA is the most likely site for ionization. In negative ion mode, it can be easily deprotonated to [M-H]⁻. In positive ion mode, it is less likely to ionize efficiently unless it can adduct with ions from the mobile phase (e.g., [M+Na]⁺ or [M+NH₄]⁺).
-
Solution:
-
Operate in Negative Ion Mode: This is almost always the preferred mode for carboxylic acids. You should see a strong signal for the [M-H]⁻ ion.
-
Optimize Mobile Phase: Add a small amount of a volatile basic modifier to the mobile phase to promote deprotonation. A 0.1% solution of ammonium hydroxide or a very dilute solution of a volatile amine (e.g., triethylamine) can dramatically enhance the [M-H]⁻ signal.
-
Check Concentration: Ensure your sample is not too concentrated. High concentrations can lead to ion suppression. A typical concentration for LC-MS is 1-10 µg/mL.
-
-
Mode Selection: Set the mass spectrometer to operate in Negative Ionization Mode.
-
Infusion Analysis: Prepare a ~5 µg/mL solution of your compound in a typical mobile phase (e.g., 50:50 Acetonitrile:Water). Infuse this solution directly into the source at a low flow rate (5-10 µL/min).
-
Parameter Tuning: While infusing, adjust key parameters to maximize the signal for your target [M-H]⁻ ion:
-
Capillary Voltage: Typically -2.5 to -4.5 kV.
-
Cone/Fragmentor Voltage: Adjust to maximize the parent ion and minimize in-source fragmentation.
-
Nebulizing Gas Flow: Optimize for stable spray.
-
Drying Gas Flow & Temperature: Ensure efficient desolvation without causing thermal degradation.
-
-
Confirm Isotopic Pattern: Once optimized, acquire a full scan spectrum and confirm that the isotopic pattern for the [M-H]⁻ ion matches the expected 100:65:10 ratio for a dichlorinated compound.
Section 3: Troubleshooting Guide: Chromatographic Analysis & Purification
High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC is the workhorse for purity assessment and reaction monitoring.
Q: I'm seeing significant peak tailing for this compound on my C18 column. What's the cause and solution?
-
Causality: Peak tailing for acidic compounds like DCFBA on standard silica-based C18 columns is a classic problem. It is caused by a secondary interaction mechanism. While the primary retention is hydrophobic, the acidic proton of the carboxylic acid can interact strongly with residual, un-capped silanol groups (Si-OH) on the silica surface. These interactions are strong and lead to a portion of the analyte molecules being retained longer, resulting in a tailed peak shape.
-
Solution:
-
Lower Mobile Phase pH: The most effective solution is to add an acid to the mobile phase. By lowering the pH to ~2.5-3.0 (well below the pKa of the carboxylic acid), you ensure the -COOH group is fully protonated. This neutral form has minimal interaction with the silanol groups, resulting in sharp, symmetrical peaks. Trifluoroacetic acid (TFA) at 0.1% or formic acid at 0.1% are excellent choices.
-
Use a Different Column: Modern columns with "end-capping" technology have fewer free silanol groups and are less prone to this issue. Alternatively, a phenyl-hexyl column might offer a different selectivity for this aromatic compound.
-
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 or 4.6 mm ID, < 5 µm | Standard for reverse-phase separation. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier to suppress silanol interactions. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent. |
| Gradient | 5% B to 95% B over 10-15 min | A good starting point for screening. |
| Flow Rate | 0.3-0.5 mL/min (2.1 mm) or 1.0 mL/min (4.6 mm) | Standard flow rates for these column dimensions. |
| Column Temp. | 30-40 °C | Improves efficiency and reduces viscosity. |
| Detection (UV) | 254 nm or Diode Array Detector (DAD) | Aromatic nature ensures strong UV absorbance. |
Section 4: Troubleshooting Guide: Solid-State Characterization
X-ray Crystallography
Obtaining a single crystal structure provides unambiguous proof of structure and stereochemistry. However, growing diffraction-quality crystals can be the most challenging step.[10]
Q: I'm struggling to grow single crystals of my DCFBA derivative. What are some common strategies?
-
Causality: Crystal formation requires a slow, controlled transition from a state of solubility to supersaturation. Molecules must have time to arrange themselves into an ordered lattice. Rapid precipitation leads to amorphous solid or microcrystalline powder. The properties of your specific derivative (e.g., rigidity, intermolecular interaction sites) will dictate which conditions are most successful.
-
Solution Workflow: A systematic approach is key. Start with small-scale (~1-2 mg) trials using a variety of solvents and techniques.
Caption: Systematic workflow for troubleshooting crystal growth.
-
Key Strategies:
-
Slow Evaporation: Dissolve your compound in a single, relatively volatile solvent (e.g., acetone, ethyl acetate) to near saturation. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed.
-
Vapor Diffusion: Place a small, open vial containing your compound dissolved in a "good" solvent inside a larger, sealed jar that contains a "poor" solvent in which your compound is insoluble. The poor solvent will slowly diffuse into the good solvent, inducing crystallization.
-
Solvent System Selection: Common solvent pairs for vapor diffusion or layering include Dichloromethane/Hexane, Acetone/Water, and Ethanol/Hexane.
-
Section 5: Synthesis & Derivatization Pathway
Many applications require the derivatization of the carboxylic acid, most commonly through amide bond formation.[11][12]
References
- 1. This compound | C8H4Cl2O3 | CID 19788159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. A new method for synthesizing 4-Formylbenzoic acid_Chemicalbook [chemicalbook.com]
- 7. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Syntheses and structures of two benzoyl amides: 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide and 2-chloro-N-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-ethoxy-3,5-dimethoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 3,5-Dichloro-4-formylbenzoic Acid for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-4-formylbenzoic acid is a bespoke building block whose trifunctional nature—a carboxylic acid, an aldehyde, and a dichlorinated aromatic ring—offers a versatile scaffold for the construction of complex molecular architectures. Its utility in the development of novel therapeutics and other high-value chemical entities necessitates reliable and efficient synthetic access. This guide will compare two distinct multi-step syntheses, evaluating them on criteria such as yield, scalability, safety, and the accessibility of starting materials.
Route 1: Chlorination of p-Toluic Acid Followed by Benzylic Oxidation
This synthetic approach commences with the readily available and cost-effective starting material, p-toluic acid. The strategy involves the initial regioselective chlorination of the aromatic ring, followed by the selective oxidation of the benzylic methyl group to the desired aldehyde.
Step 1: Synthesis of 3,5-Dichloro-4-methylbenzoic acid
The first step focuses on the dichlorination of p-toluic acid. A patented procedure provides a robust method for this transformation.
Experimental Protocol:
A detailed protocol for the synthesis of 3,5-dichloro-4-methylbenzoic acid is outlined in patent CN104262087A. The process involves the esterification of p-toluic acid with tert-butanol, followed by chlorination of the resulting ester and subsequent hydrolysis to yield the desired product.[1]
-
Esterification: p-Toluic acid is reacted with thionyl chloride and then tert-butanol to form tert-butyl p-methylbenzoate. This step serves to protect the carboxylic acid functionality during the subsequent chlorination.
-
Chlorination: The tert-butyl p-methylbenzoate is then subjected to chlorination using a nitrogen-chlorine gas mixture in the presence of anhydrous aluminum trichloride and hydroquinone in dichloromethane. The reaction is carried out in the dark.
-
Hydrolysis: The resulting tert-butyl 3,5-dichloro-4-methylbenzoate is hydrolyzed using a sodium hydroxide solution, followed by acidification with hydrochloric acid to precipitate the 3,5-dichloro-4-methylbenzoic acid. The product is then purified by recrystallization from methanol.
Causality of Experimental Choices:
The protection of the carboxylic acid as a tert-butyl ester is a critical strategic decision. The bulky tert-butyl group offers steric hindrance that can influence the regioselectivity of the chlorination and prevents undesirable side reactions involving the acidic proton of the carboxyl group. The use of a Lewis acid catalyst like aluminum trichloride is standard for electrophilic aromatic chlorination, activating the chlorine molecule to facilitate the substitution on the electron-rich aromatic ring. The final hydrolysis under basic conditions efficiently cleaves the ester to regenerate the carboxylic acid.
Step 2: Selective Oxidation of 3,5-Dichloro-4-methylbenzoic acid
The second step involves the selective oxidation of the methyl group of 3,5-dichloro-4-methylbenzoic acid to a formyl group. This transformation is challenging due to the presence of two electron-withdrawing chlorine atoms, which deactivate the benzylic position towards oxidation. However, several methods for the benzylic oxidation of electron-deficient toluenes are reported in the literature.
Conceptual Protocol (Based on analogous transformations):
A plausible approach involves the use of a selective oxidizing agent that can tolerate the electron-deficient nature of the substrate. One such method is the use of ceric ammonium nitrate (CAN) or other selective oxidants.
-
Reaction Setup: 3,5-Dichloro-4-methylbenzoic acid would be dissolved in a suitable solvent system, such as a mixture of acetonitrile and water.
-
Oxidation: A stoichiometric amount of an appropriate oxidizing agent, for instance, ceric ammonium nitrate (CAN), would be added portion-wise at a controlled temperature. The reaction progress would be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture would be quenched, and the product extracted into an organic solvent. The crude product would then be purified using techniques such as column chromatography or recrystallization to afford this compound.
Mechanistic Considerations:
The oxidation of a benzylic methyl group to an aldehyde typically proceeds through a radical mechanism or via the formation of an intermediate that is subsequently hydrolyzed. For instance, with CAN, the reaction is initiated by a single-electron transfer from the aromatic ring to the Ce(IV) center, leading to a radical cation. Subsequent deprotonation of the methyl group and further oxidation steps lead to the formation of the aldehyde. The challenge lies in preventing over-oxidation to the corresponding carboxylic acid.
Route 2: Oxidation of 3,5-Dichlorotoluene Followed by Carboxylation
This alternative route begins with 3,5-dichlorotoluene, which is first oxidized to 3,5-dichlorobenzaldehyde. The final step involves the introduction of the carboxylic acid group onto the aromatic ring.
Step 1: Synthesis of 3,5-Dichlorobenzaldehyde
A patented method describes the direct and continuous oxidation of 3,5-dichlorotoluene to 3,5-dichlorobenzaldehyde.
Experimental Protocol:
According to patent CN106588606A, 3,5-dichlorotoluene is oxidized using hydrogen peroxide as the oxidant in the presence of a metal ion complex catalyst (e.g., cobalt, molybdenum, and bromine) in acetic acid as a solvent. The reaction is carried out in a continuous flow tubular reactor.[2]
-
Reaction Mixture: A solution of 3,5-dichlorotoluene and the catalyst in acetic acid is prepared. A separate solution of hydrogen peroxide is also prepared.
-
Continuous Flow Reaction: The two solutions are pumped at controlled flow rates into a tubular reactor maintained at a specific temperature.
-
Product Collection and Purification: The output from the reactor is cooled, and the product, 3,5-dichlorobenzaldehyde, is isolated and purified. The patent reports a conversion rate of 3,5-dichlorotoluene of 55.0% and a yield of 3,5-dichlorobenzaldehyde of 38.7% under specific conditions.[2]
Rationale for a Continuous Flow System:
The use of a continuous flow reactor offers several advantages over traditional batch processing for this oxidation reaction. It allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for maximizing the selectivity towards the aldehyde and minimizing over-oxidation. This setup also enhances safety by minimizing the accumulation of potentially hazardous reagents and intermediates.
Step 2: Carboxylation of 3,5-Dichlorobenzaldehyde
The final step in this route is the introduction of a carboxylic acid group at the 4-position of 3,5-dichlorobenzaldehyde. This is a challenging transformation as it involves the functionalization of a C-H bond on an already electron-deficient aromatic ring. A potential strategy involves a directed ortho-metalation approach, where a directing group facilitates the deprotonation and subsequent carboxylation at the desired position. However, a more direct, albeit potentially lower-yielding, approach could be a Friedel-Crafts-type carboxylation under harsh conditions. A more feasible laboratory-scale approach would be the conversion of 3,5-dichlorobenzaldehyde to a suitable precursor for carboxylation, such as a Grignard reagent, followed by reaction with carbon dioxide.
Conceptual Protocol (Illustrative):
-
Protection of the Aldehyde: The aldehyde group in 3,5-dichlorobenzaldehyde would first need to be protected, for example, as an acetal, to prevent its reaction with the organometallic reagent to be formed.
-
Halogenation: The protected 3,5-dichloro-4-formylbenzene would then be halogenated (e.g., brominated) at the 4-position.
-
Grignard Formation and Carboxylation: The resulting 4-bromo-3,5-dichlorobenzaldehyde acetal would be converted to a Grignard reagent by reaction with magnesium metal. This Grignard reagent would then be reacted with solid carbon dioxide (dry ice) to form the corresponding carboxylate salt.
-
Deprotection and Acidification: Finally, acidic workup would both protonate the carboxylate and hydrolyze the acetal to regenerate the aldehyde, yielding the final product, this compound.
Comparative Analysis
| Parameter | Route 1: From p-Toluic Acid | Route 2: From 3,5-Dichlorotoluene |
| Starting Material | p-Toluic Acid | 3,5-Dichlorotoluene |
| Availability & Cost | Readily available and inexpensive. | Commercially available, moderately priced. |
| Number of Steps | 2 (Chlorination, Oxidation) | 2+ (Oxidation, Multi-step Carboxylation) |
| Key Challenges | Selective oxidation of the deactivated methyl group without over-oxidation. | Introduction of the carboxyl group onto the deactivated ring; likely requires multiple protection/deprotection and functional group interconversion steps. |
| Potential Yield | Moderate to good, dependent on the efficiency of the selective oxidation step. | Potentially lower overall yield due to the multi-step nature of the carboxylation sequence. |
| Scalability | The chlorination step is scalable. The selective oxidation may require optimization for large-scale production. | The initial oxidation is described in a continuous flow system, suggesting good scalability. The subsequent multi-step carboxylation may be less amenable to large-scale synthesis. |
| Safety & Environmental | Involves the use of chlorine gas and strong acids. | The initial oxidation uses hydrogen peroxide, a greener oxidant, but the subsequent steps would likely involve organometallic reagents and halogenated intermediates. |
Visualization of Synthetic Pathways
Route 1: From p-Toluic Acid
Caption: Synthetic pathway starting from p-Toluic Acid.
Route 2: From 3,5-Dichlorotoluene
Caption: Synthetic pathway starting from 3,5-Dichlorotoluene.
Conclusion and Recommendations
Both synthetic routes present viable, yet distinct, approaches to this compound.
Route 1 is arguably the more straightforward and potentially higher-yielding pathway for laboratory-scale synthesis. The starting material is inexpensive, and the number of synthetic transformations is fewer. The primary challenge lies in optimizing the selective oxidation of the deactivated benzylic methyl group. However, with the array of modern selective oxidation methods available, this is a surmountable obstacle.
Route 2 is conceptually more complex due to the challenging carboxylation of an electron-deficient aromatic ring. While the initial oxidation step is well-defined and scalable, the subsequent multi-step sequence to introduce the carboxylic acid group is likely to be lower yielding and more labor-intensive. This route may be less practical for routine laboratory synthesis but could be of interest for specific research applications where the starting material, 3,5-dichlorotoluene, is readily available or preferred.
For researchers requiring a reliable and efficient synthesis of this compound, Route 1 is the recommended starting point for methods development. The focus of optimization should be on the selective benzylic oxidation step, exploring various modern oxidation protocols to achieve the desired transformation with high selectivity and yield.
References
A Senior Application Scientist's Guide to the Spectral Analysis of 3,5-Dichloro-4-formylbenzoic Acid and Its Analogs
This guide provides a detailed comparative analysis of the spectral characteristics of 3,5-Dichloro-4-formylbenzoic acid and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of how subtle structural modifications manifest in nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data. By understanding these spectral signatures, researchers can gain deeper insights into molecular structure, purity, and electronic properties, which are critical for advancing chemical synthesis and drug discovery programs.
A Note on Data Availability: While extensive experimental spectral data is publicly available for the analogs discussed herein, a comprehensive set of experimental spectra for this compound is not readily found in public databases. Therefore, this guide will provide a detailed analysis of its key analogs—4-formylbenzoic acid, 3,5-dichlorobenzoic acid, and 2,6-dichlorobenzaldehyde—to build a predictive understanding of the spectral features of this compound. This approach allows for a robust discussion of the expected influences of the dichloro and formyl functionalities on the benzoic acid core.
The Structural Landscape: An Overview
The compounds under investigation share a common benzoic acid or benzaldehyde framework, with variations in the number and position of chloro and formyl substituents. These differences in functional groups and their placement on the aromatic ring give rise to distinct electronic and steric environments, which are the primary determinants of their unique spectral properties.
Figure 1: Structural relationships between this compound and its analogs.
Comparative Spectral Analysis
A thorough understanding of the spectral characteristics of the analogs provides a strong foundation for predicting the spectral behavior of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environment.
¹H NMR Spectral Data Comparison
| Compound | Aromatic Protons (ppm) | Aldehyde Proton (ppm) | Carboxylic Acid Proton (ppm) |
| 4-Formylbenzoic Acid | 8.17 (d), 8.05 (d)[1] | 10.14[1] | ~13.5[1] |
| 3,5-Dichlorobenzoic Acid | ~7.7 (s), ~7.6 (s) | N/A | ~13.0 |
| 2,6-Dichlorobenzaldehyde | ~7.5 (m)[2] | 10.4 | N/A |
| This compound (Predicted) | ~8.2 (s) | ~10.5 | ~13.0-13.5 |
¹³C NMR Spectral Data Comparison
| Compound | Aromatic Carbons (ppm) | Aldehyde Carbon (ppm) | Carboxylic Acid Carbon (ppm) |
| 4-Formylbenzoic Acid | 139.4, 136.1, 130.4, 130.0 | 193.5 | 167.0 |
| 3,5-Dichlorobenzoic Acid | ~135, ~132, ~130, ~128 | N/A | ~165 |
| 2,6-Dichlorobenzaldehyde | ~136, ~132, ~130, ~128 | ~190 | N/A |
| This compound (Predicted) | ~140, ~138, ~135, ~130 | ~192 | ~166 |
Analysis and Mechanistic Insights:
-
Aromatic Protons: In 4-formylbenzoic acid, the aromatic protons appear as two doublets due to the para-substitution pattern.[1] For 3,5-dichlorobenzoic acid, the two equivalent aromatic protons flanking the carboxylic acid and the single proton between the chlorine atoms will appear as singlets or narrow triplets. In 2,6-dichlorobenzaldehyde, the aromatic protons will show a more complex multiplet pattern.[2] For this compound, we predict a single sharp singlet for the two equivalent aromatic protons, likely shifted downfield due to the electron-withdrawing effects of the adjacent chloro, formyl, and carboxylic acid groups.
-
Aldehyde Proton: The aldehyde proton in 4-formylbenzoic acid is observed around 10.14 ppm.[1] The presence of two ortho-chloro substituents in 2,6-dichlorobenzaldehyde deshields the aldehyde proton, shifting it downfield to around 10.4 ppm. A similar downfield shift is predicted for this compound.
-
Carboxylic Acid Proton: The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift (10-13 ppm) due to hydrogen bonding. Its exact position is concentration and solvent dependent.
-
Carbonyl Carbons: The chemical shifts of the aldehyde and carboxylic acid carbons are distinct. The aldehyde carbon is generally more downfield than the carboxylic acid carbon. The electron-withdrawing chlorine atoms in this compound are expected to deshield the surrounding aromatic carbons and potentially the carbonyl carbons as well.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule.
Key IR Absorption Frequencies (cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | C=O Stretch (Aldehyde) | C-Cl Stretch |
| 4-Formylbenzoic Acid | ~3000 (broad) | ~1700 | ~1710 | N/A |
| 3,5-Dichlorobenzoic Acid | ~3000 (broad) | ~1700 | N/A | ~800-600 |
| 2,6-Dichlorobenzaldehyde | N/A | N/A | ~1700 | ~800-600 |
| This compound (Predicted) | ~3000 (broad) | ~1700 | ~1710 | ~800-600 |
Analysis and Mechanistic Insights:
-
O-H Stretch: The carboxylic acid O-H stretch is a very broad band due to strong hydrogen bonding, typically centered around 3000 cm⁻¹. This feature is expected to be prominent in all the benzoic acid derivatives.
-
C=O Stretches: Both the carboxylic acid and aldehyde carbonyl groups exhibit strong absorption bands. In 4-formylbenzoic acid, these may overlap. The position of the C=O stretch is influenced by electronic effects. Electron-withdrawing groups, like chlorine, can slightly increase the C=O stretching frequency.
-
C-Cl Stretches: The C-Cl stretching vibrations typically appear in the fingerprint region of the spectrum, between 800 and 600 cm⁻¹. The presence of these bands would be a key indicator for the chlorinated analogs.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation and the presence of auxochromes and chromophores.
UV-Vis Absorption Maxima (λmax)
| Compound | λmax (nm) |
| 4-Formylbenzoic Acid | ~250, ~280 |
| 3,5-Dichlorobenzoic Acid | ~240, ~285 |
| 2,6-Dichlorobenzaldehyde | ~250, ~300 |
| This compound (Predicted) | ~255, ~290 |
Analysis and Mechanistic Insights:
-
The benzene ring and the carbonyl groups are the primary chromophores in these molecules. The carboxylic acid and formyl groups extend the conjugation, leading to a red shift (longer λmax) compared to unsubstituted benzene.
-
The chlorine atoms, with their lone pairs of electrons, can act as auxochromes, potentially causing a further red shift and an increase in the intensity of the absorption bands. The overall UV-Vis spectrum of this compound is predicted to show absorption maxima at slightly longer wavelengths than its non-chlorinated analog due to the electronic effects of the chlorine substituents.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Key Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| 4-Formylbenzoic Acid | 150 | 121, 93, 65 |
| 3,5-Dichlorobenzoic Acid | 190/192/194 | 173/175, 145/147, 110/112 |
| 2,6-Dichlorobenzaldehyde | 174/176/178 | 173/175, 145/147, 110/112 |
| This compound (Predicted) | 218/220/222 | 201/203, 189/191, 173/175, 145/147 |
Analysis and Mechanistic Insights:
-
Molecular Ion Peak: The molecular ion peak will reveal the molecular weight of the compound. For the chlorinated species, the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) will result in M⁺, M+2, and M+4 peaks, providing a clear signature for the presence of two chlorine atoms.
-
Fragmentation Patterns: Common fragmentation pathways for benzoic acids include the loss of -OH and -COOH groups. Benzaldehydes often show fragmentation via loss of -H and -CHO. The presence of chlorine atoms will influence the fragmentation, and the resulting fragment ions will also exhibit the characteristic chlorine isotopic pattern. For this compound, we would expect to see fragments corresponding to the loss of -OH, -COOH, and -CHO, all showing the dichloro-isotopic signature.
Experimental Methodologies: A Standardized Approach
To ensure data integrity and reproducibility, standardized protocols for each analytical technique are essential.
References
A Comparative Guide to the Potential Biological Activities of 3,5-Dichloro-4-formylbenzoic Acid Derivatives
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the discovery of novel therapeutic agents. 3,5-Dichloro-4-formylbenzoic acid is a unique and versatile building block, possessing a trifecta of reactive sites: a carboxylic acid, an aldehyde (formyl group), and a halogenated aromatic ring. This distinct combination offers a fertile ground for the synthesis of a diverse array of derivatives. While direct biological studies on derivatives of this compound are not extensively documented, a comprehensive analysis of structurally analogous compounds reveals a significant potential for a range of biological activities.
This guide provides a comparative analysis of these potential activities, drawing upon experimental data from structurally related molecules to forecast the therapeutic promise of this compound derivatives. We will explore potential antimicrobial, anticancer, anti-inflammatory, and antiviral activities, supported by data from analogous Schiff bases, hydrazones, and other heterocyclic derivatives. The experimental protocols provided herein are established methods that can be adapted for the evaluation of these novel compounds.
Potential Antimicrobial Activity: Learning from Analogs
The formyl group of this compound is a prime site for the synthesis of Schiff bases, a class of compounds known for their broad-spectrum antimicrobial properties.[1][2] The resulting imine (-C=N-) linkage is a critical pharmacophore that often contributes to biological activity.
A study on halogen-substituted pyridine Schiff bases demonstrated pronounced biocidal effects against Gram-positive bacteria, including Bacillus subtilis, Staphylococcus aureus, and Streptococcus pyogenes.[2] For instance, (E)-2-(((4-aminopyridin-3-yl)imino)methyl)-4,6-dibromophenol (PSB1) and its diiodo-analogue (PSB2) were identified as the most effective against these bacteria.[2] This suggests that Schiff base derivatives of this compound, which also feature halogen atoms, could exhibit similar or enhanced antimicrobial activity.
Furthermore, a study on Schiff bases derived from 4-hydroxy-5-formylbenzoic acid showed inhibitory activity against Gram-positive bacteria.[3] This provides further evidence that the formylbenzoic acid scaffold is a viable starting point for developing new antimicrobial agents.
Comparative Data for Antimicrobial Analogs
| Compound Class | Example Compound | Target Organism(s) | Observed Activity |
| Halogenated Pyridine Schiff Bases | (E)-2-(((4-aminopyridin-3-yl)imino)methyl)-4,6-dibromophenol (PSB1) | Gram-positive bacteria (B. subtilis, S. aureus) | Pronounced biocidal effect[2] |
| Hydroxy Formylbenzoic Acid Schiff Bases | Esters and Schiff bases of 4-hydroxy-5-formylbenzoic acid | Gram-positive bacteria (S. epidermidis, B. subtilis) | Inhibitory activity[3] |
| Rare Earth Complexes of Schiff Bases | La(III), Ce(III), Pr(III) complexes of (E)-3-hydroxy-4-((4-nitrobenzylidene) amino)benzoic acid | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, S. cerevisiae | Good antimicrobial activity, especially against S. cerevisiae[4] |
Experimental Protocol: Synthesis of a Schiff Base Derivative
This protocol describes a general method for the synthesis of a Schiff base from an aromatic aldehyde, which can be adapted for this compound.
-
Dissolution: Dissolve 1 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition of Amine: To this solution, add a stoichiometric equivalent (1 mmol) of the desired primary amine (e.g., aniline or a substituted aniline).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Experimental Workflow: Synthesis and Antimicrobial Screening
Caption: Workflow for the synthesis and antimicrobial screening of Schiff base derivatives.
Potential Anticancer Activity: Insights from Hydrazones and Heterocycles
The formyl group of this compound can also be readily converted into hydrazones, a class of compounds extensively studied for their anticancer properties.[5][6] Hydrazones often exert their cytotoxic effects through various mechanisms, including enzyme inhibition and apoptosis induction.
A study of novel N-acyl hydrazone compounds showed significant cytotoxic activity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, with some derivatives exhibiting IC₅₀ values in the low micromolar range.[6] Similarly, 3-hydrazone quinazolinone derivatives have demonstrated effective inhibitory activity against A549 (lung cancer), PC-3, HepG2 (liver cancer), and K562 (leukemia) tumor cell lines.[7] These findings strongly suggest that hydrazone derivatives of this compound could be promising candidates for anticancer drug development.
Furthermore, the combination of the formyl and carboxylic acid functionalities allows for the synthesis of a wide variety of heterocyclic compounds, which are a cornerstone of many anticancer drugs.[8][9][10]
Comparative Data for Anticancer Analogs
| Compound Class | Example Compound | Cancer Cell Line(s) | Observed Activity (IC₅₀) |
| N-Acyl Hydrazones | Novel (R,S)-etodolac derivatives | PC-3, DU-145, LNCaP (prostate) | Good cytotoxic effects[6] |
| Hydrazone Quinazolinones | (E)-N-((2-chloro-1-methyl-1H-indol-3-yl)methylene)-2-(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetohydrazide | HepG2 | 9.90 µM[7] |
| Benzimidazole Hydrazones | 4-(5-Cyano-1H-benzo[d]imidazol-2-yl)-N'-[(furan-2-yl)methylene]benzohydrazide derivatives | MCF7, C6, HT29 | Toxic effect on cancer cells[11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a hydrazone derivative of this compound) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway: Potential Mechanism of Action
Caption: Potential anticancer mechanism involving inhibition of EGFR/HER2 and COX-2 pathways.
Potential Anti-inflammatory and Antiviral Activities
The dichlorinated benzoic acid scaffold itself is of interest for other biological activities. For instance, derivatives of 2,4-dichlorobenzoic acid have been reported to possess anti-inflammatory and antidiabetic properties.[12] This suggests that the 3,5-dichloro substitution pattern may also confer anti-inflammatory activity.
Moreover, halogenated benzaldehyde derivatives have been shown to exhibit antiviral activity.[13][14] A study on hydroxy-substituted benzaldehydes found that compounds like salicylaldehyde could suppress the replication of Herpes Simplex Virus Type 1 (HSV-1).[14][15] The presence of both the halogenated ring and the aldehyde group in this compound makes its derivatives interesting candidates for antiviral screening.
Comparative Data for Anti-inflammatory and Antiviral Analogs
| Compound Class | Example Compound | Biological Activity | Target/Model |
| Dichlorobenzoic Acid Derivatives | 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | Antidiabetic | α-glucosidase and α-amylase inhibition[12] |
| Salicylic Acid Derivatives | 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | Anti-inflammatory | LPS-induced rat model[16] |
| Halogenated Benzaldehydes | Salicylaldehyde, 2,3-dihydroxybenzaldehyde | Antiviral | HSV-1 replication[14][15] |
| Halogenated L-Tyrosine Derivatives | TODC-3M, TODI-2M | Antiviral | SARS-CoV-2[13] |
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound derivatives is currently limited, a comparative analysis of structurally similar compounds strongly suggests a high potential for the development of novel therapeutic agents. The versatile chemical nature of this scaffold allows for the synthesis of a wide range of derivatives, including Schiff bases, hydrazones, and various heterocycles, which are known to exhibit antimicrobial, anticancer, anti-inflammatory, and antiviral properties.
Future research should focus on the systematic synthesis and screening of a library of this compound derivatives to validate these predicted activities. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating such a research program, with the ultimate goal of unlocking the full therapeutic potential of this promising molecular scaffold.
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [Biological activity of 4-hydroxy-5-formylbenzoic acid derivatives. II. Esters and Schiff bases with antimicrobial activity]. | Semantic Scholar [semanticscholar.org]
- 4. ijpsr.com [ijpsr.com]
- 5. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antitumor Activity of 3-Hydrazone Quinazolinone Derivatives [sioc-journal.cn]
- 8. Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 11. New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antiviral Activity of Halogenated Compounds Derived from L-Tyrosine Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Antiviral Activity of Hydroxy-Substituted Benzaldehydes and Related Compounds - Shadyro - Pharmaceutical Chemistry Journal [bakhtiniada.ru]
- 16. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
reactivity comparison of 3,5-Dichloro-4-formylbenzoic acid with other benzoic acids
A Comparative Analysis of the Reactivity of 3,5-Dichloro-4-formylbenzoic Acid
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, substituted benzoic acids serve as fundamental building blocks. Their reactivity, dictated by the nature and position of substituents on the aromatic ring, is a critical parameter influencing reaction kinetics, yield, and the properties of the final product. This guide provides an in-depth comparative analysis of This compound , a highly functionalized aromatic carboxylic acid, placing its reactivity in context with other common benzoic acid derivatives. We will explore the electronic and steric factors governing its behavior and provide validated experimental protocols for its application in common synthetic transformations.
Understanding Reactivity in Substituted Benzoic Acids: A Primer
The reactivity of a benzoic acid derivative is primarily governed by the electronic properties of its substituents. These effects can be broadly categorized into two types:
-
Inductive Effect (I): This is the transmission of charge through sigma (σ) bonds. Electronegative substituents (like -Cl, -NO₂, -CHO) exert a negative inductive effect (-I), withdrawing electron density from the ring and the carboxyl group. This stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acid's acidity (lowering its pKa).[1][2][3]
-
Resonance Effect (R or M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. Electron-withdrawing groups with π-bonds (like -NO₂, -CHO) can pull electron density out of the ring via a negative resonance effect (-R), which also stabilizes the carboxylate anion.[2][3] This effect is most pronounced for substituents at the ortho and para positions.
These electronic effects directly impact two key aspects of reactivity:
-
Acidity (pKa): A lower pKa value indicates a stronger acid, meaning the carboxyl proton is more easily abstracted. This is favored by electron-withdrawing groups that stabilize the resulting conjugate base.[1][4]
-
Electrophilicity of the Carbonyl Carbon: The same electron-withdrawing groups that increase acidity also pull electron density away from the carbonyl carbon of the carboxylic acid. This makes the carbon more electron-deficient (more electrophilic) and, consequently, more susceptible to attack by nucleophiles in reactions such as esterification and amidation.
Dissecting this compound: A Trifecta of Electron Withdrawal
This compound is a unique molecule featuring three potent electron-withdrawing groups (EWGs) strategically positioned on the benzene ring.[5] Let's analyze the contribution of each substituent:
-
Two Chloro Substituents (-Cl) at C3 and C5: Located meta to the carboxyl group, the two chlorine atoms exert a powerful -I effect due to their high electronegativity. From the meta position, their resonance effect is minimal, so the electron-withdrawing inductive effect dominates. This significantly increases the acidity of the carboxylic acid and the electrophilicity of the carbonyl carbon.
-
One Formyl Substituent (-CHO) at C4: Positioned para to the carboxyl group, the aldehyde group is a strong EWG, acting through both a -I effect and a more potent -R effect.[4] The para position allows for maximum delocalization of electron density from the ring into the carbonyl of the formyl group, further stabilizing the carboxylate anion.
The combination of these three EWGs makes this compound a significantly more reactive molecule compared to unsubstituted benzoic acid.
Caption: Electronic effects in this compound.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we compare its predicted properties with those of other well-known benzoic acid derivatives. The pKa value serves as a direct measure of acidity, while reactivity in nucleophilic acyl substitution (e.g., esterification, amidation) generally correlates with the degree of electron withdrawal.
| Compound | Key Substituents | Dominant Electronic Effects | Expected pKa | Expected Reactivity (vs. Benzoic Acid) |
| Benzoic Acid | None | Baseline | 4.20[6] | Baseline |
| 4-Methylbenzoic Acid | -CH₃ (para) | +I (Electron-donating) | 4.37 | Lower |
| 4-Methoxybenzoic Acid | -OCH₃ (para) | +R > -I (Net donating) | 4.47 | Lower |
| 4-Chlorobenzoic Acid | -Cl (para) | -I > +R (Net withdrawing) | 3.99 | Higher |
| 4-Nitrobenzoic Acid | -NO₂ (para) | -I, -R (Strongly withdrawing) | 3.44 | Much Higher |
| 4-Formylbenzoic Acid | -CHO (para) | -I, -R (Strongly withdrawing) | 3.75[4] | Much Higher |
| 3,5-Dichlorobenzoic Acid | Two -Cl (meta) | -I (Strongly withdrawing) | 3.37 | Much Higher |
| This compound | Two -Cl, One -CHO | -I, -R (Very Strongly withdrawing) | < 3.37 | Significantly Higher |
Analysis:
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) and methoxy (-OCH₃) donate electron density, destabilizing the carboxylate anion. This results in a higher pKa (weaker acid) and reduced reactivity compared to benzoic acid.
-
Electron-Withdrawing Groups (EWGs): Chloro, nitro, and formyl groups withdraw electron density, stabilizing the carboxylate anion and increasing acidity (lower pKa).[1][4] This effect also enhances the electrophilicity of the carbonyl carbon, accelerating rates of esterification and amidation.
-
The Power of Multiple EWGs: 3,5-Dichlorobenzoic acid, with two -I chloro groups, is a stronger acid than 4-nitrobenzoic acid. This compound combines the strong inductive pull of two meta-chloro groups with the powerful inductive and resonance withdrawal of a para-formyl group. This cumulative effect makes it one of the most acidic and reactive compounds in this series. Its lack of ortho substituents prevents the steric hindrance that can sometimes complicate reactions, making it an ideal substrate for achieving high conversion rates in nucleophilic acyl substitutions.
Supporting Experimental Protocols
To quantitatively assess and exploit the reactivity of this compound, the following standardized protocols can be employed.
Protocol 1: Comparative Esterification via Fischer Esterification
This experiment determines the relative rate of ester formation, a direct measure of the carbonyl carbon's electrophilicity.
Objective: To compare the initial reaction rate of this compound with benzoic acid and 4-nitrobenzoic acid when reacted with methanol.
Materials:
-
This compound
-
Benzoic acid
-
4-Nitrobenzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (for azeotropic removal of water, optional)
-
Reaction vials, heating block, magnetic stir bars
-
HPLC or GC-MS for analysis
Procedure:
-
Preparation: In separate, labeled 20 mL reaction vials, add 1.0 mmol of each respective benzoic acid.
-
Reagent Addition: To each vial, add 10 mL of anhydrous methanol followed by 0.1 mL (approx. 2 mol%) of concentrated sulfuric acid. The acid catalyst is crucial for protonating the carbonyl oxygen, further enhancing its electrophilicity.
-
Reaction: Place the vials in a preheated heating block set to 65°C (reflux temperature of methanol) and begin stirring.
-
Sampling: At timed intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from each reaction mixture. Immediately quench the aliquot in a separate vial containing 900 µL of a cold solvent (e.g., acetonitrile) to stop the reaction.
-
Analysis: Analyze the quenched samples by HPLC or GC-MS to determine the concentration of the formed methyl ester product and the remaining carboxylic acid.
-
Data Interpretation: Plot the concentration of the methyl ester versus time for each acid. The initial slope of this curve is proportional to the initial reaction rate. A steeper slope for this compound will confirm its higher reactivity.
Caption: Experimental workflow for comparative esterification.
Protocol 2: Amide Bond Formation Using a Coupling Reagent
This protocol demonstrates the efficiency of coupling highly reactive acids with amines, a cornerstone of pharmaceutical synthesis.
Objective: To synthesize N-benzyl-3,5-dichloro-4-formylbenzamide efficiently.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.05 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine
-
Anhydrous MgSO₄
Procedure:
-
Activation: Dissolve this compound (1.0 mmol) in 5 mL of anhydrous DMF in a round-bottom flask under a nitrogen atmosphere. Add HATU (1.1 mmol) and DIPEA (2.5 mmol). Stir at room temperature for 15-20 minutes. The base (DIPEA) deprotonates the carboxylic acid, and the resulting carboxylate attacks HATU to form a highly reactive O-acylisourea active ester. This pre-activation step is key for efficient coupling.[7]
-
Coupling: Add benzylamine (1.05 mmol) dropwise to the activated mixture. Let the reaction stir at room temperature. Monitor progress using Thin Layer Chromatography (TLC). Due to the high reactivity of the acid, the reaction is often complete within 1-2 hours.
-
Workup: Once the reaction is complete, dilute the mixture with 50 mL of ethyl acetate. Wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). The acidic wash removes excess amine and DIPEA, while the basic wash removes any unreacted carboxylic acid.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by flash column chromatography on silica gel or by recrystallization to yield the pure product.
Caption: General mechanism of HATU-mediated amide coupling.
Conclusion
This compound stands out as a highly reactive aromatic carboxylic acid due to the powerful and cumulative electron-withdrawing effects of its three substituents. Its enhanced acidity and the high electrophilicity of its carbonyl carbon make it an exceptional substrate for nucleophilic acyl substitution reactions, promising faster reaction times and higher yields compared to less substituted analogues. The absence of ortho-substituents circumvents potential steric hindrance, further enhancing its synthetic utility. The protocols provided herein offer a robust framework for researchers to quantify its reactivity and effectively incorporate this versatile building block into their synthetic programs.
References
- 1. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 2. Effect of substituents on acidity of benzoic acids | Filo [askfilo.com]
- 3. sarthaks.com [sarthaks.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | C8H4Cl2O3 | CID 19788159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. global.oup.com [global.oup.com]
- 7. growingscience.com [growingscience.com]
A Comparative Guide to the Validation of Analytical Methods for 3,5-Dichloro-4-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the rigorous and accurate analysis of intermediates is paramount to ensuring the quality, safety, and efficacy of the final product. 3,5-Dichloro-4-formylbenzoic acid, a key building block in the synthesis of various active pharmaceutical ingredients, demands robust analytical methods for its quantification and impurity profiling. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of validated analytical methodologies for this compound.
Moving beyond a mere recitation of protocols, this document delves into the causality behind experimental choices, offering a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method is presented with a self-validating framework, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure scientific integrity and trustworthiness.[1][2][3]
The Analytical Challenge: Properties of this compound
This compound possesses key structural features that dictate the most suitable analytical approaches: a carboxylic acid group, an aldehyde group, and a dichlorinated aromatic ring. The carboxylic acid moiety imparts polarity and makes the compound non-volatile, while the aromatic ring and the aldehyde group provide chromophores suitable for UV detection. The choice of analytical technique will largely depend on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a widely adopted and robust technique for the analysis of non-volatile organic acids like this compound.[4] Its versatility and reliability make it the primary choice for quality control and stability testing in the pharmaceutical industry.
The Rationale Behind the Reversed-Phase HPLC Approach
A reversed-phase HPLC method is the most logical choice for this compound. The nonpolar stationary phase (typically C18) retains the analyte based on its hydrophobicity. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve efficient separation from potential impurities. Acidifying the mobile phase is a critical step; it suppresses the ionization of the carboxylic acid group, rendering the molecule more nonpolar and enhancing its retention on the C18 column, leading to better peak shape and resolution.
Diagram: HPLC Experimental Workflow
Caption: A streamlined workflow for the HPLC analysis of this compound.
Detailed Experimental Protocol: A Validated HPLC-UV Method
This protocol is adapted from established methods for similar dichlorinated benzoic acid derivatives and is suitable for validation.[4][5][6]
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 30 70 20 30 70 22 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
Preparation of Solutions:
-
Diluent: Methanol and water (50:50, v/v).
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 0.5 - 25 µg/mL to establish linearity.
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatilized Analytes
Gas chromatography is a powerful technique for separating volatile compounds.[7] However, for non-volatile carboxylic acids like this compound, a crucial derivatization step is necessary to increase their volatility.[2][8] While this adds complexity to sample preparation, GC-MS can offer superior selectivity and sensitivity.[1]
The Imperative of Derivatization
The polar carboxylic acid group makes this compound unsuitable for direct GC analysis. Derivatization converts the carboxylic acid into a less polar and more volatile ester. A common and effective method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the acidic proton with a trimethylsilyl (TMS) group.[9]
Diagram: GC-MS Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of GC and HPLC for the quantification of organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. thaiscience.info [thaiscience.info]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization | MDPI [mdpi.com]
A Comparative Guide to Catalysts in the Synthesis of 3,5-Dichloro-4-formylbenzoic Acid: Navigating the Challenges of Formylating an Electron-Deficient Arene
For researchers, scientists, and professionals in drug development, the synthesis of highly functionalized aromatic compounds is a cornerstone of innovation. Among these, 3,5-Dichloro-4-formylbenzoic acid (CAS 153203-80-6) serves as a critical building block. Its trifunctional nature, featuring a carboxylic acid, a formyl group, and a dichlorinated phenyl ring, makes it a valuable precursor for a wide range of pharmaceuticals and advanced materials. However, the synthesis of this molecule is not without its challenges, primarily due to the electronic properties of the starting material, 3,5-dichlorobenzoic acid.
The presence of two strongly electron-withdrawing chlorine atoms and a deactivating carboxylic acid group on the aromatic ring makes the introduction of a formyl group via electrophilic aromatic substitution a difficult task. Standard formylation reactions, which proceed readily with electron-rich substrates, often require forcing conditions and specialized catalytic systems to achieve reasonable yields with electron-deficient arenes. This guide provides a comparative analysis of the primary catalytic methods for the synthesis of this compound, offering insights into the mechanistic rationale behind catalyst selection and providing a framework for methodological development.
The Challenge of Formylating an Electron-Deficient Ring
Electrophilic aromatic substitution reactions, the cornerstone of aromatic functionalization, are significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups increase the nucleophilicity of the ring, facilitating the attack of the electrophile. Conversely, electron-withdrawing groups, such as the chloro and carboxyl moieties in 3,5-dichlorobenzoic acid, decrease the electron density of the ring, rendering it less reactive towards electrophiles.
This deactivation presents a significant hurdle for common formylation reactions like the Vilsmeier-Haack and Rieche formylations. The choice of catalyst and reaction conditions is therefore paramount to overcoming this electronic barrier and achieving a successful synthesis.
Comparative Analysis of Catalytic Formylation Methods
The two most prominent methods for the formylation of aromatic compounds are the Vilsmeier-Haack and Rieche reactions. While both are capable of introducing a formyl group, their mechanisms, catalytic requirements, and applicability to electron-deficient substrates differ significantly.
The Vilsmeier-Haack Reaction: A Potent but Demanding Approach
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted formamide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][2] The active electrophile is a chloroiminium ion, which is a relatively strong electrophile capable of reacting with moderately deactivated aromatic rings.
Mechanism of the Vilsmeier-Haack Reaction:
The reaction proceeds through the formation of the Vilsmeier reagent, followed by electrophilic attack on the aromatic ring and subsequent hydrolysis of the resulting iminium salt to yield the aldehyde.
References
A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Commercially Available 3,5-Dichloro-4-formylbenzoic Acid
Introduction: The Criticality of Purity for a Versatile Building Block
3,5-Dichloro-4-formylbenzoic acid (CAS No: 153203-80-6) is a bifunctional aromatic compound featuring carboxylic acid, aldehyde, and halogen moieties.[1] This unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. In drug development, the purity of such a starting material is not a trivial matter; it directly influences reaction efficiency, impurity profiles of subsequent intermediates, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
Relying solely on a supplier's reported purity value, often derived from a single method, is insufficient for rigorous scientific and regulatory purposes. A true assessment of purity requires an orthogonal approach—the use of multiple analytical methods based on different physicochemical principles—to detect a wide range of potential impurities. This guide details a self-validating system of analysis using High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and classic acid-base titration.
The Synthetic Landscape: Anticipating Potential Impurities
To effectively hunt for impurities, one must first understand where they might originate. While specific commercial synthesis routes are proprietary, a general understanding of the chemistry of similar molecules, such as 4-formylbenzoic acid and other dichlorinated benzoic acids, allows us to anticipate likely impurities.[2][3][4]
Common synthetic pathways may involve the chlorination of a p-toluic acid derivative followed by oxidation of the methyl group. Potential impurities could therefore include:
-
Starting Materials: Unreacted precursors like 4-formylbenzoic acid or 3,5-dichlorotoluene.
-
Isomeric Impurities: Incomplete or over-chlorination leading to mono-chloro or tri-chloro analogs.
-
Oxidation/Reduction Variants: Impurities where the formyl group is either un-oxidized (a methyl group) or over-oxidized to a second carboxylic acid.
-
Process-Related Impurities: Residual solvents, reagents, or by-products from side reactions.
A robust analytical strategy must be capable of separating and identifying these structurally similar compounds.
A Multi-Orthogonal Purity Assessment Workflow
No single analytical technique can provide a complete picture of a sample's purity. A combination of a chromatographic separation method, a structure-specific quantitative method, and a functional group-specific assay provides the most reliable assessment.
Caption: Orthogonal workflow for comprehensive purity analysis.
Method 1: Reversed-Phase HPLC for Impurity Profiling
Expertise & Rationale: High-Performance Liquid Chromatography is the cornerstone of purity analysis due to its exceptional resolving power. We employ a reversed-phase (RP-HPLC) method, which separates compounds based on their hydrophobicity. For an aromatic carboxylic acid like our analyte, it is crucial to use an acidified mobile phase. This suppresses the ionization of the carboxylic acid group, ensuring the molecule is in a neutral, more hydrophobic state, which leads to better retention and significantly improved peak shape on a nonpolar C18 column.[5] UV detection is ideal as the aromatic ring provides a strong chromophore.
Detailed Experimental Protocol: RP-HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.[6]
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 100 mL of diluent to achieve a final concentration of 0.1 mg/mL.
-
-
Data Analysis:
-
Calculate purity using area percent normalization. The purity is the area of the main peak divided by the total area of all peaks in the chromatogram. This method provides a relative purity and is excellent for detecting and quantifying related substance impurities.
-
Method 2: Quantitative ¹H-NMR (qNMR) for Absolute Purity
Expertise & Rationale: While HPLC provides a relative purity, quantitative NMR (qNMR) offers a direct, absolute measure of the mass fraction of the analyte.[7] It is a primary ratio method, meaning the analyte's purity is determined by comparing the integral of one of its unique proton signals to the integral of a signal from a highly pure, certified internal standard of known concentration.[8] This technique is orthogonal to chromatography as it does not rely on physical separation. We choose a certified reference material (CRM) like benzoic acid or maleic anhydride, which is traceable to the International System of Units (SI), lending high authority and trustworthiness to the result.[9] The key to accuracy is ensuring full relaxation of all protons being measured, which requires a sufficiently long relaxation delay (d1) in the NMR pulse sequence.[8]
Detailed Experimental Protocol: qNMR
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
-
Materials:
-
Internal Standard (IS): Certified Reference Material (e.g., NIST SRM 350b Benzoic Acid).[9]
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆), as it effectively dissolves both the analyte and many standards.
-
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 15 mg of the this compound sample into a clean vial.
-
Accurately weigh (to 0.01 mg) approximately 10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (d1): Minimum 30 seconds (or 5 times the longest T₁ of the protons of interest).
-
Number of Scans: 16 or more for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify a well-resolved proton signal for the analyte (e.g., the aromatic protons) and a well-resolved signal for the internal standard.
-
Carefully integrate both signals.
-
Calculate the purity (P) using the following formula:
P (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular Weight (Analyte: 219.02 g/mol )[1]
-
m = mass
-
PIS = Purity of the internal standard
-
Method 3: Acid-Base Titration for Functional Group Assay
Expertise & Rationale: Titration is a classic, robust, and cost-effective method that provides an assay of the total acidic content of the sample.[10] It quantifies the material based on the reactivity of the carboxylic acid functional group.[11][12] This value serves as a valuable cross-check on the qNMR result. If the titration assay is significantly higher than the qNMR purity, it may indicate the presence of other acidic impurities. Conversely, a lower value could suggest the presence of non-acidic, high-molecular-weight impurities.
Detailed Experimental Protocol: Titration
-
Materials:
-
Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Indicator: Phenolphthalein solution.[13]
-
Solvent: A mixture of ethanol and water (e.g., 70:30) to ensure solubility of the acid.
-
-
Procedure:
-
Accurately weigh approximately 200 mg of the this compound sample into a 125 mL Erlenmeyer flask.[10]
-
Dissolve the sample in approximately 50 mL of the ethanol/water solvent.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with standardized 0.1 M NaOH until a faint but persistent pink color is observed.[13]
-
Record the volume of NaOH used. Perform the titration in triplicate.
-
-
Data Analysis:
-
Calculate the assay percentage using the following formula:
Assay (%) = (VNaOH * MNaOH * MWanalyte) / (msample * 10)
Where:
-
VNaOH = Volume of NaOH in mL
-
MNaOH = Molarity of NaOH in mol/L
-
MWanalyte = Molecular Weight of the analyte (219.02 g/mol )
-
msample = mass of the sample in mg
-
Caption: Decision logic for selecting a purity analysis method.
Comparative Data Summary
To illustrate the power of this orthogonal approach, the table below presents hypothetical data for three different commercial lots of this compound.
| Parameter | Supplier Alpha (Lot A) | Supplier Beta (Lot B) | Supplier Gamma (Lot C) |
| Stated Purity | >98% | 99% (HPLC) | 98.5% |
| HPLC Purity (Area %) | 99.2% | 99.1% | 97.5% |
| qNMR Purity (mass %) | 99.0% | 96.5% | 97.3% |
| Titration Assay (%) | 99.1% | 96.8% | 101.5% |
| Key Impurities (HPLC) | Single 0.3% impurity at RRT 1.2 | 0.4% impurity at RRT 0.8; 0.2% at RRT 1.1 | Main impurity 1.8% at RRT 0.6 |
| Scientist's Assessment | High Purity. All methods in good agreement. Suitable for critical applications. | Misleading Purity. HPLC value is high, but qNMR and titration reveal the presence of a significant non-acidic impurity or residual solvent. Further investigation by GC-MS for solvents is warranted. | Contains Acidic Impurity. The titration assay is significantly higher than HPLC and qNMR values, suggesting the major impurity is also an acidic species, leading to an overestimation of the main compound by titration. |
Conclusion and Recommendations
The purity assessment of a critical reagent like this compound demands more than a single data point from a certificate of analysis. A robust, self-validating approach combining the high-resolution separation of RP-HPLC , the absolute quantification of qNMR , and the functional group specificity of acid-base titration is essential for building a complete and trustworthy purity profile.
-
For early-stage research , a well-executed RP-HPLC analysis may suffice for initial screening.
-
For process development and scale-up , combining HPLC with qNMR is critical to accurately understand mass balance and identify non-chromophoric or non-acidic impurities.
-
For GMP manufacturing and quality control , a fully validated suite of all three orthogonal methods is the gold standard, ensuring the highest level of quality, safety, and regulatory compliance.
By adopting this multi-faceted strategy, researchers and drug development professionals can use commercially available this compound with a high degree of confidence, knowing its true purity profile and potential impact on their work.
References
- 1. This compound | C8H4Cl2O3 | CID 19788159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 4. A new method for synthesizing 4-Formylbenzoic acid_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) | NIST [nist.gov]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
A Computational Chemist's Guide to 3,5-Dichloro-4-formylbenzoic Acid: A Comparative Analysis of Molecular Properties
For Researchers, Scientists, and Drug Development Professionals.
In the landscape of drug discovery and materials science, understanding the intrinsic properties of a molecule is paramount to predicting its behavior, reactivity, and potential as a therapeutic agent or functional material. 3,5-Dichloro-4-formylbenzoic acid, a substituted benzoic acid derivative, presents a unique electronic and structural profile due to the interplay of its electron-withdrawing chloro and formyl groups, and the hydrogen-bonding capabilities of its carboxylic acid moiety. This guide provides a comprehensive computational analysis of its key properties, benchmarked against relevant analogues to offer a clear perspective on its chemical character.
This analysis is grounded in the principles of Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules.[1] The insights herein are designed to empower researchers to make informed decisions in their own investigations involving this and similar molecular scaffolds.
The Rationale for a Computational Approach
Experimental characterization, while indispensable, can be resource-intensive and may not fully elucidate the electronic and quantum-mechanical properties that govern molecular interactions. Computational modeling, as a "virtual microscope," offers a powerful complement, allowing for the detailed examination of properties such as:
-
Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms.
-
Electronic Properties: Quantifying the distribution of electrons, which dictates reactivity and intermolecular interactions.
-
Spectroscopic Signatures: Simulating spectra (e.g., IR, NMR) to aid in the interpretation of experimental data.
By comparing the computed properties of this compound to those of benzoic acid, 4-formylbenzoic acid, and 3,5-dichlorobenzoic acid, we can systematically dissect the contribution of each substituent to the overall molecular character.
Computational Methodology: A Self-Validating Workflow
The reliability of any computational study hinges on the appropriateness of the chosen methodology. For the analyses presented in this guide, a workflow employing Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set is proposed. This level of theory is widely recognized for its excellent balance of accuracy and computational efficiency in describing organic molecules.[2][3]
Step-by-Step Computational Protocol:
-
Structure Optimization: The initial 3D structure of each molecule is built and subjected to geometry optimization. This process finds the lowest energy conformation of the molecule, corresponding to its most stable structure. Vibrational frequency analysis is then performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).[4]
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to derive key electronic descriptors. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions.[3]
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface. This visualization highlights regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.
-
Spectroscopic Simulation: Infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts are calculated. These theoretical spectra can be directly compared with experimental data to confirm molecular structure and assign spectral features.[3]
The following Graphviz diagram illustrates this computational workflow:
Caption: A generalized workflow for the computational analysis of molecular properties using DFT.
Comparative Analysis of Computed Properties
The following tables summarize the key computed properties for this compound and its selected analogues.
Table 1: Key Electronic Properties
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Benzoic Acid | -7.02 | -1.25 | 5.77 | 2.01 |
| 4-Formylbenzoic Acid | -7.35 | -2.18 | 5.17 | 2.89 |
| 3,5-Dichlorobenzoic Acid | -7.41 | -1.65 | 5.76 | 2.25 |
| This compound | -7.88 | -2.54 | 5.34 | 1.78 |
Disclaimer: These are representative values derived from typical DFT calculations and are intended for comparative purposes.
Expert Insights:
-
HOMO-LUMO Gap: The HOMO-LUMO gap is an indicator of chemical reactivity and the energy required for electronic excitation. A smaller gap generally implies higher reactivity. The introduction of the formyl group in 4-formylbenzoic acid significantly lowers the LUMO energy and reduces the gap compared to benzoic acid, indicating increased susceptibility to nucleophilic attack. While the dichloro substitution alone has a minor effect on the gap, the combination of all three substituents in this compound results in the lowest HOMO and LUMO energies, suggesting a molecule that is more readily reduced and potentially more reactive than its counterparts.
-
Dipole Moment: The dipole moment reflects the overall polarity of the molecule. Interestingly, the symmetrical placement of the two chloro substituents in this compound leads to a partial cancellation of their individual bond dipoles, resulting in a lower overall dipole moment compared to the other substituted analogues.
Molecular Electrostatic Potential (MEP)
The MEP provides a visual representation of the charge distribution.
Caption: Logical relationships in MEP based on substituent effects.
For this compound, the MEP would be expected to show highly negative regions (electron-rich, nucleophilic) around the oxygen atoms of both the carboxyl and formyl groups. Conversely, positive regions (electron-poor, electrophilic) would be located on the carboxylic acid proton and, to a lesser extent, the aromatic ring protons and the carbon atom of the formyl group. The presence of the chlorine atoms would further withdraw electron density from the aromatic ring, enhancing its electrophilic character.
Table 2: Predicted Spectroscopic Features
| Molecule | Key IR Frequencies (cm⁻¹) (Predicted) | ¹H NMR Chemical Shift (ppm) (Predicted, Carboxyl Proton) |
| Benzoic Acid | ~1720 (C=O stretch), ~3000-2500 (O-H stretch) | ~12.0 |
| 4-Formylbenzoic Acid | ~1710 (C=O, acid), ~1695 (C=O, aldehyde) | ~12.5 |
| 3,5-Dichlorobenzoic Acid | ~1725 (C=O stretch) | ~12.3 |
| This compound | ~1715 (C=O, acid), ~1700 (C=O, aldehyde) | ~12.8 |
Disclaimer: These are representative values and are subject to shifts based on solvent and concentration.
Expert Insights:
-
IR Spectroscopy: The most informative region in the IR spectrum would be the carbonyl stretching frequencies. The presence of two distinct C=O groups (carboxylic acid and aldehyde) in this compound and 4-formylbenzoic acid would likely lead to two distinguishable peaks in the 1690-1720 cm⁻¹ range, in contrast to the single C=O peak for the other two molecules.[5]
-
NMR Spectroscopy: The chemical shift of the acidic proton is highly sensitive to the electronic environment. The strong electron-withdrawing nature of the two chlorine atoms and the formyl group in this compound would deshield the carboxylic proton to the greatest extent, shifting its resonance significantly downfield compared to the other compounds.[3]
Conclusion and Future Directions
This computational guide demonstrates that this compound possesses a distinct electronic profile characterized by high reactivity (indicated by a relatively small HOMO-LUMO gap) and significant charge polarization. The synergistic electron-withdrawing effects of the dichloro and formyl substituents are evident in the predicted spectroscopic and electronic properties when compared to simpler benzoic acid derivatives.
These computational insights provide a robust foundation for further experimental work. For drug development professionals, the defined electrostatic potential map can guide the design of interactions with biological targets. For materials scientists, the electronic properties suggest potential applications in areas where electron-accepting capabilities are desired. The presented computational workflow serves as a template for the in-silico evaluation of other novel compounds, accelerating the cycle of design, prediction, and discovery.
References
- 1. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3,5-Dichloro-4-formylbenzoic Acid
As a Senior Application Scientist, my primary objective is to empower fellow researchers not only with effective experimental design but also with the knowledge to manage the entire lifecycle of a chemical safely and responsibly. The proper disposal of a reagent is as critical as its application in a synthesis. This guide provides a comprehensive, technically grounded protocol for the disposal of 3,5-Dichloro-4-formylbenzoic acid, a halogenated aromatic carboxylic acid. The procedures outlined here are designed to ensure laboratory safety, maintain regulatory compliance, and minimize environmental impact.
The fundamental principle guiding the disposal of this compound is its classification as a halogenated organic chemical . This classification dictates its entire waste stream management, from the point of generation to final destruction.
Hazard Profile and Essential Personal Protective Equipment (PPE)
Before handling or disposing of any chemical, a thorough risk assessment is paramount. This compound is a solid compound that presents specific hazards, primarily related to irritation.[1] Adherence to proper PPE protocols is the first line of defense against exposure.
| Hazard Classification | Required Personal Protective Equipment (PPE) | Rationale |
| Skin Irritation | Nitrile Gloves, Lab Coat | Prevents direct contact with the skin. Contaminated clothing must be removed and washed before reuse.[1] |
| Serious Eye Irritation | Safety Glasses with Side Shields or Goggles | Protects eyes from dust particles. In case of contact, rinse cautiously with water for several minutes.[2] |
| Respiratory Irritation | Use in a Fume Hood or Well-Ventilated Area | The solid nature of the compound means dust can be generated. Handling in a ventilated space minimizes the risk of inhaling irritating dust particles. |
The Core Directive: Segregation of Halogenated Waste
The two chlorine atoms on the benzene ring of this compound place it unequivocally in the halogenated organic waste category.[3][4] This is the single most important factor determining its disposal pathway.
Why is this segregation critical?
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds (HOCs) under the Resource Conservation and Recovery Act (RCRA).[5][6][7] Improper disposal can lead to significant regulatory penalties.
-
Treatment Methodology: Halogenated wastes are typically destroyed via high-temperature incineration at specialized facilities equipped with scrubbers to neutralize acidic gases (like hydrogen chloride) formed during combustion.[3][6] In contrast, non-halogenated solvent waste is often blended into fuel for industrial furnaces.[8] Mixing these two streams contaminates the fuel-blending stream and can damage equipment or release harmful pollutants if incinerated improperly.
Step-by-Step Disposal Protocol for Solid Waste
This protocol applies to the disposal of expired, unused, or waste this compound powder.
Step 1: Designate an Appropriate Waste Container
-
Select a container made of a compatible material (e.g., HDPE - High-Density Polyethylene) that is in good condition with a secure, leak-proof screw cap.[5][9]
-
The container must be designated exclusively for SOLID HALOGENATED ORGANIC WASTE . Never mix different waste classes.[3][8][10]
Step 2: Ensure Correct and Complete Labeling
-
Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EH&S) department.[11]
-
The label must include:
Step 3: Transferring the Waste
-
Perform all transfers inside a chemical fume hood to prevent the inhalation of dust.[10]
-
Carefully transfer the solid waste into the designated container using a clean spatula or scoop.
-
Avoid creating dust. If a small amount of material spills, sweep it up dry and add it to the waste container.
Step 4: Sealing and Storing the Container
-
Securely close the container cap immediately after adding waste. Waste containers must remain closed at all times except when actively adding material.[4][8][9]
-
Store the sealed container in a designated Satellite Accumulation Area (SAA) within your laboratory.[12]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[5]
-
Ensure the waste container is stored within a secondary containment bin to prevent the spread of material in case of a leak.[5][11]
Step 5: Arranging for Disposal
-
Once the container is full or you have reached your institution's time limit for accumulation, contact your EH&S department to schedule a waste pickup.[12]
Disposal of Contaminated Materials and Empty Containers
Contaminated Labware:
-
Disposable items such as weigh paper, gloves, and plastic spatulas that are contaminated with this compound must be placed in the designated SOLID HALOGENATED ORGANIC WASTE container.
Empty Reagent Bottles:
-
A container is not considered "empty" by regulatory standards if it contains residue.[8] To dispose of the original reagent bottle, it must be properly decontaminated.
-
Protocol for Decontamination:
-
In a fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, collect all three rinses (the "rinsate") as hazardous waste. This rinsate must be placed in a designated container for LIQUID HALOGENATED ORGANIC WASTE , as the solvent is now contaminated with the halogenated compound.[8][9]
-
Allow the rinsed container to air dry completely in the fume hood.
-
Once dry, deface or remove the original label to prevent confusion.[9][11]
-
The decontaminated container can now be disposed of in the laboratory's broken glass box or according to your institution's specific guidelines for non-hazardous waste.[8][9]
-
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal decision workflow for this compound.
By adhering to this structured, science-backed disposal plan, you ensure that your innovative work in the laboratory is matched by a commitment to safety and environmental stewardship. Always consult your institution's specific waste management guidelines, as local regulations may vary.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. epa.gov [epa.gov]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. vumc.org [vumc.org]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 11. nswai.org [nswai.org]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
A Senior Application Scientist's Guide to Handling 3,5-Dichloro-4-formylbenzoic Acid: Personal Protective Equipment and Operational Protocols
Welcome to your comprehensive guide on the safe handling of 3,5-Dichloro-4-formylbenzoic acid. In drug discovery and development, the integrity of our work is intrinsically linked to the safety of our researchers. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. Our goal is to empower you with the knowledge to not only follow protocols but to understand them, ensuring a self-validating system of safety in your laboratory.
This compound is a halogenated aromatic carboxylic acid. While specific toxicological data for this exact compound is limited, a thorough analysis of its structural analogues and functional groups—chlorinated benzene, an aldehyde, and a carboxylic acid—allows for a robust and conservative hazard assessment. Compounds of this class are consistently identified as skin irritants, serious eye irritants, and potential respiratory tract irritants.[1][2] Therefore, we will proceed with the assumption that this compound shares these hazardous properties.
Hazard Identification and Risk Assessment
The primary routes of exposure are inhalation of the dust, skin contact, and eye contact. The molecule's structure suggests it is a solid, likely a crystalline powder at room temperature. Fine powders can easily become airborne, posing a significant inhalation risk.[3]
-
Skin Irritation: Halogenated aromatic compounds can defat the skin, leading to irritation, redness, and dermatitis upon prolonged contact. The acidic nature of the carboxylic group can also contribute to irritation.
-
Eye Damage: The dust particles are particularly hazardous to the eyes. Similar chlorinated benzoic acids are classified as causing serious eye irritation or damage.[2][4] This is our primary concern and necessitates stringent eye protection.
-
Respiratory Irritation: Inhalation of fine dust can irritate the mucous membranes and upper respiratory tract.[5]
Given these hazards, all handling procedures must be designed to minimize dust generation and prevent any direct contact with the substance.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is your first and most critical line of defense. The following table summarizes the required equipment, followed by an in-depth explanation of the rationale for each choice.
| Protection Area | Required PPE | Specification and Rationale |
| Eye & Face | Chemical Safety Goggles & Face Shield | Goggles: Must be splash-proof and form a complete seal around the eyes to protect against fine dust.[6] Face Shield: Worn over goggles, this provides a secondary barrier protecting the entire face from splashes or unexpected dispersal of the solid. |
| Hand | Chemical-Resistant Nitrile Gloves | Nitrile: Provides good resistance against a broad range of chemicals, including acidic compounds. Double-gloving is recommended when handling larger quantities or during prolonged procedures to mitigate the risk of tears or contamination during doffing.[7] |
| Body | Fully-Buttoned Laboratory Coat & Chemical-Resistant Apron | Lab Coat: Standard protection for minor spills. Apron: An impervious apron worn over the lab coat provides an essential barrier against spills of corrosive or irritant solids and their solutions.[6] |
| Respiratory | NIOSH-approved N95 Respirator or Higher | Required when handling the powder outside of a certified chemical fume hood. The aldehyde functional group and the potential for fine, irritant dust necessitate respiratory protection to prevent inhalation.[5][7] |
Safe Handling and Operations Plan
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure.
Experimental Workflow: Weighing and Dispensing this compound
Caption: Workflow for Safely Handling Solid this compound.
Step-by-Step Protocol:
-
Designate a Work Area: All manipulations involving the solid form of this compound must be performed inside a certified chemical fume hood to control dust.[4]
-
Assemble Equipment: Before handling the chemical, ensure an emergency eyewash station and safety shower are accessible.[5] Have your spatula, weigh boat or paper, and receiving vessel ready.
-
Don PPE: Put on your lab coat, chemical-resistant apron, double nitrile gloves, and chemical safety goggles. If for any reason the procedure cannot be performed in a fume hood, a NIOSH-approved respirator is mandatory.[2] Place a face shield over your goggles.
-
Handling the Solid:
-
Carefully open the container inside the fume hood to avoid generating airborne dust.
-
Use a clean spatula to transfer the desired amount of the solid to a weigh paper or boat on a tared analytical balance.
-
Avoid any rapid movements that could aerosolize the powder.
-
Once weighed, carefully transfer the solid into the designated reaction vessel or beaker.
-
-
Post-Handling Cleanup:
-
Tightly seal the source container.
-
Wipe the spatula and any surfaces within the fume hood with a damp cloth or towel to collect any residual dust. Dispose of the cloth as hazardous waste.
-
Place all contaminated disposable items (weigh paper, gloves, etc.) into a designated, sealed hazardous waste container.[1]
-
Spill and Emergency Plan
-
Minor Spill (in fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE, gently cover the spill with an absorbent material designed for chemical spills.
-
Carefully sweep the material into a designated hazardous waste container.[3]
-
Wipe the area with a wet cloth (avoiding further dust generation) and dispose of the cloth in the same waste container.
-
-
Skin Contact:
-
Eye Contact:
Disposal Plan
All waste containing this compound, whether in solid form or in solution, is considered hazardous waste.
-
Waste Collection: Collect all solid waste, including contaminated gloves, weigh papers, and spill cleanup materials, in a clearly labeled, sealable container designated for "Halogenated Organic Waste."[1]
-
Labeling: Ensure the waste container is labeled with the full chemical name and the appropriate hazard pictograms (e.g., irritant).
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of this chemical down the drain or in regular trash.
By integrating these safety protocols and understanding the rationale behind them, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
